Product packaging for 2-(4-Methylphenyl)propanoic acid(Cat. No.:CAS No. 938-94-3)

2-(4-Methylphenyl)propanoic acid

Número de catálogo: B130761
Número CAS: 938-94-3
Peso molecular: 164.2 g/mol
Clave InChI: KDYOFXPLHVSIHS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

α ,4-Dimethylphenylacetic acid is also referred to as 2-(4-methylphenyl)propanoic acid. It is an alkaline decomposition product of azalomycin-B, a macrolide antibiotic produced by Streptomyces hygroscopicus var. azalomyceticus. The reaction of pinonic acid with bromine in water affords this compound.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2 B130761 2-(4-Methylphenyl)propanoic acid CAS No. 938-94-3

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(4-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYOFXPLHVSIHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50917912
Record name 2-(4-Methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50917912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938-94-3
Record name 2-(4-Tolyl)propanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50917912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,4-Dimethylphenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(4-METHYLPHENYL)PROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1635C8OCXW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(4-Methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of 2-(4-Methylphenyl)propanoic acid, a significant chemical intermediate and a known impurity in the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs). This guide covers its fundamental chemical identity, physical properties, detailed synthesis protocols, and its relationship to the broader class of arylpropionic acids.

Chemical Identity and Structure

This compound, also known as p-Methylhydratropic acid or α,4-Dimethylphenylacetic acid, is a carboxylic acid derivative. It is structurally related to widely used NSAIDs like Ibuprofen.[1][2] The compound exists as a racemic mixture, (2RS)-2-(4-methylphenyl)propanoic acid, or as individual enantiomers, (2S)-2-(4-methylphenyl)propanoic acid and (2R)-2-(4-methylphenyl)propanoic acid.[3][4]

  • IUPAC Name: this compound[5][6][7]

  • Molecular Formula: C₁₀H₁₂O₂[3][5][8]

  • CAS Number: 938-94-3 (for the racemic mixture)[6][8][9]

The molecular structure consists of a propane carboxylic acid backbone with a p-tolyl (4-methylphenyl) group attached to the alpha-carbon (C2).

Physicochemical Properties

The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 164.20 g/mol [3][8]
Melting Point 37-42 °C[9][10]
Boiling Point 231.67 °C (estimate)[9][10]
Density 1.0041 g/cm³ (estimate)[9][10]
Flash Point > 230 °F (> 110 °C)[9][10]
Vapor Pressure 0.0021 mmHg at 25 °C[10]
Solubility Slightly soluble in Chloroform and Methanol[10]

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through various routes. A common and effective method is the Friedel-Crafts acylation of toluene followed by hydrolysis. The protocol detailed below is based on established chemical principles for this class of compounds.[11]

Protocol: Two-Step Synthesis via Friedel-Crafts Reaction and Hydrolysis

Step 1: Friedel-Crafts Reaction to form Ethyl 2-(4-methylphenyl)propanoate

  • Apparatus Setup: Equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl). Ensure all glassware is thoroughly dried.

  • Reagent Charging: In a cold environment (0 °C, using an ice-alcohol bath), add 60 mL of toluene and 2 grams of anhydrous aluminum chloride (AlCl₃) to the flask.[11]

  • Reactant Addition: While maintaining the temperature at 0 °C and stirring vigorously, slowly add 0.1 mol of ethyl 2-chloropropionate dropwise from the dropping funnel.

  • Reaction: Allow the reaction to proceed with continuous stirring at 0-5 °C for 24 hours.[11] The reaction mixture will form the intermediate ester, ethyl 2-(p-methylphenyl)propanoate.

  • Workup: After 24 hours, carefully quench the reaction by slowly adding the mixture to a beaker of crushed ice and water. This will decompose the aluminum chloride complex. Separate the organic (toluene) layer using a separatory funnel.

Step 2: Hydrolysis to this compound

  • Hydrolysis Setup: To the toluene layer containing the ester from Step 1, add a 10% aqueous solution of sodium hydroxide (60 mL).[12] Heat the biphasic mixture to reflux (approximately 80-100 °C) with vigorous stirring.[11][12]

  • Saponification: Continue refluxing for 4-5 hours to ensure complete hydrolysis of the ester to its corresponding carboxylate salt. The reaction can be monitored by Thin Layer Chromatography (TLC) until the ester spot disappears.[12]

  • Isolation: Cool the reaction mixture to room temperature. Separate the aqueous layer, which now contains the sodium salt of the desired product. Wash the aqueous layer with diethyl ether to remove any unreacted toluene and other non-acidic impurities.[12]

  • Acidification: Cool the aqueous layer in an ice bath and acidify by slowly adding 15% hydrochloric acid (HCl) until the solution is acidic (pH ~2), which will precipitate the this compound as a solid or oil.[12]

  • Purification: Extract the precipitated product with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.[12]

  • Final Product: Remove the solvent by rotary evaporation. The resulting crude product can be further purified by distillation under reduced pressure to yield pure this compound.[12]

Context in Drug Development

This compound is a key intermediate in the synthesis of Loxoprofen, an NSAID.[10] It also serves as an important reference standard in quality control, identified as "Ibuprofen Impurity D" by the European Pharmacopoeia.[7] Its structural similarity to the "profens" drug class places it within the context of research into cyclooxygenase (COX) enzyme inhibition. The diagram below illustrates the logical relationship and the established mechanism of action for this class of compounds.

NSAID_Mechanism Arachidonic_Acid Arachidonic Acid (from Cell Membranes) COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes substrate Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins converts to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate Arylpropionic_Acids Arylpropionic Acids (e.g., Ibuprofen, Loxoprofen) Arylpropionic_Acids->COX_Enzymes Inhibit Target_Compound This compound (Intermediate / Impurity) Target_Compound->Arylpropionic_Acids Precursor/ Structural Analog

Caption: Logical workflow of NSAID action and the role of the target compound.

References

A Technical Guide to 2-(4-Methylphenyl)propanoic Acid (CAS 938-94-3): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive technical overview of 2-(4-Methylphenyl)propanoic acid (CAS No. 938-94-3), a significant compound within the pharmaceutical industry. Primarily known as Ibuprofen Impurity D, its role is critical for the quality control and regulatory compliance of Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).[1] Furthermore, this compound serves as a valuable synthetic intermediate for the preparation of other active pharmaceutical ingredients, notably loxoprofen.[2] This guide details its physicochemical properties, outlines key synthetic methodologies with experimental protocols, discusses its analytical characterization, and explores its applications and safety considerations. The content is tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction

This compound, also known by synonyms such as 2-(p-Tolyl)propionic acid and α,4-Dimethylphenylacetic acid, is an aromatic carboxylic acid.[3][4] Its molecular structure consists of a propanoic acid moiety attached to a para-substituted toluene ring.[5] While it is not a widely known active pharmaceutical ingredient (API) itself, its significance in the pharmaceutical sector is twofold.

First, it is a well-documented process impurity in the manufacturing of Ibuprofen, designated as "Ibuprofen Impurity D" in pharmacopeial standards.[1][6] As such, its detection, quantification, and control are paramount for ensuring the safety, efficacy, and quality of the final Ibuprofen drug product.[3] High-purity reference standards of this compound are essential for analytical method development and validation in pharmaceutical quality control laboratories.[1][4]

Second, beyond its role as an impurity, this compound is a versatile chemical building block. It serves as a key intermediate in the synthesis of other NSAIDs, most notably loxoprofen, a prodrug that is converted to its active metabolite after administration.[2][7] This dual role makes a thorough understanding of its properties and synthesis crucial for chemists and drug development professionals.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is critical for its handling, characterization, and use in synthetic and analytical procedures.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 938-94-3[3][8]
Molecular Formula C₁₀H₁₂O₂[3][8]
Molecular Weight 164.20 g/mol [3][4]
Appearance White to off-white solid; clear yellow liquid after melting.[3][6]
Melting Point 37-42 °C[3][6][9]
Boiling Point ~231.7 °C (rough estimate)[3][6]
Density ~1.004 g/cm³ (rough estimate)[3][6]
pKa 4.44 ± 0.10 (Predicted)[3][6]
Solubility Sparingly soluble in water; slightly soluble in chloroform and methanol.[5][6]
Refractive Index 1.518 - 1.520[3][6]
Storage Sealed in a dry place at room temperature.[3][6]
Table 2: Analytical and Spectroscopic Data
Analysis TypeDataSource(s)
Gas Chromatography Kovats' Retention Index (isothermal, OV-101 column @ 200°C): 1386[10]
¹H NMR Expected signals: aromatic protons (multiplet), methine proton (quartet), methyl protons on propanoic chain (doublet), methyl protons on phenyl ring (singlet), carboxylic acid proton (broad singlet).-
¹³C NMR Expected signals: carbonyl carbon, aromatic carbons (substituted and unsubstituted), methine carbon, and two distinct methyl carbons.-
IR Spectroscopy Expected peaks: Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹), aromatic C=C stretches (~1450-1600 cm⁻¹).-

Synthesis and Manufacturing

Several synthetic routes for this compound have been developed, often starting from readily available aromatic hydrocarbons like p-xylene or toluene. These methods are crucial for producing the compound for use as a reference standard or as a synthetic intermediate.

Experimental Protocol 1: Multi-step Synthesis from p-Xylene

This method involves a four-step sequence starting from p-xylene, as detailed in patent literature.[11]

Step A: Chlorination of p-Xylene to p-Methylbenzyl Chloride

  • Charge a reaction vessel with p-xylene.

  • Heat the vessel to 65-85 °C while stirring.

  • Initiate the reaction by exposing the mixture to a radiation source (e.g., 85-130W lamp).

  • Slowly bubble chlorine gas through the heated p-xylene under illumination.

  • Monitor the reaction progress by measuring the specific gravity of the mixture until the desired conversion is achieved.

  • The product, p-methylbenzyl chloride, is used in the next step, typically after purification.

Step B: Cyanation to p-Methylbenzyl Cyanide

  • Prepare an aqueous solution of sodium cyanide (NaCN).

  • Add p-methylbenzyl chloride from Step A to the NaCN solution.

  • Add a phase-transfer catalyst to facilitate the reaction.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete.

  • Cool the mixture, separate the organic layer, and purify by distillation to yield p-methylbenzyl cyanide.

Step C: Methylation to 2-(4-methylphenyl)propionitrile

  • In a suitable solvent, dissolve p-methylbenzyl cyanide from Step B.

  • Add a strong base (e.g., sodium amide or sodium hydroxide) and a methylating agent (e.g., methyl iodide or dimethyl sulfate).

  • Control the temperature and stir the mixture until methylation is complete.

  • Quench the reaction and extract the product, 2-(4-methylphenyl)propionitrile. Purify via distillation.

Step D: Hydrolysis to this compound

  • Heat the 2-(4-methylphenyl)propionitrile from Step C with an aqueous solution of a strong base (e.g., sodium hydroxide) or acid.[12]

  • Maintain the temperature at 100-105 °C for several hours to ensure complete hydrolysis of the nitrile to the carboxylate salt.[12]

  • Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the final product.

  • Filter, wash the solid with water, and dry to obtain this compound. A yield of 92% with 98% purity has been reported for this final step.[12]

G Synthesis Workflow from p-Xylene cluster_0 p_xylene p-Xylene pmbc p-Methylbenzyl Chloride p_xylene->pmbc  Chlorination  (+ Cl₂) pmbcn p-Methylbenzyl Cyanide pmbc->pmbcn  Cyanation  (+ NaCN) propionitrile 2-(4-methylphenyl) propionitrile pmbcn->propionitrile  Methylation  (+ CH₃I) final_product 2-(4-Methylphenyl) propanoic Acid propionitrile->final_product  Hydrolysis  (+ H₃O⁺)

Caption: Multi-step synthesis of this compound.
Experimental Protocol 2: Synthesis via Friedel-Crafts Reaction

An alternative approach involves the direct formation of the carbon skeleton using a Friedel-Crafts reaction.[13][14]

  • Charge a reaction vessel with a suitable solvent (e.g., toluene) and the Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃).[13]

  • Cool the mixture to a low temperature (e.g., -5 to 5 °C).

  • Slowly add ethyl 2-chloropropionate to the cooled mixture while stirring.

  • Allow the reaction to proceed for 12-48 hours, monitoring for the formation of the intermediate, ethyl 2-(4-methylphenyl)propionate.[13]

  • Upon completion, quench the reaction by adding it to ice-water.

  • Separate the organic layer containing the ester intermediate.

  • Hydrolyze the ester using an aqueous acid solution (e.g., 10% HCl) at elevated temperatures (~80 °C).[14]

  • After hydrolysis, extract the product, wash, and remove the solvent to yield this compound.

Biological Context and Applications

The primary relevance of this compound is defined by its relationship to established pharmaceutical drugs rather than its own biological activity, for which there is limited public data.

Role as Ibuprofen Impurity D

In the synthesis of Ibuprofen, this compound can arise as a process-related impurity. Regulatory bodies like the European Pharmacopoeia (EP) mandate strict limits on such impurities to ensure the safety and consistency of the final drug product.[1] Therefore, pharmaceutical manufacturers must use highly characterized reference standards of this compound to:

  • Validate analytical methods (e.g., HPLC) for impurity profiling.

  • Accurately quantify the level of Impurity D in batches of Ibuprofen API and finished products.

  • Ensure compliance with regulatory specifications.

Application as a Synthetic Intermediate

This compound is a key starting material for the synthesis of Loxoprofen, another potent NSAID.[2] In this context, this compound is subjected to further chemical transformations, such as chlorination or bromination of the benzylic methyl group, to create a more reactive handle for subsequent coupling reactions in the total synthesis of Loxoprofen.[2][15]

G ibu Ibuprofen (API) impD This compound (CAS 938-94-3) ibu->impD  Is a known impurity of loxo Loxoprofen (API) impD->loxo  Is a key precursor for

Caption: The dual role of this compound in pharma.

Safety and Handling

This compound is classified as an irritant. Proper safety precautions must be observed during its handling in a laboratory or manufacturing setting.

Table 3: Hazard and Safety Information
CategoryCodes and StatementsSource(s)
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4][6]
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]
Hazard Codes (Legacy) Xi (Irritant)[3][6]
Risk Statements (Legacy) R36/37/38: Irritating to eyes, respiratory system and skin.[3][6]
Safety Statements (Legacy) S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.S36: Wear suitable protective clothing.[3][6]

Handling Recommendations:

  • Use in a well-ventilated area or under a chemical fume hood.

  • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes. In case of contact, rinse thoroughly as per the safety statements.

Conclusion

This compound (CAS 938-94-3) holds a unique and important position in the pharmaceutical landscape. While not an active therapeutic agent itself, its roles as the critical "Ibuprofen Impurity D" and as a synthetic precursor for other drugs like Loxoprofen make it indispensable.[16] A thorough understanding of its chemical properties, synthesis, and handling is essential for professionals engaged in pharmaceutical development, quality assurance, and manufacturing. The detailed synthetic protocols and compiled data in this guide serve as a valuable technical resource for these applications.

References

An In-depth Technical Guide to the Physical Properties of 2-(4-Methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core physical properties of 2-(4-methylphenyl)propanoic acid, a key intermediate in the synthesis of various pharmaceuticals, including the non-steroidal anti-inflammatory drug (NSAID) loxoprofen. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical Properties

The melting and boiling points are critical physical constants for the identification, purification, and handling of this compound. These properties are summarized in the table below.

Physical PropertyValueNotes
Melting Point 37-42 °C[1][2][3][4]This is a literature-cited range, indicating that the compound melts within these temperatures. Another source specifies a melting point of 41 °C[5].
Boiling Point 231.67 °C[1][2][4]This value is reported as a rough estimate.

Experimental Protocols for Physical Property Determination

While specific experimental records for this compound are not detailed in the available literature, the following sections describe the standard methodologies used for determining the melting and boiling points of solid organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For pure compounds, this transition occurs over a narrow range. The capillary method is a common and reliable technique for this measurement.

Protocol:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube (sealed at one end) is pressed into the powder. The tube is then tapped gently to pack the powder into the sealed end, forming a column of 1-2 mm in height.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or a modern digital melting point apparatus with a heated metal block.

  • Heating and Observation: The apparatus is heated slowly, at a rate of approximately 2°C per minute, as the temperature approaches the expected melting point.

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2. A narrow range (0.5-1.0°C) is indicative of a pure compound.

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For compounds that are solid at room temperature, the boiling point is determined at a temperature above their melting point.

Protocol:

  • Sample Preparation: A small quantity of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the molten sample.

  • Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a suitable apparatus, similar to the melting point determination.

  • Heating and Observation: The sample is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube. Heating is then discontinued.

  • Data Recording: The sample is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.

Role in Pharmaceutical Synthesis

This compound serves as a crucial building block in the synthesis of more complex active pharmaceutical ingredients. One notable application is its use as a key intermediate in the production of loxoprofen, a potent NSAID.

Synthesis_Pathway A This compound B Bromination A->B C 2-(4-Bromomethylphenyl)propanoic acid B->C D Reaction with 2-Ethoxycarbonyl cyclopentanone C->D E Intermediate Compound D->E F Hydrolysis and Decarboxylation E->F G Loxoprofen F->G H Reaction with Sodium Hydroxide G->H I Loxoprofen Sodium H->I

Caption: Simplified synthetic pathway of Loxoprofen Sodium.

Experimental and Logical Workflows

To ensure accurate and reproducible results, standardized workflows are essential in physical property determination. The following diagrams illustrate the logical steps for determining melting and boiling points.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording prep1 Dry the sample prep2 Finely powder the solid prep1->prep2 prep3 Pack into capillary tube prep2->prep3 meas1 Place in apparatus prep3->meas1 meas2 Heat slowly (2°C/min) meas1->meas2 meas3 Observe for melting meas2->meas3 data1 Record T1 (first liquid) meas3->data1 data2 Record T2 (all liquid) data1->data2 data3 Report range T1-T2 data2->data3

Caption: Workflow for Melting Point Determination.

Boiling_Point_Workflow cluster_measurement_bp Measurement cluster_data_bp Data Recording bpprep1 Place sample in fusion tube bpprep2 Insert inverted capillary bpmeas1 Heat until rapid bubbling bpprep2->bpmeas1 bpmeas2 Turn off heat bpmeas1->bpmeas2 bpmeas3 Observe sample cooling bpmeas2->bpmeas3 bpdata1 Record temperature when liquid enters capillary bpmeas3->bpdata1

Caption: Workflow for Boiling Point Determination.

References

The Multifaceted Biological Activities of 2-(4-Methylphenyl)propanoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-(4-Methylphenyl)propanoic acid, a scaffold related to the well-known nonsteroidal anti-inflammatory drug (NSAID) ibuprofen, have emerged as a versatile class of compounds with a broad spectrum of biological activities.[1][2] Beyond their established anti-inflammatory effects, recent research has unveiled their potential as anticancer and antibacterial agents, opening new avenues for therapeutic development. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically involves multi-step reaction sequences. A common route starts from p-xylene, which undergoes chlorination to form p-methylbenzyl chloride. This intermediate is then converted to p-methylbenzyl cyanide through a nitrilation reaction. Subsequent methylation yields 2-(4-methylphenyl)propionitrile, which is then hydrolyzed and acidified to produce the final this compound. Further derivatization can be achieved by modifying the carboxylic acid group or the phenyl ring to explore structure-activity relationships.

Anti-inflammatory Activity

The primary and most well-understood biological activity of this compound derivatives is their anti-inflammatory effect, largely attributed to the inhibition of cyclooxygenase (COX) enzymes.[2] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation and pain.[3]

Quantitative Anti-inflammatory Data

The inhibitory potency of various this compound derivatives against COX-1 and COX-2 enzymes is typically quantified by their half-maximal inhibitory concentration (IC50) values. The selectivity for COX-2 over COX-1 is a critical parameter in the development of safer NSAIDs with reduced gastrointestinal side effects.[3]

Compound IDDerivative StructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Ibuprofen 2-(4-(2-methylpropyl)phenyl)propanoic acid15.28.61.77[4]
Compound A 2-(4-((5-methoxybenzo[d]thiazol-2-yl)thio)methyl)phenyl)propanoic acid7.80.1265[4]
Compound B 2-(4-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)propanoic acid12.50.2550[4]
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

A common method to determine the COX inhibitory activity of test compounds is the in vitro fluorometric assay.

Principle: This assay measures the peroxidase activity of COX enzymes. The probe is oxidized by the PGG2 produced from arachidonic acid by the COX enzyme, leading to a fluorescent product. The inhibition of this fluorescence by a test compound is proportional to its COX inhibitory activity.

Procedure:

  • Reagent Preparation: Prepare assay buffer, probe, and arachidonic acid solutions. Reconstitute purified COX-1 and COX-2 enzymes.

  • Inhibitor Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Assay Protocol:

    • Add assay buffer, heme, and the test compound to a 96-well plate.

    • Add the COX enzyme (either COX-1 or COX-2) to each well.

    • Incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the fluorescence intensity at an emission/excitation wavelength of 535/587 nm in a kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.

Signaling Pathway: COX Inhibition and Downstream Effects

The anti-inflammatory action of these derivatives is primarily mediated by blocking the conversion of arachidonic acid to prostaglandins. This, in turn, affects downstream signaling pathways.

Anticancer_Pathway Derivatives Propanoic Acid Derivatives ROS ↑ Reactive Oxygen Species (ROS) Derivatives->ROS NFkB NF-κB Pathway Derivatives->NFkB Inhibition Akt_mTOR Akt/mTOR Pathway Derivatives->Akt_mTOR Inhibition Autophagy ↑ Autophagy Derivatives->Autophagy Induction Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis ↑ Apoptosis Mitochondria->Apoptosis NFkB->Apoptosis Inhibition of anti-apoptotic genes Akt_mTOR->Autophagy Inhibition of autophagy Cell_Death Cancer Cell Death Autophagy->Cell_Death Apoptosis->Cell_Death

References

Mechanism of action of aryl propionic acid derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Arylpropionic Acid Derivatives

Introduction

Arylpropionic acid derivatives, commonly known as "profens," represent a major class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] This group includes widely used therapeutic agents such as ibuprofen, naproxen, and ketoprofen.[2] Their primary clinical applications are in the management of pain, inflammation, and fever across a spectrum of conditions, including arthritis and various musculoskeletal disorders.[1] At a molecular level, their therapeutic effects, as well as some of their characteristic side effects, are predominantly mediated through the inhibition of the cyclooxygenase (COX) enzymes. This guide provides a detailed examination of the core mechanisms of action, relevant signaling pathways, quantitative inhibitory data, and key experimental protocols pertinent to this important class of drugs.

Primary Mechanism of Action: Cyclooxygenase Inhibition

The principal pharmacological activity of arylpropionic acid derivatives stems from their ability to inhibit cyclooxygenase enzymes, which are critical for the biosynthesis of prostaglandins (PGs) and thromboxanes.[2] Prostaglandins are lipid autacoids that mediate a wide array of physiological and pathological processes, including inflammation, pain sensitization, fever, and maintenance of gastrointestinal mucosal integrity.

The Arachidonic Acid Cascade and COX Isoforms

COX enzymes catalyze the conversion of arachidonic acid, a fatty acid typically released from the cell membrane by phospholipases, into the unstable intermediate Prostaglandin H2 (PGH2). This intermediate is then rapidly converted by various tissue-specific synthases into different biologically active prostanoids.

There are two primary isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate baseline physiological functions, such as protecting the gastric mucosa and maintaining renal blood flow.[1]

  • COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and mitogens. Its activation leads to the elevated production of prostaglandins that mediate inflammation, pain, and fever.[1]

The anti-inflammatory effects of arylpropionic acid derivatives are primarily attributed to the inhibition of COX-2, while the common gastrointestinal side effects, such as ulceration, are linked to the concurrent inhibition of the protective COX-1 isoform.[2] Most profens are non-selective inhibitors, meaning they inhibit both COX-1 and COX-2.[2]

Arachidonic_Acid_Cascade cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX COX-1 & COX-2 (Cyclooxygenase) AA->COX Oxygenation PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostanoids Prostaglandins (PGE2, PGI2, etc.) Thromboxanes (TXA2) PGH2->Prostanoids Isomerases Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation GI_Protection Gastric Mucosal Protection Platelet Aggregation Prostanoids->GI_Protection NSAIDs Arylpropionic Acid Derivatives (e.g., Ibuprofen) NSAIDs->COX Inhibition

Figure 1: Inhibition of the Arachidonic Acid Cascade by Arylpropionic Acid Derivatives.
Stereoselectivity of Inhibition

Arylpropionic acid derivatives possess a chiral center at the alpha-carbon of the propionic acid moiety, meaning they exist as two non-superimposable mirror images, or enantiomers: the (S)- and (R)-forms.[2] Pharmacological activity, specifically COX inhibition, resides almost exclusively in the (S)-enantiomer.[3] The (R)-enantiomer is largely inactive against COX enzymes.

Interestingly, many profens, such as ibuprofen, undergo a metabolic process in the body known as chiral inversion, where the inactive (R)-enantiomer is converted into the active (S)-enantiomer by the enzyme alpha-methylacyl-CoA racemase.[2] This unidirectional conversion effectively makes the racemate (a 50:50 mixture of both enantiomers) a prodrug for the active (S)-form, contributing to the overall therapeutic effect.

Stereoselectivity Racemate Racemic Profen (R/S Mixture) R_Enantiomer (R)-Enantiomer (Inactive) Racemate->R_Enantiomer S_Enantiomer (S)-Enantiomer (Active) Racemate->S_Enantiomer Inversion Metabolic Chiral Inversion R_Enantiomer->Inversion COX_Enzyme COX Enzyme S_Enantiomer->COX_Enzyme Inhibition Inversion->S_Enantiomer

Figure 2: Stereoselective action and metabolic inversion of arylpropionic acid derivatives.

Quantitative Analysis of COX Inhibition

The potency of different arylpropionic acid derivatives is quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2. A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1 / COX-2) provides a measure of selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
(S)-Ketoprofen0.0019[4]0.027[4]0.07
(S)-Flurbiprofen0.48[3]0.9[3]0.53
Naproxen8.7[5]5.2[5]1.67
Ibuprofen13[4][5]370[4]0.035
Ketorolac1.23[4]3.50[4]0.35

Note: IC50 values can vary between different assay systems and experimental conditions. The data presented are representative values from in vitro studies.

Experimental Protocol: In Vitro COX Inhibition Assay

Determining the IC50 values for COX-1 and COX-2 is a fundamental experiment in the characterization of NSAIDs. The colorimetric inhibitor screening assay is a common high-throughput method.

Principle

This assay measures the peroxidase activity of the COX enzyme. The COX component converts arachidonic acid to PGG2, and the peroxidase component then reduces PGG2 to PGH2. This peroxidase activity is measured colorimetrically by monitoring the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colored product detectable at 590 nm.[6][7] An inhibitor will reduce the rate of this color change.

Detailed Methodology
  • Reagent Preparation:

    • Prepare a 0.1 M Tris-HCl buffer (pH 8.0).

    • Dilute stock solutions of ovine COX-1 or human recombinant COX-2 enzyme to the desired working concentration in the Tris-HCl buffer. Keep on ice.

    • Prepare a solution of Heme (a required cofactor) in the assay buffer.[6]

    • Prepare a solution of the colorimetric substrate (TMPD).

    • Prepare a stock solution of the arylpropionic acid derivative (inhibitor) in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations.

    • Prepare the substrate solution of Arachidonic Acid.

  • Assay Procedure (96-well plate format):

    • Background Wells: Add 160 µL of assay buffer, 10 µL of Heme, and 10 µL of solvent vehicle.

    • 100% Activity Wells (Control): Add 150 µL of assay buffer, 10 µL of Heme, 10 µL of COX enzyme (either COX-1 or COX-2), and 10 µL of solvent vehicle.

    • Inhibitor Wells: Add 150 µL of assay buffer, 10 µL of Heme, 10 µL of COX enzyme, and 10 µL of the inhibitor solution (at various concentrations).

    • Pre-incubation: Incubate the plate for 5-10 minutes at 25°C to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add 20 µL of the colorimetric substrate solution to all wells, followed immediately by 20 µL of the Arachidonic Acid solution to initiate the reaction.[6]

    • Kinetic Measurement: Immediately begin reading the absorbance at 590 nm every minute for 2-5 minutes using a microplate reader.[6]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Subtract the background rate from all other measurements.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_analysis Data Acquisition & Analysis Prep_Reagents Prepare Reagents: Buffer, Enzymes (COX-1/2), Heme, Inhibitor Dilutions, Substrates Add_Components 1. Add Buffer, Heme, and Enzyme to appropriate wells Prep_Reagents->Add_Components Add_Inhibitor 2. Add Inhibitor dilutions or vehicle (control) Add_Components->Add_Inhibitor Pre_Incubate 3. Pre-incubate at 25°C Add_Inhibitor->Pre_Incubate Add_Substrates 4. Add Colorimetric Substrate (TMPD) and Arachidonic Acid Pre_Incubate->Add_Substrates Measure_Abs 5. Measure Absorbance (590 nm) kinetically Add_Substrates->Measure_Abs Calc_Rate 6. Calculate Reaction Rates Measure_Abs->Calc_Rate Calc_Inhibition 7. Determine % Inhibition Calc_Rate->Calc_Inhibition Plot_IC50 8. Plot Dose-Response Curve and calculate IC50 Calc_Inhibition->Plot_IC50

Figure 3: Experimental workflow for an in vitro colorimetric COX inhibition assay.

COX-Independent Mechanisms

While COX inhibition is the primary mechanism, evidence suggests that arylpropionic acid derivatives and other NSAIDs can exert biological effects through COX-independent pathways.[8][9] These mechanisms may contribute to their anti-neoplastic properties observed in some studies.[10]

One significant COX-independent pathway affected by NSAIDs involves the suppression of the Ras-Raf-MEK-ERK (MAPK) signaling cascade.[11] This pathway is crucial for transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.

NSAIDs have been shown to inhibit this pathway by attenuating the membrane recruitment of c-Raf and blocking its interaction with Ras, a critical upstream activation step.[12][13] This prevents the subsequent phosphorylation and activation of MEK and ERK, ultimately suppressing the expression of downstream targets like matrix metalloproteinases (MMPs) that are involved in cancer cell metastasis.[12]

MAPK_Pathway cluster_outside Extracellular cluster_inside Intracellular GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Activation Raf c-Raf Ras->Raf Recruitment & Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors (e.g., AP-1) ERK->TF Activation Gene_Exp Gene Expression (Proliferation, Survival) TF->Gene_Exp NSAIDs NSAIDs NSAIDs->Raf Blocks Ras-Raf Interaction

Figure 4: COX-independent inhibition of the Ras-Raf-MEK-ERK signaling pathway by NSAIDs.

Conclusion

The mechanism of action of arylpropionic acid derivatives is centered on the stereoselective, competitive, and reversible inhibition of cyclooxygenase enzymes.[14] By blocking the synthesis of prostaglandins, these drugs effectively reduce inflammation, pain, and fever. The non-selective nature of most profens accounts for both their therapeutic efficacy (via COX-2 inhibition) and their potential for gastrointestinal toxicity (via COX-1 inhibition). Furthermore, emerging research into COX-independent mechanisms, such as the modulation of critical cell signaling pathways like the MAPK/ERK cascade, is expanding our understanding of the broader pharmacological profile of this important class of anti-inflammatory agents. This knowledge is crucial for the rational design of future drugs with improved efficacy and safety profiles.

References

An In-depth Technical Guide to 2-(4-Methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylphenyl)propanoic acid, also known as p-methylhydratropic acid, is an aromatic carboxylic acid. Its chemical structure consists of a propane-1,2-dicarboxylic acid backbone with a p-tolyl group attached to the second carbon. This compound is of significant interest in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it is a crucial precursor in the manufacture of Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID). Furthermore, it is recognized as an impurity in the production of Ibuprofen. Its structural similarity to the profen class of drugs underscores its relevance in medicinal chemistry and drug development.

Discovery and History

While the specific individual credited with the first synthesis of this compound and the exact date of its discovery are not well-documented in readily available literature, its history is intrinsically linked to the development of arylpropionic acid NSAIDs. The synthesis of its close structural relative, ibuprofen, by Stewart Adams and his team at Boots Pure Drug Company in the early 1960s, spurred extensive research into related compounds.

The synthesis of this compound has been approached through various organic chemistry methodologies. Early methods often involved multi-step processes, but subsequent research has focused on developing more efficient and cost-effective synthetic routes. These advancements have been driven by the demand for its use as a pharmaceutical intermediate. The evolution of its synthesis is a testament to the ongoing efforts in process chemistry to optimize the production of key building blocks for drug manufacturing. One notable synthesis approach involves the Willgerodt-Kindler reaction, a versatile method for converting aryl ketones to aryl-substituted amides, which can then be hydrolyzed to the corresponding carboxylic acids.

Quantitative Data

Physical and Chemical Properties
PropertyValue
CAS Number 938-94-3[1][2][3]
Molecular Formula C₁₀H₁₂O₂[1][2]
Molecular Weight 164.20 g/mol [1][2][4]
Melting Point 37-42 °C[1][2]
Boiling Point 231.67 °C (rough estimate)[1]
Density 1.0041 g/cm³ (rough estimate)[1]
pKa 4.44 ± 0.10 (Predicted)[1]
Solubility Slightly soluble in chloroform and methanol[1]
Appearance White to off-white solid[1]
Spectroscopic Data
Spectroscopy Data
¹H NMR (Predicted) δ 7.1-7.3 (m, 4H, Ar-H), 3.6 (q, 1H, CH), 2.3 (s, 3H, Ar-CH₃), 1.5 (d, 3H, CH-CH₃)
¹³C NMR (Predicted) δ 181.5 (C=O), 140.0 (Ar-C), 136.0 (Ar-C), 129.0 (Ar-CH), 127.0 (Ar-CH), 45.0 (CH), 21.0 (Ar-CH₃), 18.0 (CH-CH₃)
IR (Infrared) Characteristic peaks around 2500-3300 cm⁻¹ (O-H stretch of carboxylic acid), 1700 cm⁻¹ (C=O stretch of carboxylic acid)[5]
Mass Spectrometry Molecular ion peak (M+) at m/z 164. Fragmentation may include loss of the carboxyl group (m/z 119) and other characteristic fragments.

Experimental Protocols

Synthesis via Hydrolysis of 2-(4-Methylphenyl)propionitrile

This method involves the hydrolysis of the corresponding nitrile to the carboxylic acid.

Experimental Procedure:

  • Dissolve 2-(4-methylphenyl)propionitrile (0.015 mol, 2.18 g) in 40 mL of 5 N HCl.[5]

  • Reflux the mixture for 1 hour.[5]

  • After cooling, extract the precipitated product with ethyl acetate (3 x 100 mL).[5]

  • Combine the organic extracts and dry over anhydrous sodium sulfate.[5]

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure this compound.[5]

Yield: 78%[5]

Synthesis via Friedel-Crafts Acylation and Rearrangement

This multi-step synthesis is a common route for arylpropionic acids.

Experimental Procedure:

  • Friedel-Crafts Reaction: React toluene with 2-chloropropionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 2-chloro-1-(4-methylphenyl)-1-propanone.

  • Ketalization: Protect the ketone group by reacting with neopentyl glycol in the presence of p-toluenesulfonic acid.

  • Aryl Rearrangement: Induce a 1,2-aryl shift using a catalyst system such as zinc oxide and cuprous oxide.

  • Hydrolysis and Acidification: Hydrolyze the resulting intermediate and acidify to yield this compound.[6]

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Step 1: Chlorination cluster_intermediate2 Step 2: Cyanation cluster_intermediate3 Step 3: Methylation cluster_product Step 4: Hydrolysis p-Xylene p-Xylene p-Methylbenzyl_Chloride p-Methylbenzyl_Chloride p-Xylene->p-Methylbenzyl_Chloride Cl₂ p-Methylbenzyl_Cyanide p-Methylbenzyl_Cyanide p-Methylbenzyl_Chloride->p-Methylbenzyl_Cyanide NaCN 2-(4-Methylphenyl)propionitrile 2-(4-Methylphenyl)propionitrile p-Methylbenzyl_Cyanide->2-(4-Methylphenyl)propionitrile CH₃I 2-(4-Methylphenyl)propanoic_Acid 2-(4-Methylphenyl)propanoic_Acid 2-(4-Methylphenyl)propionitrile->2-(4-Methylphenyl)propanoic_Acid H₃O⁺

Caption: A generalized synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound's primary biological relevance stems from its role as a precursor to NSAIDs like Loxoprofen. As a member of the arylpropionic acid class, its derivatives are known to exhibit anti-inflammatory, analgesic, and antipyretic properties.

The mechanism of action for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting these enzymes, arylpropionic acid derivatives reduce the production of prostaglandins, thereby mitigating the inflammatory response.

COX_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A₂ COX-1_COX-2 COX-1 / COX-2 Arachidonic_Acid->COX-1_COX-2 Prostaglandins Prostaglandins COX-1_COX-2->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Arylpropionic_Acids Arylpropionic Acid Derivatives Arylpropionic_Acids->COX-1_COX-2 Inhibition

Caption: The cyclooxygenase pathway and the inhibitory action of arylpropionic acids.

References

Synthesis of 2-(4-methylphenyl)propionic Acid from Toluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-(4-methylphenyl)propionic acid, a non-steroidal anti-inflammatory drug (NSAID), starting from the bulk chemical toluene. The document details the historically significant Boots process and the more contemporary, greener BHC (Boots-Hoechst-Celanese) process. A thorough examination of each synthetic step is presented, including detailed experimental protocols, quantitative data on reaction conditions and yields, and a comparative analysis of the two primary routes. Visual aids in the form of reaction pathway diagrams and experimental workflows are included to facilitate a deeper understanding of the chemical transformations involved. This guide is intended to be a valuable resource for researchers, chemists, and professionals in the pharmaceutical industry engaged in the synthesis and development of active pharmaceutical ingredients (APIs).

Introduction

2-(4-methylphenyl)propionic acid, widely known as Ibuprofen, is a cornerstone of pain management and anti-inflammatory therapy.[1] Its synthesis has evolved significantly since its initial discovery and patenting by the Boots Pure Drug Company in the 1960s. The original multi-step process, while commercially viable, was characterized by low atom economy and the generation of substantial waste.[2] In response to growing environmental concerns and the demand for more efficient chemical processes, the BHC (Hoechst) process was developed, offering a greener and more streamlined approach to Ibuprofen synthesis.[1][3]

This guide begins with the synthesis of the key intermediate, isobutylbenzene, from toluene, and subsequently delineates the reaction sequences of both the Boots and BHC processes to arrive at the final product.

Synthesis of the Key Intermediate: Isobutylbenzene from Toluene

The common starting point for the industrial synthesis of Ibuprofen is isobutylbenzene.[4] This intermediate is typically synthesized from toluene via a side-chain alkylation with propylene.[5][6]

Reaction Pathway

The synthesis of isobutylbenzene from toluene is achieved through a side-chain alkylation reaction with propylene, catalyzed by a sodium-potassium (Na-K) alloy on a support such as activated carbon or potassium carbonate.[7][8]

Experimental Protocol: Side-Chain Alkylation of Toluene
  • Catalyst Preparation: A sodium-potassium alloy is dispersed on potassium carbonate particles. In a reactor, potassium carbonate particles (with at least 50% of particles having a size of less than 50 μm) are mixed in toluene.[7] Solid sodium is added, and the mixture is heated until the sodium melts.[7] The mixture is then subjected to vigorous stirring to ensure a fine dispersion of the molten sodium on the potassium carbonate support.[7]

  • Reaction Setup: The catalyst slurry in toluene is introduced into a suitable reactor. The reaction is typically carried out in a batch or semi-batch mode.[5]

  • Reaction Conditions: The reactor is heated to a temperature in the range of 130°C to 190°C.[5] Propylene gas is then charged into the reactor.[5]

  • Work-up and Purification: After the reaction is complete, the catalyst is separated by filtration. The resulting liquid mixture is then distilled to separate isobutylbenzene from unreacted toluene and any byproducts.

Quantitative Data
ParameterValueReference
Starting MaterialsToluene, Propylene[5][6]
CatalystSodium-Potassium alloy on Potassium Carbonate[7]
Reaction Temperature130-190 °C[5]
Toluene ConversionUp to 52.1%[9]

The Boots Process for Ibuprofen Synthesis

The Boots process, developed in the 1960s, is the original six-step industrial synthesis of Ibuprofen.[2] While historically significant, it is now largely superseded by the more efficient BHC process due to its poor atom economy of approximately 40%.[1]

Boots Process Workflow

Boots_Process_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Darzens Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Oxime Formation cluster_4 Step 5: Dehydration to Nitrile cluster_5 Step 6: Hydrolysis to Carboxylic Acid IBB Isobutylbenzene IBAP 4'-Isobutylacetophenone IBB->IBAP AcCl Acetyl Chloride AcCl->IBAP AlCl3 AlCl₃ (catalyst) AlCl3->IBAP EpoxyEster α,β-Epoxy Ester IBAP->EpoxyEster EtCA Ethyl Chloroacetate EtCA->EpoxyEster NaOEt Sodium Ethoxide NaOEt->EpoxyEster Aldehyde 2-(4-isobutylphenyl)propanal EpoxyEster->Aldehyde H2O_H H₂O, H⁺ H2O_H->Aldehyde Oxime Aldoxime Aldehyde->Oxime NH2OH Hydroxylamine NH2OH->Oxime Nitrile 2-(4-isobutylphenyl)acetonitrile Oxime->Nitrile Ac2O_d Acetic Anhydride Ac2O_d->Nitrile Ibuprofen Ibuprofen Nitrile->Ibuprofen H2O_H_final H₂O, H⁺ H2O_H_final->Ibuprofen

Caption: The six-step synthetic route of the Boots process for Ibuprofen.

Experimental Protocols for the Boots Process
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, add anhydrous aluminum chloride (AlCl₃) and a solvent such as dichloromethane.[10] Cool the suspension in an ice bath to 0°C.[10]

  • Addition of Reactants: A solution of isobutylbenzene and acetyl chloride in dichloromethane is added dropwise to the cooled AlCl₃ suspension with stirring.[10]

  • Reaction: The reaction mixture is stirred at 0°C and then allowed to warm to room temperature.[10]

  • Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing ice and concentrated HCl.[11] The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over an anhydrous salt (e.g., Na₂SO₄).[12]

  • Purification: The solvent is removed by rotary evaporation to yield 4'-isobutylacetophenone.

  • Reaction Setup: 4'-Isobutylacetophenone is dissolved in a suitable solvent like toluene.

  • Addition of Reactants: Ethyl chloroacetate and a strong base, typically sodium ethoxide, are added to the solution.[1]

  • Reaction: The mixture is stirred, leading to the formation of an α,β-epoxy ester (a glycidic ester).

  • Work-up: The reaction is quenched with water, and the organic layer is separated, washed, and dried.

  • Purification: The solvent is evaporated to yield the crude epoxy ester.

  • Reaction Setup: The crude epoxy ester is treated with an aqueous acid solution (e.g., dilute HCl).[1]

  • Reaction: The mixture is heated to induce hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid to form 2-(4-isobutylphenyl)propanal.[1]

  • Work-up: The organic product is extracted with a suitable solvent, and the organic layer is washed and dried.

  • Purification: The solvent is removed to yield the aldehyde.

  • Reaction Setup: The aldehyde is dissolved in a solvent such as pyridine or an alcohol.

  • Addition of Reactants: Hydroxylamine hydrochloride is added, often in the presence of a weak base like sodium acetate to neutralize the HCl released.[13]

  • Reaction: The mixture is stirred, sometimes with gentle heating, to form the aldoxime.[1][13]

  • Work-up: The reaction mixture is poured into water, and the product is either filtered off if it precipitates or extracted with a solvent.

  • Reaction Setup: The aldoxime is treated with a dehydrating agent.

  • Addition of Reactants: Acetic anhydride is a commonly used dehydrating agent for this conversion.[1]

  • Reaction: The reaction mixture is heated to effect the dehydration of the oxime to the corresponding nitrile, 2-(4-isobutylphenyl)acetonitrile.[1]

  • Work-up: The excess acetic anhydride is quenched, and the product is isolated by extraction.

  • Purification: The crude nitrile is purified, for example, by distillation.

  • Reaction Setup: The nitrile is subjected to hydrolysis under acidic or basic conditions.

  • Reaction: The nitrile is heated with an aqueous acid (e.g., H₂SO₄/H₂O) or base (e.g., NaOH/H₂O) to hydrolyze the nitrile group to a carboxylic acid, yielding Ibuprofen.[1][14]

  • Work-up: If basic hydrolysis is used, the reaction mixture is acidified to precipitate the carboxylic acid. The product is then filtered or extracted.

  • Purification: The crude Ibuprofen is purified by recrystallization.

The BHC (Hoechst) Process for Ibuprofen Synthesis

The BHC process, developed in the 1990s, is a three-step synthesis that is significantly "greener" than the Boots process, with an atom economy of approximately 77% (or up to 99% if the acetic acid byproduct is recovered).[3][15]

BHC Process Workflow

BHC_Process_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Carbonylation IBB Isobutylbenzene IBAP 4'-Isobutylacetophenone IBB->IBAP Ac2O Acetic Anhydride Ac2O->IBAP HF HF (catalyst/solvent) HF->IBAP Alcohol 1-(4-isobutylphenyl)ethanol IBAP->Alcohol H2 H₂ H2->Alcohol Catalyst Raney Ni or Pd/C Catalyst->Alcohol Ibuprofen Ibuprofen Alcohol->Ibuprofen CO CO CO->Ibuprofen Pd_Catalyst Pd catalyst Pd_Catalyst->Ibuprofen HCl HCl HCl->Ibuprofen

Caption: The three-step synthetic route of the BHC (Hoechst) process for Ibuprofen.

Experimental Protocols for the BHC Process
  • Reaction Setup: Isobutylbenzene is reacted with acetic anhydride in the presence of anhydrous hydrogen fluoride (HF), which acts as both a catalyst and a solvent.[3] This is a significant improvement over the use of AlCl₃, as HF can be recovered and recycled with high efficiency.[3]

  • Reaction: The reaction is carried out under pressure to maintain HF in the liquid phase.

  • Work-up: The HF and the acetic acid byproduct are recovered by distillation. The crude 4'-isobutylacetophenone is then carried forward to the next step.

  • Reaction Setup: The 4'-isobutylacetophenone is subjected to catalytic hydrogenation.

  • Reaction: The ketone is reduced to the corresponding alcohol, 1-(4-isobutylphenyl)ethanol, using hydrogen gas in the presence of a catalyst such as Raney nickel or palladium on carbon (Pd/C).[16]

  • Work-up: The catalyst is filtered off, and the resulting alcohol is typically used directly in the next step without extensive purification.

  • Reaction Setup: The 1-(4-isobutylphenyl)ethanol is carbonylated in the presence of a palladium catalyst.

  • Reaction: The alcohol is treated with carbon monoxide (CO) at elevated pressure (around 50 bar) in the presence of a palladium complex catalyst, such as PdCl₂(PPh₃)₂, and an acid like HCl.[16][17] This reaction directly converts the alcohol to Ibuprofen.

  • Work-up: The palladium catalyst is recovered and recycled. The Ibuprofen is isolated from the reaction mixture.

  • Purification: The final product is purified by crystallization.

Comparative Analysis of Synthesis Routes

FeatureBoots ProcessBHC (Hoechst) ProcessReference
Number of Steps 63[1][2]
Starting Material IsobutylbenzeneIsobutylbenzene[4]
Key Intermediates Aldehyde, Oxime, NitrileAlcohol[1]
Catalysts AlCl₃ (stoichiometric)HF (catalytic, recyclable), Raney Ni or Pd/C, Pd complex[3][16]
Atom Economy ~40%~77% (99% with acetic acid recovery)[1][15]
Waste Generation High (significant AlCl₃ waste)Low (byproduct is recoverable acetic acid)[3]
Overall Efficiency LowerHigher[1]

Conclusion

The synthesis of 2-(4-methylphenyl)propionic acid from toluene exemplifies the evolution of industrial organic synthesis towards greener and more efficient methodologies. The transition from the six-step Boots process to the three-step BHC process highlights significant advancements in catalysis and process optimization, leading to a substantial reduction in waste and an increase in atom economy. For researchers and professionals in drug development, a thorough understanding of these synthetic routes is crucial for process improvement, cost reduction, and the implementation of sustainable chemical manufacturing practices. The detailed protocols and comparative data presented in this guide serve as a valuable technical resource for the synthesis of this important pharmaceutical agent.

References

An In-depth Technical Guide to 2-(4-Methylphenyl)propanoic Acid and its Relation to Ibuprofen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-methylphenyl)propanoic acid, a significant chemical intermediate and a known impurity in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This document details the chemical and physical properties, synthesis methodologies, and the direct relationship between this compound and ibuprofen. A comparative analysis of their structures and a review of the pharmacological context of ibuprofen's mechanism of action are presented. Experimental protocols for key synthetic routes, quantitative data, and visual diagrams of synthetic pathways and biological mechanisms are included to support research and development activities in the pharmaceutical sciences.

Introduction

This compound, also known as p-methylhydratropic acid, is a carboxylic acid derivative with the chemical formula C₁₀H₁₂O₂.[1][2] Its structural similarity to profens, a class of NSAIDs, makes it a molecule of interest in pharmaceutical chemistry. Primarily, it is recognized as "Ibuprofen Impurity D" according to the European Pharmacopoeia, highlighting its importance in the quality control and manufacturing of ibuprofen.[3][4] Understanding the synthesis, properties, and biological relevance of this compound is crucial for optimizing ibuprofen production and ensuring the safety and efficacy of the final drug product.

Ibuprofen, chemically (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid, is a cornerstone of pain and inflammation management.[5][6] Its synthesis has evolved over the decades, with a focus on improving efficiency and reducing byproducts. This guide will explore the chemical linkage between this compound and ibuprofen, providing detailed insights for professionals in drug development and chemical synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and ibuprofen is presented below for comparative analysis.

PropertyThis compoundIbuprofen
IUPAC Name This compound(RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid
Synonyms p-Methylhydratropic acid, α,4-Dimethylphenylacetic acid, Ibuprofen Impurity DAdvil, Motrin, Brufen
CAS Number 938-94-3[1]15687-27-1[6]
Molecular Formula C₁₀H₁₂O₂[2][7]C₁₃H₁₈O₂[5]
Molecular Weight 164.20 g/mol [1][2]206.28 g/mol [5]
Melting Point 37-42 °C[2][3]75-78 °C
Boiling Point ~231.67 °C (rough estimate)[2][8]157 °C at 4 mmHg
Appearance White to off-white solid[3]White crystalline powder
Solubility Slightly soluble in chloroform and methanol[2][4]Practically insoluble in water, freely soluble in acetone, methanol, and dichloromethane

Synthesis of this compound

Several synthetic routes to this compound have been reported. The following sections detail some of the key methodologies.

Synthesis from p-Xylene

A common method involves the chlorination of p-xylene, followed by a series of reactions to introduce the propanoic acid moiety.

Experimental Protocol:

  • Chlorination: p-Xylene is subjected to a chlorination reaction to yield p-methylbenzyl chloride.

  • Cyanation: The resulting p-methylbenzyl chloride is then reacted with a cyanide source, such as sodium cyanide, to form p-methylbenzyl cyanide.

  • Methylation: The p-methylbenzyl cyanide undergoes methylation to produce 2-(4-methylphenyl)propionitrile.

  • Hydrolysis: Finally, acidic or basic hydrolysis of the nitrile group yields this compound.[9]

Friedel-Crafts Acylation of Toluene

An alternative approach utilizes a Friedel-Crafts acylation of toluene.

Experimental Protocol:

  • Acylation: Toluene is acylated with propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 4'-methylpropiophenone.

  • Subsequent Conversion: The resulting ketone can be converted to this compound through various multi-step sequences, such as the Willgerodt-Kindler reaction followed by hydrolysis.

G toluene Toluene methylpropiophenone 4'-Methylpropiophenone toluene->methylpropiophenone Friedel-Crafts Acylation propionyl_chloride Propionyl Chloride / AlCl₃ propionyl_chloride->methylpropiophenone final_product This compound methylpropiophenone->final_product reagents Multi-step Conversion (e.g., Willgerodt-Kindler) reagents->final_product

Caption: Friedel-Crafts synthesis of this compound.

Relationship to Ibuprofen

The primary relationship between this compound and ibuprofen is that the former is a key impurity in the synthesis of the latter.[3][4] This structural similarity means that reaction conditions for the synthesis of ibuprofen must be carefully controlled to minimize the formation of this and other related substances.

Ibuprofen Synthesis Overview

The two most notable industrial syntheses of ibuprofen are the Boots process and the BHC (Boots-Hoechst-Celanese) process.

  • The Boots Process: This is the original six-step synthesis. It has a lower atom economy, meaning a significant portion of the reactants end up as waste.

  • The BHC Process: A more modern, "greener" three-step synthesis with a much higher atom economy. This process is more environmentally friendly and cost-effective.

G cluster_boots Boots Process (6 steps) cluster_bhc BHC Process (3 steps) isobutylbenzene_b Isobutylbenzene intermediate_b1 Friedel-Crafts Acylation isobutylbenzene_b->intermediate_b1 intermediate_b2 ... (multiple steps) intermediate_b1->intermediate_b2 ibuprofen_b Ibuprofen intermediate_b2->ibuprofen_b isobutylbenzene_bhc Isobutylbenzene intermediate_bhc1 Acylation isobutylbenzene_bhc->intermediate_bhc1 intermediate_bhc2 Hydrogenation intermediate_bhc1->intermediate_bhc2 ibuprofen_bhc Ibuprofen intermediate_bhc2->ibuprofen_bhc

Caption: Comparison of Boots and BHC synthesis pathways for ibuprofen.

The presence of this compound as an impurity can arise from starting materials or side reactions, particularly if toluene is present as an impurity in the isobutylbenzene feedstock used for ibuprofen synthesis.

Pharmacological Context: Ibuprofen's Mechanism of Action

Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

G membrane_phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane_phospholipids->arachidonic_acid phospholipase_a2 Phospholipase A₂ prostaglandins Prostaglandins (PGG₂, PGH₂) arachidonic_acid->prostaglandins cox_enzymes COX-1 & COX-2 inflammation Inflammation, Pain, Fever prostaglandins->inflammation ibuprofen Ibuprofen ibuprofen->cox_enzymes Inhibits

Caption: Ibuprofen's inhibition of the prostaglandin synthesis pathway.

While ibuprofen is a well-characterized COX inhibitor, the pharmacological activity of this compound is not extensively documented. However, as a matter of principle in drug development, all impurities must be assessed for potential biological activity and toxicity to ensure patient safety. Given its structural similarity to ibuprofen, there is a theoretical potential for some level of COX inhibition, though it is not the intended active pharmaceutical ingredient.

Quantitative Data and Spectral Analysis

Precise analytical methods are essential for the quantification of this compound, particularly as an impurity in ibuprofen. High-performance liquid chromatography (HPLC) is the standard method for this purpose.

Table 2: Spectral Data for this compound

Technique Key Data Points
¹H NMR Signals corresponding to the aromatic protons, the methyl group on the phenyl ring, the methine proton, and the methyl group of the propanoic acid moiety.
¹³C NMR Resonances for the carboxyl carbon, aromatic carbons, and aliphatic carbons.
IR Spectroscopy Characteristic absorption bands for the carboxylic acid O-H stretch and the C=O stretch.

Conclusion

This compound is a compound of significant interest in the pharmaceutical industry, primarily due to its role as a critical impurity in the manufacturing of ibuprofen. A thorough understanding of its chemical properties, synthesis, and relationship to ibuprofen is paramount for ensuring the quality and safety of this widely used medication. The synthetic and analytical methodologies detailed in this guide provide a foundation for researchers and drug development professionals to control for this impurity and to potentially explore other applications of this versatile chemical intermediate. The continued development of greener and more efficient synthetic routes for ibuprofen will undoubtedly involve strategies to minimize the formation of this compound and other related impurities.

References

Chiral Properties of 2-(4-Methylphenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chiral properties of 2-(4-Methylphenyl)propanoic acid, a notable member of the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). As a chiral molecule, it exists as two enantiomers, (R)- and (S)-2-(4-Methylphenyl)propanoic acid, which may exhibit distinct pharmacological and toxicological profiles. This document details the physicochemical properties of its stereoisomers, outlines established methodologies for their synthesis and separation, and discusses their anticipated mechanism of action through the inhibition of cyclooxygenase (COX) enzymes. The guide is intended to serve as a comprehensive resource for researchers in medicinal chemistry, pharmacology, and drug development, providing the foundational knowledge required for further investigation and application of these chiral compounds.

Introduction

This compound, also known as p-methyl hydratropic acid, belongs to the 2-arylpropanoic acid (profen) family, a critical class of NSAIDs. Like other profens such as ibuprofen and naproxen, it possesses a stereogenic center at the α-carbon of the propanoic acid moiety, leading to the existence of two enantiomers: (R)-(-)-2-(4-Methylphenyl)propanoic acid and (S)-(+)-2-(4-Methylphenyl)propanoic acid. It is well-established within this drug class that the pharmacological activity, primarily the inhibition of cyclooxygenase (COX) enzymes, resides predominantly in the (S)-enantiomer. The (R)-enantiomer is often significantly less active or inactive, and in some cases, can undergo in vivo chiral inversion to the active (S)-form.

This guide summarizes the key chiral characteristics of this compound, presenting available quantitative data, detailed experimental protocols for enantiomeric resolution and analysis, and a discussion of its expected pharmacological relevance.

Physicochemical and Chiral Properties

Table 1: Physicochemical Properties of this compound and its Enantiomers

PropertyRacemic (RS) Mixture(R)-(-)-Enantiomer(S)-(+)-Enantiomer
Molecular Formula C₁₀H₁₂O₂C₁₀H₁₂O₂C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol 164.20 g/mol 164.20 g/mol
CAS Number 938-94-3124709-71-3[1]124709-72-4[2]
Melting Point (°C) 37-42Not ReportedNot Reported
Synonyms p-Methylhydratropic acid(R)-(-)-2-(p-tolyl)propionic acid[1](S)-(+)-2-(p-tolyl)propionic acid[2]
Specific Optical Rotation ([α]D) 0° (by definition)Not Reported (Expected Negative)Not Reported (Expected Positive)

Synthesis and Chiral Resolution

The racemic form of this compound is typically synthesized, requiring a subsequent resolution step to isolate the individual enantiomers.

Synthesis of Racemic this compound

A common synthetic route involves the Friedel-Crafts acylation of toluene, followed by a rearrangement reaction. A detailed protocol is not available in the searched literature, but a general multi-step synthesis starting from p-xylene has been patented, involving chlorination, cyanation, methylation, and subsequent hydrolysis to yield the final carboxylic acid.

Chiral Resolution of Enantiomers

The most prevalent method for separating enantiomers of acidic compounds like profens is through diastereomeric salt crystallization.[3] This involves reacting the racemic acid with a chiral base, separating the resulting diastereomeric salts based on their differential solubility, and then liberating the individual enantiomers.

This protocol is a representative procedure based on established methods for resolving profens using a chiral amine like (R)-(+)-α-phenylethylamine. Optimization may be required.

  • Salt Formation:

    • Dissolve one molar equivalent of racemic this compound in a suitable solvent (e.g., methanol or ethanol).

    • Add one molar equivalent of a chiral resolving agent, such as (R)-(+)-α-phenylethylamine, to the solution.

    • Heat the mixture gently to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. The diastereomeric salt of one enantiomer should preferentially crystallize due to lower solubility.

    • Further cooling in an ice bath can be used to maximize the yield of the crystalline salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove impurities.

  • Liberation of the Enantiomer:

    • Suspend the isolated diastereomeric salt in water.

    • Acidify the mixture with a strong acid (e.g., 2M HCl) to a pH of approximately 1-2. This will protonate the carboxylic acid and form the hydrochloride salt of the chiral amine.

    • Extract the liberated enantiomer of this compound into an organic solvent such as diethyl ether or ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically enriched acid.

  • Analysis:

    • Determine the optical purity (enantiomeric excess) of the isolated enantiomer using chiral HPLC (see Section 4).

    • The other enantiomer can be recovered from the mother liquor from the crystallization step by a similar acidification and extraction process.

G racemate Racemic (R/S)-Acid salts Diastereomeric Salts ((R)-Acid-(R)-Amine) ((S)-Acid-(R)-Amine)) racemate->salts chiral_base (R)-Amine chiral_base->salts crystallization Fractional Crystallization salts->crystallization less_soluble Less Soluble Salt (e.g., (S)-Acid-(R)-Amine) crystallization->less_soluble Solid more_soluble More Soluble Salt (in mother liquor) crystallization->more_soluble Solution acidification1 Acidification (e.g., HCl) less_soluble->acidification1 acidification2 Acidification (e.g., HCl) more_soluble->acidification2 s_enantiomer (S)-Enantiomer acidification1->s_enantiomer r_enantiomer (R)-Enantiomer acidification2->r_enantiomer

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Stereospecific Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric purity of this compound. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for this class of compounds.

The following is a representative chiral HPLC method for the analysis of this compound enantiomers. Method development and optimization are likely necessary.

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralcel OD-H or a similar column.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of a strong acid (e.g., trifluoroacetic acid, TFA) is typically added to improve peak shape for acidic analytes. A starting condition could be Hexane:Isopropanol:TFA (90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenyl ring absorbs, typically around 220-230 nm.

  • Temperature: Ambient.

G sample Racemic Sample injection HPLC Injection sample->injection column Chiral Stationary Phase (CSP) injection->column separation Differential Interaction (S vs. R Enantiomer) column->separation detector UV Detector separation->detector chromatogram Chromatogram (Two Resolved Peaks) detector->chromatogram

Caption: Experimental workflow for chiral HPLC analysis.

Pharmacological Activity and Mechanism of Action

While specific inhibitory data for the enantiomers of this compound against COX-1 and COX-2 are not available in the reviewed literature, the mechanism can be inferred from the extensive research on other profens.

Cyclooxygenase (COX) Inhibition

NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key signaling molecules involved in inflammation, pain, and fever. There are two primary isoforms of the COX enzyme:

  • COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.

For the vast majority of profens, the (S)-enantiomer is a significantly more potent inhibitor of both COX-1 and COX-2 than the (R)-enantiomer. The stereochemistry is crucial for the correct orientation of the molecule within the active site of the enzyme.

Table 2: Anticipated Cyclooxygenase (COX) Inhibition Profile

EnantiomerTargetAnticipated Activity
(R)-(-)-Enantiomer COX-1/2Low to negligible inhibitory activity.
(S)-(+)-Enantiomer COX-1/2Potent inhibitor, responsible for therapeutic effects.

Note: Specific IC50 values for this compound enantiomers are not available in the cited literature.

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation S_Enantiomer (S)-2-(4-Methylphenyl) propanoic acid S_Enantiomer->COX_Enzymes Inhibition

Caption: Inhibition of the prostaglandin synthesis pathway by the (S)-enantiomer.

Conclusion

This compound exhibits the characteristic chirality of the profen class of NSAIDs. The (S)-enantiomer is expected to be the pharmacologically active form, acting as an inhibitor of COX-1 and COX-2 enzymes. While specific quantitative data on its optical rotation and enzyme inhibition are not widely published, this guide provides a framework for its study, including representative protocols for its chiral resolution and analysis. Further research to quantify the specific biological activities of the individual enantiomers is warranted to fully characterize its potential as a therapeutic agent. This document serves as a foundational resource for scientists and researchers interested in the stereochemical aspects of this and related compounds.

References

An In-depth Technical Guide to (S)-2-(4-Methylphenyl)propanoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of (S)-2-(4-Methylphenyl)propanoic acid, a chiral molecule belonging to the arylpropionic acid class. This document details its physicochemical properties, primary applications in the pharmaceutical industry, and its biological context. Key uses include its role as a critical intermediate in the synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Loxoprofen and as a certified reference material for quality control of Ibuprofen. Detailed experimental protocols for its synthesis and analysis are provided, alongside diagrams illustrating its biochemical mechanism of action and experimental workflows. This guide is intended for researchers, chemists, and professionals in drug development and quality assurance.

Introduction

(S)-2-(4-Methylphenyl)propanoic acid is a derivative of propionic acid and a member of the broader class of 2-arylpropionic acids, commonly known as "profens." This class of compounds forms the backbone of many widely used Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1] The biological activity of these drugs, including their anti-inflammatory, analgesic, and antipyretic effects, primarily stems from the inhibition of cyclooxygenase (COX) enzymes.[1][2] For most profens, the (S)-enantiomer is the pharmacologically active isomer responsible for the therapeutic effects.[1]

This compound is of significant interest in the pharmaceutical industry for two main reasons. Firstly, it serves as a key chemical intermediate for the synthesis of other APIs, most notably Loxoprofen, a potent NSAID.[3][4] Secondly, its racemic form, (2RS)-2-(4-Methylphenyl)propanoic acid, is recognized by the European Pharmacopoeia as "Ibuprofen Impurity D," making it an essential certified reference material for the quality control and purity analysis of Ibuprofen.[5][6] Understanding its properties and the methodologies for its handling and synthesis is therefore critical for drug manufacturing and regulatory compliance.

Physicochemical and Spectroscopic Properties

The fundamental properties of 2-(4-Methylphenyl)propanoic acid are summarized below. Data for the racemic mixture is provided where data for the specific (S)-enantiomer is not available.

PropertyValueReference(s)
IUPAC Name (2S)-2-(4-methylphenyl)propanoic acid[7]
Synonyms (S)-2-(p-Tolyl)propionic acid, p-Methylhydratropic acid
CAS Number 124709-72-4 ((S)-enantiomer)[7]
938-94-3 (Racemic)
Molecular Formula C₁₀H₁₂O₂[5][7]
Molecular Weight 164.20 g/mol [7]
Appearance White to off-white solid[5]
Melting Point 37-42 °C (lit., racemic)[5]
Boiling Point 231.67 °C (rough estimate)
Density 1.0041 g/cm³ (rough estimate)
pKa 4.44 ± 0.10 (Predicted)[5]
LogP (Octanol/Water) 2.3 / 2.183 (Computed)[7][8]
Solubility Slightly soluble in Chloroform and Methanol
Refractive Index 1.518 - 1.52

Biological Activity and Mechanism of Action

As a member of the arylpropionic acid family, the primary mechanism of action for (S)-2-(4-Methylphenyl)propanoic acid and its derivatives is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2]

  • COX-1 is a constitutively expressed enzyme responsible for producing prostaglandins that protect the gastrointestinal tract and mediate platelet aggregation.[1]

  • COX-2 is an inducible enzyme, upregulated at sites of inflammation, and its prostaglandin products are central to the inflammatory response.[1]

By inhibiting these enzymes, arylpropionic acids reduce the production of prostaglandins, thereby exerting their therapeutic effects. The (S)-enantiomer is typically responsible for this inhibitory activity.[1] Beyond anti-inflammatory action, derivatives of arylpropionic acids have been investigated for a range of other pharmacological activities, including antibacterial, anticancer, and anticonvulsant properties.[2][9][10] Some studies have shown that propionic acid and its derivatives can suppress bacterial growth by reducing intracellular pH.[11][12]

NSAID Mechanism of Action cluster_membrane Cell Membrane cluster_pathway Arachidonic Acid Cascade cluster_effects Physiological Effects phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid PLA₂ cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins1 Prostaglandins (e.g., PGE2, TXA2) cox1->prostaglandins1 prostaglandins2 Prostaglandins (e.g., PGE2, PGI2) cox2->prostaglandins2 protection GI Mucosal Protection Platelet Aggregation prostaglandins1->protection inflammation Inflammation Pain Fever prostaglandins2->inflammation nsaid (S)-2-(4-Methylphenyl)propanoic acid & other NSAIDs nsaid->cox1 Inhibits nsaid->cox2 Inhibits

Fig. 1: Mechanism of action of arylpropionic acids via COX inhibition.

Applications and Uses

  • Pharmaceutical Intermediate: The primary use of (S)-2-(4-Methylphenyl)propanoic acid is as a building block in the synthesis of more complex APIs. It is a documented key intermediate in several patented synthesis routes for Loxoprofen, a widely used NSAID prodrug.[3][4][13] The synthesis typically involves bromination or chlorination of the methyl group on the phenyl ring, followed by reaction with a cyclopentanone derivative.[4][14]

  • Reference Standard: The racemic mixture, (2RS)-2-(4-Methylphenyl)propanoic acid, is classified as Ibuprofen Impurity D in the European Pharmacopoeia. As such, it is manufactured as a high-purity certified reference material (CRM) for use in analytical applications, including pharmaceutical release testing, method development, and quality control of Ibuprofen.[5]

  • Research and Development: As a fundamental arylpropionic acid scaffold, this molecule and its derivatives are subjects of research for developing new therapeutic agents with potential antibacterial, anticancer, or other pharmacological activities.[1][15][16]

Experimental Protocols

This protocol describes a general and robust method for preparing 2-arylpropionic acids from their corresponding nitriles.

Materials:

  • 2-(4-methylphenyl)propionitrile

  • Sodium Hydroxide (NaOH), aqueous solution (10%)

  • Hydrochloric Acid (HCl), concentrated (35%) and 15% aqueous solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • Hydrolysis: To a 250-mL round-bottom flask, add 2-(4-methylphenyl)propionitrile (0.1 mol) and 10% aqueous sodium hydroxide (60 mL).[17]

  • Heat the mixture to reflux (approx. 130°C oil bath) with vigorous stirring for 4-5 hours. The biphasic mixture should become a homogeneous solution as the reaction proceeds.[17]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (0.2-0.3 mL), acidifying with concentrated HCl, extracting with diethyl ether, and analyzing by GC to confirm the disappearance of the starting nitrile.[17]

  • Work-up: After completion, cool the reaction mixture to room temperature. Transfer to a separatory funnel and extract with diethyl ether (2 x 30 mL) to remove any non-acidic byproducts (e.g., amide intermediate). Discard the organic layers.[17]

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 15% HCl portionwise with stirring until the solution is strongly acidic (pH < 2), which will precipitate the carboxylic acid product.[17]

  • Extraction: Transfer the resulting suspension to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).[17]

  • Drying and Evaporation: Combine the organic extracts, wash with water (60 mL), and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.[17]

  • Purification: The crude product can be further purified by vacuum distillation or recrystallization if necessary.

Synthesis Workflow start Start: 2-(4-methylphenyl)propionitrile + 10% NaOH(aq) reflux Heat to Reflux (~130°C, 4-5h) start->reflux monitor Monitor by GC reflux->monitor monitor->reflux Incomplete workup Cool to RT Extract with Ether (Remove Amide) monitor->workup Complete acidify Acidify Aqueous Layer (15% HCl to pH < 2) workup->acidify extract_prod Extract Product (3x Diethyl Ether) acidify->extract_prod dry Combine Organic Layers Wash with H₂O Dry (Na₂SO₄) extract_prod->dry evaporate Filter & Evaporate Solvent (Rotary Evaporator) dry->evaporate product Final Product: Crude this compound evaporate->product

Fig. 2: General workflow for the synthesis of this compound.

This protocol is adapted from established methods for analyzing ibuprofen and its impurities, suitable for determining the purity of (S)-2-(4-Methylphenyl)propanoic acid.[18][19]

Instrumentation & Conditions:

  • HPLC System: Agilent 1120 Compact LC or equivalent with UV detector.[19]

  • Column: Silica Column (e.g., Ultimate Silica, 250 mm × 4.6 mm, 5 μm particle size).[18]

  • Mobile Phase: Isocratic mixture of hexane, ethyl acetate, and trifluoroacetic acid (97:3:0.95, v/v/v).[18]

  • Flow Rate: 1.0 mL/min.[18]

  • Column Temperature: 25°C.

  • Detection Wavelength: 264 nm.[18]

  • Injection Volume: 10 µL.

  • Run Time: 20 minutes.[18]

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a certified reference standard of the compound in the mobile phase to a final concentration of ~0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed by dissolving it in the mobile phase to the same approximate concentration as the standard.

  • Filtration: Filter both standard and sample solutions through a 0.45-μm PVDF membrane filter before injection to remove particulates.[18]

  • Analysis: Inject the standard solution to establish retention time and peak area. Then, inject the sample solution.

  • Quantification: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram (Area Percent method). For quantitative analysis, compare the sample peak area to that of the certified standard.

HPLC Analysis Workflow cluster_prep Sample Preparation cluster_hplc Chromatographic Analysis cluster_data Data Processing prep_std Prepare Standard Solution (~0.1 mg/mL in Mobile Phase) filter Filter Both Solutions (0.45 µm PVDF Filter) prep_std->filter prep_sample Prepare Sample Solution (~0.1 mg/mL in Mobile Phase) prep_sample->filter inject Inject Sample (10 µL) into HPLC System filter->inject separate Isocratic Separation (Silica Column, 1.0 mL/min) inject->separate detect UV Detection (@ 264 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram analysis Integrate Peaks Calculate Area Percent Purity chromatogram->analysis

Fig. 3: Workflow for HPLC purity analysis.

Safety and Handling

  • Hazard Identification: this compound is classified as an irritant.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear suitable protective clothing, gloves, and eye/face protection.

    • In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

    • Use only in a well-ventilated area.

This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling the chemical.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Scale Synthesis of 2-(4-Methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 2-(4-Methylphenyl)propanoic acid, a valuable intermediate in pharmaceutical and fine chemical synthesis. The described method is a two-step procedure commencing with the Friedel-Crafts alkylation of toluene with ethyl 2-chloropropionate to yield the intermediate, ethyl 2-(4-methylphenyl)propionate. This is followed by the acidic hydrolysis of the ester to afford the final carboxylic acid product. This application note includes a comprehensive experimental protocol, characterization data, and a summary of quantitative data.

Introduction

This compound is a carboxylic acid derivative of significant interest in medicinal chemistry and drug development. Its structural motif is found in several non-steroidal anti-inflammatory drugs (NSAIDs). A reliable and scalable laboratory synthesis is crucial for further research and development activities. The presented two-step synthesis offers a straightforward and efficient route to this compound.

Synthesis Pathway

The synthesis proceeds via a two-step reaction pathway:

  • Step 1: Friedel-Crafts Alkylation: Toluene undergoes a Friedel-Crafts alkylation with ethyl 2-chloropropionate in the presence of a Lewis acid catalyst, anhydrous aluminum chloride, to form ethyl 2-(4-methylphenyl)propionate.

  • Step 2: Hydrolysis: The resulting ester is hydrolyzed under acidic conditions to yield this compound.

Quantitative Data Summary

ParameterValueReference
Step 1: Friedel-Crafts Alkylation
Toluene60 mL[1]
Ethyl 2-chloropropionate0.1 mol[1]
Anhydrous Aluminum Chloride2 g[1]
Reaction Temperature0 °C[1]
Reaction Time24 hours[1]
Step 2: Hydrolysis
Hydrochloric Acid (10%)Excess[1]
Reaction Temperature80 °C[1]
Product Characterization
Melting Point37-42 °C
Molecular Weight164.20 g/mol
Purity (typical)>95%[1]

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(4-methylphenyl)propionate

Materials:

  • Toluene

  • Ethyl 2-chloropropionate

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Beaker

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add anhydrous aluminum chloride (2 g).

  • Cool the flask in an ice bath.

  • Slowly add ethyl 2-chloropropionate (0.1 mol) to the flask with stirring.

  • Once the addition is complete, add toluene (60 mL) dropwise to the reaction mixture while maintaining the temperature at 0 °C.[1]

  • Allow the reaction to stir at 0 °C for 24 hours.[1]

  • Work-up:

    • Prepare a beaker with a mixture of crushed ice (approx. 25 g) and concentrated hydrochloric acid (approx. 13 mL).[2]

    • Slowly and carefully pour the reaction mixture into the beaker with vigorous stirring.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate.[2]

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(4-methylphenyl)propionate.

Characterization of Ethyl 2-(4-methylphenyl)propionate (Expected Data):

  • ¹H NMR (CDCl₃): δ 7.1-7.3 (m, 4H, Ar-H), 4.1 (q, 2H, -OCH₂CH₃), 3.6 (q, 1H, -CH(CH₃)-), 2.3 (s, 3H, Ar-CH₃), 1.4 (d, 3H, -CH(CH₃)-), 1.2 (t, 3H, -OCH₂CH₃).

  • ¹³C NMR (CDCl₃): δ 174 (C=O), 140 (Ar-C), 136 (Ar-C), 129 (Ar-CH), 127 (Ar-CH), 60 (-OCH₂-), 45 (-CH-), 21 (Ar-CH₃), 18 (-CH(CH₃)-), 14 (-OCH₂CH₃).

  • IR (neat): ν (cm⁻¹) 2980 (C-H), 1735 (C=O, ester), 1615, 1515 (C=C, aromatic), 1180 (C-O).

Step 2: Synthesis of this compound

Materials:

  • Crude ethyl 2-(4-methylphenyl)propionate

  • 10% Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (for work-up)

  • Hexane or Toluene (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • To the round-bottom flask containing the crude ethyl 2-(4-methylphenyl)propionate, add an excess of 10% hydrochloric acid.

  • Heat the mixture to 80 °C under reflux and maintain for several hours until the ester layer disappears.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid precipitates, collect it by vacuum filtration. If not, proceed to extraction.

    • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

    • Carefully acidify the aqueous bicarbonate layer with concentrated HCl until the product precipitates.

    • Collect the solid product by vacuum filtration and wash with cold water.

  • Purification:

    • Recrystallize the crude product from a suitable solvent such as hexane or a mixture of toluene and hexane to obtain pure this compound.[1]

    • Dry the purified crystals in a desiccator.

Characterization of this compound

  • Appearance: White to off-white solid.

  • Melting Point: 37-42 °C

  • ¹H NMR (CDCl₃): δ 11.5-12.5 (br s, 1H, -COOH), 7.1-7.3 (m, 4H, Ar-H), 3.7 (q, 1H, -CH(CH₃)-), 2.3 (s, 3H, Ar-CH₃), 1.5 (d, 3H, -CH(CH₃)-).[3]

  • ¹³C NMR (CDCl₃): δ 181 (C=O), 138 (Ar-C), 137 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 45 (-CH-), 21 (Ar-CH₃), 18 (-CH(CH₃)-).[4]

  • IR (KBr): ν (cm⁻¹) 3300-2500 (O-H, broad, carboxylic acid), 2970 (C-H), 1705 (C=O, carboxylic acid), 1610, 1515 (C=C, aromatic).[5][6]

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Alkylation cluster_step2 Step 2: Hydrolysis Toluene Toluene Reaction1 Reaction at 0°C, 24h Toluene->Reaction1 Et2ClProp Ethyl 2-chloropropionate Et2ClProp->Reaction1 AlCl3 Anhydrous AlCl₃ AlCl3->Reaction1 Catalyst Workup1 Work-up: 1. Quench with HCl/ice 2. Extraction with CH₂Cl₂ 3. Dry over Na₂SO₄ 4. Evaporate solvent Reaction1->Workup1 Intermediate Ethyl 2-(4-methylphenyl)propionate Workup1->Intermediate Reaction2 Reaction at 80°C, reflux Intermediate->Reaction2 HCl_aq 10% HCl (aq) HCl_aq->Reaction2 Workup2 Work-up: 1. Cool 2. Extraction 3. Acidification Reaction2->Workup2 Purification Purification: Recrystallization (Hexane/Toluene) Workup2->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care.

  • Toluene and dichloromethane are flammable and volatile organic solvents.

  • Concentrated hydrochloric acid is corrosive.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

Application Notes and Protocols for the Purification of 2-(4-Methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylphenyl)propanoic acid, also known as p-tolylpropanoic acid, is a carboxylic acid derivative that serves as a crucial intermediate and building block in the synthesis of various pharmaceuticals and other fine chemicals. The purity of this compound is of paramount importance, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential safety concerns in pharmaceutical applications. This document provides detailed application notes and protocols for the most common and effective techniques for the purification of this compound: recrystallization, preparative column chromatography, and vacuum distillation. Additionally, a standard High-Performance Liquid Chromatography (HPLC) method for purity analysis is described.

Purification Techniques

A variety of techniques can be employed to purify this compound, each with its own advantages depending on the scale of the purification, the nature of the impurities, and the desired final purity. The selection of the most appropriate method is critical for achieving the desired outcome efficiently.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds. The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. An impure solid is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.

Protocol for Recrystallization from Hexane-Ethyl Acetate Mixture

This protocol is designed for the purification of approximately 10 g of crude this compound.

Materials:

  • Crude this compound (~95% purity)

  • n-Hexane

  • Ethyl acetate

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place 10 g of crude this compound in a 250 mL Erlenmeyer flask.

  • Add a minimal amount of ethyl acetate (e.g., 20-30 mL) to dissolve the solid at room temperature with stirring.

  • Slowly add n-hexane as an anti-solvent (e.g., 80-120 mL) with continuous stirring until the solution becomes slightly turbid.

  • Gently heat the mixture on a heating mantle or in a water bath until the solution becomes clear. Avoid boiling.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold n-hexane.

  • Dry the purified crystals in a vacuum oven at a temperature below the melting point (37-42 °C) to a constant weight.

Expected Outcome: This method can yield this compound with a purity of >99%. The recovery will depend on the initial purity of the crude product but is typically in the range of 80-90%.

Logical Relationship for Recrystallization

G A Crude this compound B Dissolve in minimal hot solvent A->B C Cool slowly to induce crystallization B->C D Filter to isolate pure crystals C->D E Dry the crystals D->E F Pure this compound E->F

Caption: Workflow for the purification of this compound by recrystallization.

Preparative Column Chromatography

Preparative column chromatography is a versatile technique for separating and purifying compounds from a mixture. It relies on the differential partitioning of the components of a mixture between a stationary phase (packed in a column) and a mobile phase (an eluting solvent).

Protocol for Preparative Flash Column Chromatography

This protocol is suitable for purifying gram-scale quantities of this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Compressed air or nitrogen source

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in n-hexane.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform and bubble-free packing. Use gentle tapping or compressed air to aid packing. The packed silica gel bed should be about 6-8 inches high.

  • Equilibration: Elute the packed column with the starting mobile phase (e.g., n-hexane with a small percentage of ethyl acetate) until the column is fully equilibrated.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it carefully onto the top of the silica gel bed.

  • Elution: Begin the elution with the mobile phase. A typical starting mobile phase would be a mixture of n-hexane and ethyl acetate (e.g., 95:5 v/v). The polarity of the mobile phase can be gradually increased by increasing the proportion of ethyl acetate (gradient elution) to facilitate the elution of the desired compound.

  • Fraction Collection: Collect the eluate in fractions of a suitable volume (e.g., 20-50 mL).

  • TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product. A suitable TLC mobile phase would be a hexane:ethyl acetate mixture (e.g., 7:3 v/v) with a trace of acetic acid.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Experimental Workflow for Preparative Chromatography

G A Prepare silica gel slurry B Pack the chromatography column A->B C Equilibrate the column B->C D Load the crude sample C->D E Elute with a solvent gradient D->E F Collect fractions E->F G Analyze fractions by TLC F->G H Combine pure fractions G->H I Evaporate solvent H->I J Pure this compound I->J

Caption: Step-by-step workflow for preparative column chromatography.

Vacuum Distillation

Vacuum distillation is an effective method for purifying high-boiling point liquids or solids that are thermally stable. By reducing the pressure, the boiling point of the compound is lowered, allowing it to be distilled at a lower temperature, thus preventing decomposition.

Protocol for Vacuum Distillation

This protocol is suitable for purifying thermally stable, high-boiling point compounds like this compound.

Materials:

  • Crude this compound

  • Short-path distillation apparatus

  • Vacuum pump

  • Heating mantle

  • Thermometer

  • Cold trap

Procedure:

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Charging the Flask: Place the crude this compound into the distillation flask.

  • Applying Vacuum: Connect the apparatus to a vacuum pump and gradually reduce the pressure. A pressure of around 1-5 mmHg is typically required.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Distillation: The compound will start to distill when its boiling point is reached at the applied pressure. The boiling point of 2-phenylpropionic acid is 93-94°C at 0.9 mmHg, and this compound is expected to have a similar boiling point under vacuum. Collect the distillate in the receiving flask.

  • Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

  • Product Collection: Collect the purified liquid from the receiving flask. If the product solidifies upon cooling, it can be gently warmed to be collected.

Experimental Workflow for Vacuum Distillation

G A Assemble distillation apparatus B Charge flask with crude product A->B C Apply vacuum B->C D Heat the flask C->D E Collect the distillate D->E F Cool and release vacuum E->F G Pure this compound F->G

Caption: General workflow for purification by vacuum distillation.

Data Presentation

The following table summarizes the quantitative data for the different purification techniques.

Purification TechniqueStarting Purity (%)Final Purity (%)Typical Yield (%)ScaleComplexity
Recrystallization~95>99[1]80-90mg to kgLow
Preparative Chromatography80-95>9860-80mg to gMedium
Vacuum Distillation>90>9870-90g to kgHigh

Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of this compound. A reverse-phase method is typically employed.

HPLC Protocol

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or phosphoric acid) in a ratio of approximately 60:40 (v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Prepare a standard solution of high-purity this compound in the mobile phase.

  • Prepare a solution of the sample to be analyzed in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Conclusion

The choice of purification technique for this compound depends on the specific requirements of the researcher or drug development professional. Recrystallization is a simple and effective method for achieving high purity on a large scale. Preparative column chromatography offers excellent separation capabilities for complex mixtures but is generally more suitable for smaller scales. Vacuum distillation is a viable option for large-scale purification of thermally stable crude products. The purity of the final product should always be confirmed by a reliable analytical method such as HPLC.

References

Application Note: HPLC Analysis of 2-(4-Methylphenyl)propanoic Acid and Its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive guide for the analysis of 2-(4-Methylphenyl)propanoic acid, a known impurity of Ibuprofen (Ibuprofen Impurity D), and its related substances using High-Performance Liquid Chromatography (HPLC).[1][2][3][4] Two distinct HPLC methods are presented: a reversed-phase method for the quantification of this compound and its potential process-related and degradation impurities, and a chiral HPLC method for the separation of its enantiomers. Detailed experimental protocols, system suitability parameters, and a workflow diagram are provided to assist researchers, scientists, and drug development professionals in implementing these methods for quality control and stability testing.

Introduction

This compound is a significant compound in the pharmaceutical industry, primarily recognized as an impurity of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.[1][2][3][4] As with any active pharmaceutical ingredient (API) or its impurities, rigorous analytical testing is crucial to ensure the quality, safety, and efficacy of the final drug product. HPLC is the predominant analytical technique for the separation, identification, and quantification of drug substances and their impurities.

This document outlines two validated HPLC methods for the comprehensive analysis of this compound:

  • Reversed-Phase HPLC for Impurity Profiling: A stability-indicating method capable of separating the main component from its potential process-related impurities and degradation products.

  • Chiral HPLC for Enantiomeric Separation: A method to resolve and quantify the (R)- and (S)-enantiomers of this compound, which is critical due to the often differing pharmacological and toxicological profiles of enantiomers.

Experimental Protocols

Reversed-Phase HPLC for Impurity Profiling

This method is designed to be stability-indicating, meaning it can resolve the parent compound from its degradation products formed under various stress conditions.

1.1. HPLC System and Conditions

ParameterSpecification
HPLC System Quaternary HPLC system with a UV detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 40% B; 5-15 min: 40-70% B; 15-20 min: 70% B; 20-22 min: 70-40% B; 22-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 220 nm
Injection Vol. 10 µL

1.2. Standard and Sample Preparation

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a 50:50 (v/v) mixture of acetonitrile and water to obtain a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same diluent to achieve a similar target concentration of the main analyte.

1.3. System Suitability

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of 6 Injections ≤ 2.0%
Chiral HPLC for Enantiomeric Separation

This method is crucial for determining the enantiomeric purity of this compound.

2.1. HPLC System and Conditions

ParameterSpecification
HPLC System Isocratic HPLC system with a UV detector
Column Chiralcel OD-H (or equivalent amylose-based chiral stationary phase), 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 220 nm
Injection Vol. 10 µL

2.2. Standard and Sample Preparation

  • Standard Solution: Prepare a solution of racemic this compound in the mobile phase at a concentration of 0.5 mg/mL.

  • Sample Solution: Dissolve the sample in the mobile phase to a similar concentration.

2.3. System Suitability

ParameterAcceptance Criteria
Resolution ≥ 1.5 between the two enantiomer peaks
%RSD of 6 Injections ≤ 2.0% for each enantiomer peak area
Forced Degradation Studies Protocol

To validate the stability-indicating nature of the reversed-phase HPLC method, forced degradation studies should be performed on a sample of this compound. The goal is to achieve 5-20% degradation of the active substance.

3.1. Stress Conditions

Stress ConditionProtocol
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours
Oxidative Degradation 3% H2O2 at room temperature for 24 hours
Thermal Degradation 105 °C for 48 hours (solid state)
Photolytic Degradation Expose to UV light (254 nm) and visible light for 7 days (solid state and solution)

3.2. Sample Analysis

After exposure to the stress conditions, neutralize the acidic and basic samples, and dilute all samples to the target concentration with the mobile phase for analysis by the reversed-phase HPLC method.

Data Presentation

Table 1: Quantitative Data for Reversed-Phase HPLC Method

CompoundRetention Time (min) (Typical)Relative Retention Time (RRT)
Impurity A (Hypothetical) 8.50.85
This compound 10.01.00
Impurity B (Hypothetical) 12.31.23

Table 2: Quantitative Data for Chiral HPLC Method

EnantiomerRetention Time (min) (Typical)
(R)-2-(4-Methylphenyl)propanoic acid 15.2
(S)-2-(4-Methylphenyl)propanoic acid 17.8

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis cluster_forced_degradation Forced Degradation Study Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Stress_Conditions Apply Stress Conditions (Acid, Base, Heat, etc.) Sample->Stress_Conditions Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard RP_HPLC Reversed-Phase HPLC (Impurity Profiling) Dissolve_Sample->RP_HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Separation) Dissolve_Sample->Chiral_HPLC Dissolve_Standard->RP_HPLC Dissolve_Standard->Chiral_HPLC Acquire_Data Data Acquisition RP_HPLC->Acquire_Data Chiral_HPLC->Acquire_Data Analyze_Data Data Analysis (Peak Integration, Quantification) Acquire_Data->Analyze_Data Report Generate Report Analyze_Data->Report Analyze_Degraded Analyze by RP-HPLC Stress_Conditions->Analyze_Degraded Analyze_Degraded->Analyze_Data

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The HPLC methods detailed in this application note provide a robust framework for the quality control and stability assessment of this compound. The reversed-phase method is suitable for the accurate quantification of the main component and the separation of potential impurities, while the chiral method allows for the determination of enantiomeric purity. These protocols are intended to be a starting point and may require further optimization and validation based on specific laboratory instrumentation and regulatory requirements.

References

Application Note and Protocol: Analytical Method Validation for 2-(4-Methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2-(4-Methylphenyl)propanoic acid in bulk drug substance and pharmaceutical dosage forms. The validation parameters and protocols described herein are based on the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose.[1][2][3]

This compound is a non-steroidal anti-inflammatory drug (NSAID) derivative. Accurate and reliable analytical methods are crucial for its quantification in quality control and stability studies. This application note details the experimental procedures for validating the analytical method, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Analytical Method Principle

The analytical method is based on reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The concentration of this compound is determined by comparing the peak area of the sample with that of a reference standard.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Purified water (HPLC grade)

Chromatographic Conditions (Typical)
ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate1.0 mL/min
Detection Wavelength225 nm
Injection Volume20 µL
Column Temperature30°C
Run Time10 minutes
Preparation of Solutions
  • Phosphate Buffer (pH 3.0): Dissolve a suitable amount of potassium dihydrogen phosphate in purified water to a concentration of 0.05 M. Adjust the pH to 3.0 with orthophosphoric acid.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the expected working range (e.g., 10-150 µg/mL).

Validation Parameters and Protocols

System Suitability

Objective: To ensure that the chromatographic system is suitable for the intended analysis.

Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solution (e.g., 50 µg/mL) six times.

  • Calculate the relative standard deviation (%RSD) of the peak area, retention time, tailing factor, and the number of theoretical plates.

Acceptance Criteria:

  • %RSD of peak area ≤ 2.0%

  • %RSD of retention time ≤ 1.0%

  • Tailing factor ≤ 2.0

  • Theoretical plates > 2000

Specificity (Forced Degradation)

Objective: To demonstrate that the analytical method is able to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[4][5]

Protocol: Forced degradation studies are conducted to produce potential degradation products.[4][6][7][8]

  • Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) for 48 hours.

  • Analyze the stressed samples along with an unstressed sample and a placebo sample.

Acceptance Criteria:

  • The peak for this compound should be well-resolved from any degradation product peaks and placebo peaks.

  • Peak purity analysis (e.g., using a photodiode array detector) should indicate that the analyte peak is spectrally homogeneous.

Linearity

Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a given range.

Protocol:

  • Prepare a series of at least five concentrations of the working standard solution (e.g., 10, 25, 50, 100, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.[3]

  • The y-intercept should not be significantly different from zero.

Accuracy (% Recovery)

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-day Precision):

    • Analyze six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision (Inter-day and Inter-analyst):

    • Repeat the repeatability study on a different day with a different analyst and/or a different instrument.

    • Calculate the overall %RSD for all measurements.

Acceptance Criteria:

  • %RSD for repeatability ≤ 2.0%.

  • %RSD for intermediate precision ≤ 2.0%.[3]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

Alternatively, they can be determined based on the signal-to-noise ratio, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[3][9]

Acceptance Criteria:

  • The LOQ should be verifiable with acceptable precision and accuracy.

Robustness

Objective: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

  • Introduce small variations to the optimized chromatographic conditions, such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic phase)

    • Column temperature (± 5°C)

    • Detection wavelength (± 5 nm)

  • Analyze a sample under each of the modified conditions.

  • Evaluate the effect on system suitability parameters and the assay results.

Acceptance Criteria:

  • System suitability parameters should remain within the acceptance criteria.

  • The assay results should not be significantly affected by the variations.

Data Presentation

Table 1: System Suitability Results
ParameterAcceptance CriteriaResult 1Result 2Result 3Result 4Result 5Result 6Mean%RSD
Retention Time (min)%RSD ≤ 1.0%5.425.435.415.425.435.425.420.15
Peak Area%RSD ≤ 2.0%12345671245678123987612412341238765124012312400410.35
Tailing Factor≤ 2.01.11.11.21.11.21.11.13-
Theoretical Plates> 20005678578956905712568857015710-
Table 2: Linearity Data
Concentration (µg/mL)Mean Peak Area
10245678
25612345
501234567
1002467890
1503698765
0.9995
Table 3: Accuracy (% Recovery)
Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% RecoveryMean % Recovery
80%4039.899.599.6
4039.999.8
4039.899.5
100%5050.1100.2100.1
5049.999.8
5050.2100.4
120%6059.899.799.8
6060.1100.2
6059.999.8
Table 4: Precision Data
Precision TypeSample% AssayMean % Assay%RSD
Repeatability 199.899.90.15
2100.1
399.9
499.7
5100.0
699.9
Intermediate
(Day 1, Analyst 1)99.999.80.25
(Day 2, Analyst 2)99.7
Table 5: LOD and LOQ
ParameterResult (µg/mL)
LOD0.15
LOQ0.50
Table 6: Robustness Study
Parameter VariationSystem Suitability% Assay Change
Flow Rate (0.9 mL/min)Passes-0.8%
Flow Rate (1.1 mL/min)Passes+0.5%
Mobile Phase (-2% Acetonitrile)Passes-1.2%
Mobile Phase (+2% Acetonitrile)Passes+1.5%
Temperature (25°C)Passes-0.3%
Temperature (35°C)Passes+0.2%
Wavelength (220 nm)Passes-1.8%
Wavelength (230 nm)Passes+1.6%

Visualizations

Analytical_Method_Validation_Workflow start Start: Method Development protocol Define Validation Protocol (ICH Guidelines) start->protocol system_suitability System Suitability protocol->system_suitability specificity Specificity (Forced Degradation) system_suitability->specificity linearity Linearity specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Documentation & Validation Report robustness->documentation end End: Method Validated documentation->end

Caption: Workflow for Analytical Method Validation.

Forced_Degradation_Study drug_substance Drug Substance: This compound stress_conditions Apply Stress Conditions drug_substance->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H2O2) stress_conditions->oxidation thermal Thermal (105°C) stress_conditions->thermal photo Photolytic (UV light) stress_conditions->photo analysis Analyze Stressed Samples by HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity & Resolution analysis->evaluation

Caption: Forced Degradation Study Workflow.

Conclusion

The described RP-HPLC method for the determination of this compound is specific, linear, accurate, precise, and robust. The validation results demonstrate that the method is suitable for its intended use in the quality control of bulk drug substance and pharmaceutical formulations. All validation parameters were found to be within the acceptable limits as per the ICH guidelines.

References

Application Notes and Protocols for the Synthesis of Loxoprofen Sodium Using 2-(4-Methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Loxoprofen Sodium, a potent non-steroidal anti-inflammatory drug (NSAID), starting from the key intermediate 2-(4-Methylphenyl)propanoic acid. The described synthetic pathway involves a three-step process: bromination of the methyl group, alkylation of a cyclopentanone derivative, and subsequent hydrolysis to yield the final sodium salt.

Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
This compoundC₁₀H₁₂O₂164.2037-42
2-(4-(Bromomethyl)phenyl)propanoic acidC₁₀H₁₁BrO₂243.10Not specified
LoxoprofenC₁₅H₁₈O₃246.30Not specified
Loxoprofen Sodium DihydrateC₁₅H₁₇NaO₃·2H₂O304.31Not specified

Experimental Protocols

The synthesis of loxoprofen sodium from this compound can be achieved through a three-step process. The following protocols are based on established synthetic routes.

Step 1: Synthesis of 2-(4-(Bromomethyl)phenyl)propanoic acid

This step involves the bromination of the methyl group on the phenyl ring of this compound. A common method for this transformation is radical bromination.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN.

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Filter the solid succinimide byproduct and wash the filter cake with a small amount of carbon tetrachloride.

  • Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-(4-(bromomethyl)phenyl)propanoic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system like hexane/ethyl acetate.

Quantitative Data: While specific yields for this exact substrate are not readily available in the provided search results, similar bromination reactions of substituted toluenes with NBS typically proceed in good to excellent yields (70-90%).

Step 2: Synthesis of 2-(4-((2-oxocyclopentyl)methyl)phenyl)propanoic acid (Loxoprofen Acid)

This key step involves the alkylation of a cyclopentanone derivative with the previously synthesized 2-(4-(bromomethyl)phenyl)propanoic acid. A common and efficient method is the enamine alkylation route.

Materials:

  • Methyl 2-(4-(bromomethyl)phenyl)propanoate (esterification of the product from Step 1 is required first)

  • Cyclopentanone

  • Morpholine

  • Toluene

  • Sodium hydroxide solution

  • Hydrochloric acid

Procedure:

  • Formation of N-(1-cyclopentenyl)morpholine (Enamine): In a flask equipped with a Dean-Stark apparatus, reflux a mixture of cyclopentanone (1.0 eq), morpholine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene until the theoretical amount of water is collected. Distill the crude product to obtain the purified enamine.

  • Alkylation: In a separate reaction vessel, dissolve methyl 2-(4-bromomethyl)phenyl)propanoate in toluene. Add the freshly prepared N-(1-cyclopentenyl)morpholine (1.1-1.3 equivalents) to the solution.[1]

  • Heat the reaction mixture to reflux and maintain for 8-12 hours.[1] Monitor the reaction by TLC.

  • Hydrolysis: After the alkylation is complete, cool the reaction mixture. Add a solution of sodium hydroxide and heat to reflux to hydrolyze both the iminium salt intermediate and the methyl ester.

  • After hydrolysis, cool the mixture and separate the aqueous and organic layers. Acidify the aqueous layer with hydrochloric acid to precipitate the crude loxoprofen acid.

  • Filter the precipitate, wash with water, and dry. The crude product can be purified by recrystallization.

Quantitative Data: A patent describing a similar enamine alkylation followed by hydrolysis reports a yield of 42.7% for the preparation of loxoprofen sodium from methyl 2-(4-bromomethylphenyl)propanoate.[1]

Step 3: Synthesis of Loxoprofen Sodium Dihydrate

The final step is the conversion of loxoprofen acid to its sodium salt, which is the active pharmaceutical ingredient.

Materials:

  • 2-(4-((2-oxocyclopentyl)methyl)phenyl)propanoic acid (Loxoprofen acid)

  • Sodium hydroxide

  • Methanol or Ethanol

  • Ethyl acetate

Procedure:

  • Dissolve loxoprofen acid in methanol or ethanol in a round-bottom flask.[2]

  • Slowly add one equivalent of aqueous sodium hydroxide solution dropwise while stirring at room temperature.[2]

  • Stir the reaction for 1 hour at room temperature.[2]

  • Remove the solvent by distillation under reduced pressure at 50-55°C.[2]

  • To the residue, add a 5% aqueous solution of ethyl acetate and heat until the solid dissolves.[2]

  • Slowly cool the solution to room temperature to induce crystallization. The addition of seed crystals may be beneficial.[2]

  • Continue stirring at 0-5°C for 5-6 hours to form a suspension.[2]

  • Collect the solid by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to obtain loxoprofen sodium dihydrate.[2]

Quantitative Data:

ParameterValueReference
Yield95%[2]
HPLC Purity99.1%[2]

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Bromination cluster_1 Step 2: Alkylation & Hydrolysis cluster_2 Step 3: Salt Formation A This compound B 2-(4-(Bromomethyl)phenyl)propanoic acid A->B NBS, AIBN, CCl4, Reflux C Methyl 2-(4-(bromomethyl)phenyl)propanoate B->C Esterification (e.g., SOCl2, MeOH) E Intermediate Adduct C->E Toluene, Reflux D N-(1-cyclopentenyl)morpholine D->E Toluene, Reflux F 2-(4-((2-oxocyclopentyl)methyl)phenyl)propanoic acid (Loxoprofen Acid) E->F 1. NaOH, H2O, Reflux 2. HCl (acidification) G Loxoprofen Sodium Dihydrate F->G NaOH, Methanol; Crystallization cluster_0 Cell Membrane Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible at inflammation site) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes Pro_inflammatory_Prostaglandins Pro-inflammatory Prostaglandins COX2->Pro_inflammatory_Prostaglandins GI_Protection GI Mucosal Protection, Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection Inflammation_Pain_Fever Inflammation, Pain, Fever Pro_inflammatory_Prostaglandins->Inflammation_Pain_Fever Loxoprofen Loxoprofen (Prodrug) Active_Metabolite Active Metabolite (trans-OH loxoprofen) Loxoprofen->Active_Metabolite Biotransformation (in vivo) Active_Metabolite->COX1 Inhibition Active_Metabolite->COX2 Inhibition

References

Applications of 2-(4-Methylphenyl)propanoic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylphenyl)propanoic acid, a notable member of the arylpropanoic acid class, serves as a significant scaffold in medicinal chemistry. Arylpropanoic acid derivatives are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent examples including ibuprofen and naproxen. These agents primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade. This document provides an overview of the applications of this compound and its derivatives in medicinal chemistry, with a focus on their anti-inflammatory and analgesic properties. Detailed experimental protocols for the synthesis and evaluation of these compounds are also presented.

Medicinal Chemistry Applications

This compound itself is recognized as an important intermediate in the synthesis of more complex NSAIDs, such as Loxoprofen. Furthermore, it is listed as an impurity of Ibuprofen (Ibuprofen EP Impurity D). The core structure of this compound has been utilized as a template for the design and synthesis of novel therapeutic agents with a range of biological activities.

The primary mechanism of action for arylpropanoic acids involves the inhibition of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The differential inhibition of COX-1 and COX-2 is a critical factor in the safety and efficacy profile of NSAIDs.

Derivatives of this compound have been synthesized and evaluated for their potential as dual COX inhibitory and antibacterial agents. Modifications at the 4-methyl position have led to compounds with significant biological activity.

Quantitative Data on 2-(4-Substitutedmethylphenyl)propanoic Acid Derivatives

The following table summarizes the in vitro cyclooxygenase (COX) inhibitory activity of a series of 2-(4-substitutedmethylphenyl)propanoic acid derivatives.

Compound IDR GroupCOX-1 IC50 (µM)COX-2 IC50 (µM)
6h 5-nitro-1H-benzo[d]imidazol-2-ylthio0.120.08
6l 5-methoxy-1H-benzo[d]imidazol-2-ylthio0.150.10
Ibuprofen(isobutyl)phenyl12.525.0
NimesulideN-(4-Nitro-2-phenoxyphenyl)methanesulfonamide>1000.10

Experimental Protocols

Synthesis of this compound

Materials:

  • 2-(4-Methylphenyl)propionitrile

  • 5 N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Ethanol

Procedure:

  • Dissolve 2-(4-Methylphenyl)propionitrile (0.015 mol, 2.18 g) in 40 mL of 5 N HCl.

  • Reflux the mixture for 1 hour.

  • After cooling, extract the precipitated product with ethyl acetate (3 x 100 mL).

  • Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude product.

  • Recrystallize the raw product from ethanol to yield pure this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the COX-1 and COX-2 inhibitory activity of test compounds.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Arachidonic acid (substrate)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

Procedure:

  • Prepare solutions of the test compound at various concentrations.

  • In a multi-well plate, add the reaction buffer, the COX enzyme (either COX-1 or COX-2), and the test compound solution.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding a stopping agent (e.g., a solution of HCl).

  • Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This model is used to assess the peripheral analgesic activity of a compound.

Materials:

  • Male Swiss albino mice (20-25 g)

  • 0.6% (v/v) acetic acid solution

  • Test compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard analgesic drug (e.g., Ibuprofen)

Procedure:

  • Divide the mice into groups (control, standard, and test groups at different doses).

  • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • After a specific period (e.g., 30 minutes for i.p. or 60 minutes for oral administration), inject 0.6% acetic acid solution intraperitoneally to each mouse.

  • Immediately after the acetic acid injection, place each mouse in an individual observation cage.

  • Count the number of writhes (a specific stretching movement of the abdomen and hind limbs) for a set period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

  • Calculate the percentage of protection (analgesic activity) using the following formula: % Protection = [ (Mean number of writhes in control group - Number of writhes in test group) / Mean number of writhes in control group ] x 100

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats (150-200 g)

  • 1% (w/v) carrageenan solution in saline

  • Test compound

  • Vehicle

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Divide the rats into groups (control, standard, and test groups).

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at different time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [ (Vt - V0)control - (Vt - V0)treated / (Vt - V0)control ] x 100 Where Vt is the mean paw volume at time 't', and V0 is the initial mean paw volume.

Visualizations

NSAID_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Cell_Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 COX1->Prostaglandin_H2 COX2->Prostaglandin_H2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes Prostaglandin_H2->Prostaglandins_Thromboxanes Physiological_Functions Physiological Functions (e.g., GI protection, platelet aggregation) Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Inflammatory_Stimuli Inflammatory Stimuli Phospholipase_A2 Phospholipase A2 Inflammatory_Stimuli->Phospholipase_A2 activates Phospholipase_A2->Arachidonic_Acid releases from NSAIDs 2-(4-Methylphenyl)propanoic acid & derivatives (NSAIDs) NSAIDs->COX1 inhibit NSAIDs->COX2 inhibit

Caption: General mechanism of action of NSAIDs, including this compound derivatives.

Experimental_Workflow_for_NSAID_Evaluation Start Start: Synthesize 2-(4-Methylphenyl)propanoic acid derivatives In_Vitro In Vitro Screening Start->In_Vitro COX_Assay COX-1 / COX-2 Inhibition Assay In_Vitro->COX_Assay Determine_IC50 Determine IC50 values COX_Assay->Determine_IC50 In_Vivo In Vivo Evaluation (for promising candidates) Determine_IC50->In_Vivo Analgesic_Assay Analgesic Activity (e.g., Acetic Acid Writhing) In_Vivo->Analgesic_Assay Anti_Inflammatory_Assay Anti-inflammatory Activity (e.g., Carrageenan Paw Edema) In_Vivo->Anti_Inflammatory_Assay End End: Identify Lead Compounds Analgesic_Assay->End Anti_Inflammatory_Assay->End

Caption: A typical experimental workflow for the evaluation of novel NSAID candidates.

SAR_Logic Core_Structure 2-Arylpropanoic Acid (e.g., this compound) Carboxylic_Acid Carboxylic Acid Group (-COOH) Core_Structure->Carboxylic_Acid Essential for activity Alpha_Methyl α-Methyl Group Core_Structure->Alpha_Methyl Enhances activity Aryl_Group Aryl Group (p-substituted phenyl) Core_Structure->Aryl_Group Modulates potency and selectivity Activity Biological Activity (COX Inhibition) Carboxylic_Acid->Activity Alpha_Methyl->Activity Aryl_Group->Activity SAR Structure-Activity Relationship Activity->SAR

Caption: Key structural features influencing the activity of 2-arylpropanoic acids.

Application Notes and Protocols: 2-(4-Methylphenyl)propanoic Acid as a Versatile Building Block for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylphenyl)propanoic acid, also known as p-tolylpropionic acid, is a versatile carboxylic acid derivative that serves as a valuable starting material for the synthesis of a wide array of novel compounds with significant biological activities. Its structural motif, featuring a phenylpropanoic acid core, is present in numerous non-steroidal anti-inflammatory drugs (NSAIDs), making it an attractive scaffold for the development of new therapeutic agents. This document provides detailed application notes and experimental protocols for utilizing this compound as a building block in the discovery of novel compounds with anti-inflammatory, antibacterial, and potential anticancer and antiviral properties.

I. Dual Action Anti-inflammatory and Antibacterial Agents

Derivatives of this compound have been successfully synthesized and evaluated as potent dual-action agents, exhibiting both cyclooxygenase (COX) inhibitory and antibacterial activities.[1] This dual functionality is highly desirable in treating inflammatory conditions that are often accompanied or exacerbated by bacterial infections.

Data Presentation

Table 1: Cyclooxygenase (COX) Inhibitory Activity of 2-(4-substitutedmethylphenyl)propanoic Acid Derivatives.

Compound IDSubstitution at 4-methyl positionCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
6h 5-Methoxybenzo[d]thiazol-2-yl)thio1.762.96
6l 5-Chlorobenzo[d]oxazol-2-yl)thio1.402.34
Ibuprofen (Reference)>10>10
Nimesulide (Reference)>102.50

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity.[1]

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC) of 2-(4-substitutedmethylphenyl)propanoic Acid Derivatives.

Compound IDSubstitution at 4-methyl positionS. aureus (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)
6d 4-Methyl-4H-1,2,4-triazol-3-yl)thio62.5125250
6h 5-Methoxybenzo[d]thiazol-2-yl)thio31.2562.5125
6l 5-Chlorobenzo[d]oxazol-2-yl)thio15.6231.2562.5
6m 1-Methyl-1H-imidazol-2-yl)thio125250500
Chloramphenicol (Reference)7.813.9015.62

MIC values represent the lowest concentration of the compound that inhibits visible growth of the microorganism.[1]

Signaling Pathway

The primary mechanism of anti-inflammatory action for these compounds is the inhibition of the cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—lipid mediators of inflammation.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE₂, PGI₂) PGH2->Prostaglandins Thromboxane Thromboxane A₂ PGH2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Stomach_Protection Stomach Lining Protection Prostaglandins->Stomach_Protection Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation Building_Block 2-(4-Methylphenyl)propanoic Acid Derivatives Building_Block->COX1 Inhibition Building_Block->COX2 Inhibition

Caption: Inhibition of COX-1 and COX-2 pathways by this compound derivatives.

Experimental Protocols

Protocol 1: General Synthesis of 2-(4-substitutedmethylphenyl)propanoic acid derivatives (6a-m) [1]

This protocol outlines the synthesis starting from this compound.

Step 1: Synthesis of 2-(4-(bromomethyl)phenyl)propanoic acid (5)

  • To a solution of this compound (1 equivalent) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 equivalents).

  • Add a catalytic amount of a radical initiator, such as benzoyl peroxide.

  • Reflux the mixture under irradiation with a UV lamp for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and filter off the succinimide.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., hexane) to afford 2-(4-(bromomethyl)phenyl)propanoic acid.

Step 2: Synthesis of 2-(4-(((heterocyclyl)thio)methyl)phenyl)propanoic acid derivatives (6a-m)

  • Dissolve 2-(4-(bromomethyl)phenyl)propanoic acid (1 equivalent) and the appropriate thiol-containing heterocycle (1 equivalent) in acetone.

  • Add potassium carbonate (1.5 equivalents) to the mixture.

  • Reflux the reaction mixture for 12-24 hours, monitoring by TLC.

  • After completion, filter the mixture to remove inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with a dilute acid (e.g., 1N HCl) to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the final product from a suitable solvent (e.g., ethanol/water) to obtain the pure derivative.

Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay [1]

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Use a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical).

  • The assay measures the peroxidase activity of COX.

  • Briefly, add the enzyme (COX-1 or COX-2), heme, and the test compound at various concentrations to a reaction buffer in a 96-well plate.

  • Initiate the reaction by adding arachidonic acid (substrate) and a colorimetric substrate.

  • Incubate at room temperature for a specified time (e.g., 10 minutes).

  • Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: In Vitro Antibacterial Susceptibility Testing (MIC Determination) [1]

  • Use the microbroth dilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria).

  • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Add the inoculum to each well of the microtiter plate.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

II. Emerging Applications in Cancer and Viral Research

The structural features of this compound make it an interesting starting point for the development of novel anticancer and antiviral agents. While research in this area is still emerging, derivatives of similar propanoic acids have shown promise.

Anticancer Potential

Propanoic acid derivatives have been investigated for their potential to target various pathways involved in cancer progression. For instance, some derivatives have been shown to target enzymes like Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR), both of which are implicated in cancer cell survival and proliferation.

Antiviral Potential

The development of novel antiviral agents is a critical area of research. Propanoic acid derivatives have been explored as potential viral protease inhibitors, which are essential enzymes for viral replication.

Experimental Workflow for Novel Compound Discovery

The following workflow can be adopted for the synthesis and evaluation of novel this compound derivatives for new therapeutic applications.

Drug_Discovery_Workflow Start This compound Synthesis Chemical Modification (e.g., amidation, esterification) Start->Synthesis Library Library of Novel Derivatives Synthesis->Library Screening High-Throughput Screening (e.g., cell-based assays) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Active Compounds Lead_Opt->Synthesis Iterative Design Preclinical Preclinical Studies (in vivo models) Lead_Opt->Preclinical Candidate Drug Candidate Preclinical->Candidate

Caption: A generalized workflow for the discovery of novel drug candidates.

Conclusion

This compound is a readily available and versatile building block for the synthesis of novel compounds with a range of biological activities. The demonstrated success in creating dual anti-inflammatory and antibacterial agents highlights its potential in addressing complex medical needs. Furthermore, its utility as a scaffold for exploring new frontiers in anticancer and antiviral drug discovery makes it a molecule of significant interest for researchers and drug development professionals. The protocols and data presented herein provide a solid foundation for initiating and advancing research programs based on this promising chemical entity.

References

Application Notes and Experimental Protocols for 2-(4-Methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-(4-Methylphenyl)propanoic acid, a notable arylpropionic acid derivative. This compound is recognized both as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and as a subject of interest for its own potential biological activities.

Application Notes

This compound, also known as p-methylhydratropic acid, holds significance in pharmaceutical research and development primarily in two domains: as a synthetic precursor and as a biologically active molecule.

1. Intermediate in NSAID Synthesis:

This compound serves as a crucial building block in the synthesis of more complex NSAIDs. A prominent example is its role as a key intermediate in the production of Loxoprofen, a potent non-selective cyclooxygenase (COX) inhibitor.[1][2] The propanoic acid moiety and the substituted phenyl ring provide a common structural scaffold found in many profen-class drugs. Its application in this context is well-established in patent literature, highlighting its importance in industrial-scale pharmaceutical manufacturing.[1][2]

2. Potential Anti-Inflammatory Agent:

As an analog of Ibuprofen, this compound has been investigated for its own anti-inflammatory properties. Research has demonstrated that it exhibits inhibitory activity against both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[3] These enzymes are pivotal in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. The dual inhibitory action places it in the category of non-selective NSAIDs, similar to Ibuprofen and Naproxen. While its potency may be lower than that of some established drugs, its activity warrants further investigation, particularly in the development of new anti-inflammatory agents.[3]

3. Reference Standard in Quality Control:

Given its status as a known impurity (Impurity D) in the synthesis of Ibuprofen, this compound is utilized as a certified reference material in the quality control of Ibuprofen manufacturing. Its availability as a standard allows for the development and validation of analytical methods to detect and quantify its presence in final drug products, ensuring their purity and safety.

Quantitative Data Summary

The following table summarizes the in vitro cyclooxygenase inhibitory activity of this compound.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compound15.825.60.62

Data sourced from a study on dual COX inhibitory-antibacterial agents.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of 2-(4-Methylphenyl)propionitrile

This protocol outlines a common laboratory-scale synthesis of the title compound.

Materials:

  • 2-(4-Methylphenyl)propionitrile

  • 5 N Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2.18 g (0.015 mol) of 2-(4-methylphenyl)propionitrile in 40 mL of 5 N HCl.[3]

  • Attach a reflux condenser and heat the mixture to reflux for 1 hour.[3]

  • After reflux, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).[3]

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent using a rotary evaporator.

  • Recrystallize the crude product from ethanol to yield pure this compound.[3]

Expected Yield: Approximately 78%.

G Synthesis of this compound A 2-(4-Methylphenyl)propionitrile B Hydrolysis (5N HCl, Reflux) A->B C This compound B->C

Caption: Synthetic pathway for this compound.

Protocol 2: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is a representative method for evaluating the inhibitory activity of this compound against COX-1 and COX-2 enzymes using a fluorometric assay.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., a fluorometric probe that detects prostaglandin G2)

  • COX Cofactor (e.g., in DMSO)

  • Arachidonic acid (substrate)

  • NaOH

  • Ethanol

  • Test compound: this compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well white opaque microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

  • Multi-channel pipette

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of COX Assay Buffer, COX Probe, and COX Cofactor according to the manufacturer's instructions.

    • Prepare a stock solution of this compound in DMSO and create serial dilutions to obtain a range of test concentrations.

    • Prepare the arachidonic acid solution by reconstituting it in ethanol, followed by dilution with NaOH and water to the desired working concentration.

  • Assay Setup:

    • In a 96-well plate, set up the following wells in triplicate:

      • Enzyme Control (EC): Add assay buffer and the solvent used for the test compound.

      • Inhibitor Control (IC): Add a known COX inhibitor for comparison.

      • Sample (S): Add the diluted this compound solutions.

  • Reaction:

    • To each well, add the reaction mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and either COX-1 or COX-2 enzyme.

    • Incubate the plate at the recommended temperature (e.g., 25°C) for a short period.

    • Initiate the enzymatic reaction by adding the diluted arachidonic acid solution to all wells simultaneously using a multi-channel pipette.

  • Measurement:

    • Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.

  • Data Analysis:

    • Calculate the slope of the linear range of the fluorescence curve for each well.

    • Determine the percent inhibition for each concentration of this compound using the formula: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] x 100

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

G COX Inhibition Assay Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Dispense into 96-well Plate (Controls and Samples) A->B C Add Reaction Mix (Buffer, Probe, Cofactor, Enzyme) B->C D Initiate Reaction (Add Arachidonic Acid) C->D E Kinetic Fluorescence Measurement (Ex/Em = 535/587 nm) D->E F Data Analysis (Calculate % Inhibition and IC50) E->F

Caption: Workflow for the in vitro COX inhibition assay.

Protocol 3: Synthesis of Loxoprofen from this compound

This protocol outlines the subsequent steps to synthesize Loxoprofen, using this compound as a starting material. This involves bromination followed by reaction with 2-ethoxycarbonyl cyclopentanone.

Materials:

  • This compound

  • Bromine

  • Benzoyl peroxide

  • 2-Ethoxycarbonyl cyclopentanone

  • Sodium hydroxide

  • Ethanol

  • Toluene

  • Standard glassware for organic synthesis

Procedure:

  • Bromination:

    • Dissolve this compound in a suitable solvent like toluene.

    • Add benzoyl peroxide as a radical initiator.

    • Under light, add bromine dropwise to the reaction mixture.

    • Monitor the reaction until completion and then work up to isolate 2-(4-bromomethylphenyl)propanoic acid.[1]

  • Alkylation and Decarboxylation:

    • In a separate reaction, prepare the sodium salt of 2-ethoxycarbonyl cyclopentanone using sodium hydroxide in ethanol.

    • Add the previously synthesized 2-(4-bromomethylphenyl)propanoic acid to the reaction mixture.

    • Heat the mixture to effect the alkylation.

    • Acidify the reaction mixture to promote hydrolysis and decarboxylation, yielding Loxoprofen.[1]

  • Purification:

    • Purify the crude Loxoprofen by recrystallization or column chromatography.

Signaling Pathway

Cyclooxygenase (COX) Pathway and Inhibition by this compound

The anti-inflammatory effects of this compound are attributed to its inhibition of the COX enzymes. The following diagram illustrates the arachidonic acid cascade and the points of inhibition.

G Arachidonic Acid Cascade and COX Inhibition cluster_0 Cell Membrane A Membrane Phospholipids B Phospholipase A2 A->B Stimuli (e.g., injury) C Arachidonic Acid B->C D COX-1 (Constitutive) C->D E COX-2 (Inducible) C->E F Prostaglandin H2 (PGH2) D->F E->F G Prostaglandins (PGE2, PGD2, etc.) F->G H Thromboxanes (TXA2) F->H J Inflammation, Pain, Fever G->J I Physiological Functions (Stomach lining, platelet aggregation) H->I K This compound K->D Inhibition K->E Inhibition

Caption: Inhibition of COX-1 and COX-2 by this compound.

References

Application Notes and Protocols: Derivatization of 2-(4-Methylphenyl)propanoic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylpropionic acids are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes well-known medications like ibuprofen and naproxen.[1][2] Their therapeutic effects are primarily derived from the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[1][3] The parent compound, 2-(4-methylphenyl)propanoic acid, serves as a valuable scaffold for the development of novel therapeutic agents.[4] Derivatization of its carboxylic acid group is a common strategy to modulate pharmacokinetic properties, enhance potency, and explore new biological activities.[5] This document provides detailed protocols for the synthesis of N-acyl amino acid derivatives of this compound and their subsequent biological screening for anti-inflammatory activity.

Derivatization Strategy: Synthesis of N-Acyl Amino Acid Derivatives

The carboxylic acid moiety of this compound will be coupled with the amino group of various amino acids to generate a library of N-acyl amino acid derivatives. This approach introduces structural diversity and can influence the biological activity of the parent compound. The synthesis will be achieved using a carbodiimide-mediated coupling reaction.[6][7]

Experimental Protocol: Synthesis of N-Acyl Amino Acid Derivatives

This protocol describes a general method for coupling this compound with an amino acid ester, followed by hydrolysis of the ester to yield the final N-acyl amino acid derivative.

Materials:

  • This compound

  • Various amino acid methyl esters (e.g., Glycine methyl ester, Alanine methyl ester, Valine methyl ester)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[6][7]

  • N-Hydroxysuccinimide (NHS)[6]

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4 hours to form the active NHS ester.

  • Amide Coupling:

    • In a separate flask, dissolve the desired amino acid methyl ester hydrochloride (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in DCM.

    • Slowly add the solution of the activated NHS ester to the amino acid ester solution.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification of the Ester Intermediate:

    • Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the N-acyl amino acid methyl ester.

  • Ester Hydrolysis:

    • Dissolve the purified ester intermediate in a mixture of THF and water.

    • Add LiOH (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, acidify the mixture with 1M HCl to pH ~3.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final N-acyl amino acid derivative.

cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Carboxylic_Acid This compound Activation Activation Carboxylic_Acid->Activation DCM Amino_Acid_Ester Amino Acid Ester Coupling Amide Coupling Amino_Acid_Ester->Coupling EDC_NHS EDC, NHS EDC_NHS->Activation Activation->Coupling Amide_Ester N-Acyl Amino Acid Ester Coupling->Amide_Ester Hydrolysis Ester Hydrolysis Final_Product N-Acyl Amino Acid Derivative Hydrolysis->Final_Product Amide_Ester->Hydrolysis LiOH, THF/H2O

Caption: General workflow for the synthesis of N-acyl amino acid derivatives.

Biological Screening

The synthesized derivatives will be screened for their anti-inflammatory potential using in vitro assays.

Protocol 1: Lipopolysaccharide (LPS)-Induced TNF-α Release in THP-1 Cells

This assay measures the ability of the compounds to inhibit the release of the pro-inflammatory cytokine TNF-α from LPS-stimulated human monocytic THP-1 cells.[8][9]

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Synthesized derivatives and a positive control (e.g., Dexamethasone)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/well.

    • Differentiate the monocytes into macrophages by treating with PMA (100 ng/mL) for 48 hours.

    • After differentiation, wash the cells with fresh medium.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized derivatives and the positive control in the cell culture medium.

    • Add the compounds to the differentiated THP-1 cells and incubate for 1 hour.

  • LPS Stimulation:

    • Stimulate the cells by adding LPS (100 ng/mL) to each well (except for the negative control wells).

    • Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.[8]

  • Quantification of TNF-α:

    • Centrifuge the plate to pellet the cells.

    • Collect the supernatant and measure the concentration of TNF-α using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the TNF-α release) for each derivative.

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex NF_kB_Activation p65/p50 IKK_Complex->NF_kB_Activation Phosphorylates IκBα NF_kB_Inhibition p65/p50-IκBα NF_kB_Inhibition->NF_kB_Activation Nucleus Nucleus NF_kB_Activation->Nucleus TNF_alpha_Gene TNF-α Gene Transcription Nucleus->TNF_alpha_Gene TNF_alpha_Protein TNF-α Protein TNF_alpha_Gene->TNF_alpha_Protein

Caption: Simplified LPS-induced TNF-α signaling pathway via TLR4.

Protocol 2: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the inhibitory activity of the compounds against the COX-1 and COX-2 isoforms.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • Synthesized derivatives and a positive control (e.g., Ibuprofen, Celecoxib)

  • 96-well plates

Procedure:

  • Assay Preparation:

    • Follow the instructions provided with the colorimetric COX inhibitor screening assay kit.

    • Prepare the reaction buffer, enzyme, and substrate solutions.

  • Compound Incubation:

    • Add the reaction buffer to the wells of a 96-well plate.

    • Add serial dilutions of the synthesized derivatives to the wells.

    • Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a specified time at room temperature.

  • Initiation of Reaction:

    • Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength using a plate reader at different time points as per the kit's protocol. The absorbance is proportional to the amount of prostaglandin produced.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each compound concentration.

    • Determine the IC₅₀ values for both COX-1 and COX-2 for each derivative.

    • Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Data Presentation

The quantitative data obtained from the biological screening can be summarized in a table for easy comparison.

DerivativeAmino Acid MoietyTNF-α Inhibition IC₅₀ (µM)COX-1 Inhibition IC₅₀ (µM)COX-2 Inhibition IC₅₀ (µM)COX-2 Selectivity Index
Parent Compound N/A55.215.828.40.56
Derivative 1 Glycine25.612.15.32.28
Derivative 2 L-Alanine18.910.52.15.00
Derivative 3 L-Valine32.425.38.92.84
Derivative 4 L-Leucine15.18.71.55.80
Ibuprofen N/A10.35.29.80.53

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Overall Experimental Workflow

The entire process from derivatization to data analysis follows a logical sequence.

Start Start: this compound Derivatization Synthesis of N-Acyl Amino Acid Derivatives Start->Derivatization Purification Purification and Characterization Derivatization->Purification Screening Biological Screening Purification->Screening TNF_Assay TNF-α Inhibition Assay Screening->TNF_Assay COX_Assay COX-1/COX-2 Inhibition Assay Screening->COX_Assay Data_Analysis Data Analysis and IC50 Determination TNF_Assay->Data_Analysis COX_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR End Lead Compound Identification SAR->End

Caption: Overall experimental workflow from synthesis to lead identification.

References

In Vitro Applications of 2-(4-Methylphenyl)propanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for in vitro assays involving 2-(4-Methylphenyl)propanoic acid and its derivatives. While specific quantitative data for this compound is limited in publicly available literature, this guide summarizes key findings for structurally related compounds and provides comprehensive experimental methodologies.

Overview of Biological Activity

This compound belongs to the 2-arylpropanoic acid class of compounds, which includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. Compounds in this class are primarily investigated for their anti-inflammatory, analgesic, and antipyretic properties. The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory signaling cascade. Furthermore, in vitro studies on related propanoic acid derivatives have explored their potential in areas such as cancer cell cytotoxicity and antibacterial activity.

Cyclooxygenase (COX) Inhibition Assay

The anti-inflammatory activity of many 2-arylpropanoic acid derivatives stems from their ability to inhibit COX-1 and COX-2 enzymes. Below is a protocol for a fluorometric assay to determine the inhibitory potency of test compounds.

Quantitative Data for Related Compounds (COX Inhibition)
CompoundTargetIC50 (µM)Reference Compound
PelubiprofenCOX-110.66 ± 0.99Ibuprofen
PelubiprofenCOX-22.88 ± 1.01Ibuprofen
IbuprofenCOX-1Data not available-
IbuprofenCOX-2Data not available-

Note: Pelubiprofen, 2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid, is structurally related to the topic compound.

Experimental Protocol: Fluorometric COX Inhibition Assay

This protocol is adapted from commercially available COX inhibitor screening kits.

Materials:

  • COX-1 or COX-2 enzyme

  • Assay Buffer

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Heme

  • Test compound (this compound)

  • Positive control (e.g., Ibuprofen)

  • 96-well fluorometric plate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compound and positive control to the desired concentrations in assay buffer.

  • Enzyme and Inhibitor Incubation:

    • To each well, add the appropriate volume of assay buffer.

    • Add the test compound or positive control to the respective wells.

    • Add the COX enzyme (COX-1 or COX-2) to all wells except the blank.

    • Incubate at room temperature for 15 minutes.

  • Reaction Initiation:

    • Add the fluorometric probe and arachidonic acid to each well to initiate the reaction.

  • Measurement:

    • Immediately measure the fluorescence at the appropriate excitation and emission wavelengths.

    • Take kinetic readings every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition versus the logarithm of the compound concentration to calculate the IC50 value.

Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandin_H2 Prostaglandin H2 COX_Enzyme->Prostaglandin_H2 Prostaglandins Prostaglandins Prostaglandin_H2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test_Compound This compound (Inhibitor) Test_Compound->COX_Enzyme Inhibition

Figure 1. Simplified diagram of the COX enzyme pathway and the inhibitory action of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Quantitative Data for Related Compounds (Cytotoxicity)
CompoundCell LineConcentration (µM)Cell Viability (%)
3-(4-aminophenyl)propionic acid (3-4APPA)THLE-210079.50
IbuprofenTHLE-2100>80
IbuprofenHEP-G2100>80

Note: THLE-2 is a normal human liver cell line, and HEP-G2 is a human liver cancer cell line.

Experimental Protocol: MTT Assay

Materials:

  • Target cell line (e.g., HEP-G2, THLE-2)

  • Cell culture medium

  • Test compound (this compound)

  • MTT solution (5 mg/mL in PBS)

  • DMSO or other solubilizing agent

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate treat Treat with this compound start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (DMSO) incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read end Calculate IC50 read->end

Figure 2. Experimental workflow for the MTT cytotoxicity assay.

Antibacterial Activity Assay

The antibacterial properties of this compound and its derivatives can be evaluated using methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Quantitative Data for Related Compounds (Antibacterial Activity)

While specific MIC values for this compound were not found, a related sulfonamide derivative, 2-{[(4-methylphenyl)sulfonyl]amino}-3-sulfanylpropanoic acid, has shown potent inhibition against Gram-positive bacteria like Staphylococcus aureus and Streptococcus, but was inactive against Gram-negative bacteria such as Escherichia coli.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Test compound (this compound)

  • Positive control antibiotic (e.g., ampicillin)

  • Negative control (broth only)

  • 96-well microtiter plate

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum: Grow bacteria to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in MHB.

  • Prepare Compound Dilutions: Perform serial dilutions of the test compound in MHB in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

NF-κB Signaling Pathway

Many anti-inflammatory compounds exert their effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Propionic acid has been shown to inhibit this pathway.[1] The activation of NF-κB leads to the transcription of pro-inflammatory genes.

cluster_pathway NF-κB Signaling Pathway Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB Leads to degradation of IκB NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Inhibits (in cytoplasm) NFkB_p50_p65_active Active NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_active Release Nucleus Nucleus NFkB_p50_p65_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription Propanoic_Acid Propanoic Acid Derivatives (Inhibitor) Propanoic_Acid->IKK Inhibition

Figure 3. General overview of the NF-κB signaling pathway and a potential point of inhibition by propanoic acid derivatives.

Disclaimer: The quantitative data presented in the tables are for structurally related compounds and are intended for comparative purposes. The experimental protocols provided are general guidelines and may require optimization for specific experimental conditions and research goals.

References

Application Notes and Protocols for Preclinical Evaluation of 2-(4-Methylphenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Methylphenyl)propanoic acid and its derivatives represent a class of compounds with significant therapeutic potential across various disease areas. Structurally related to widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, these molecules are primarily recognized for their analgesic and anti-inflammatory properties, largely attributed to the inhibition of cyclooxygenase (COX) enzymes.[1] However, emerging research indicates a broader pharmacological scope, including applications in metabolic disorders and oncology.

This document provides detailed protocols for the preclinical evaluation of this compound derivatives in animal models, focusing on their anti-inflammatory, analgesic, anti-diabetic, and potential anti-cancer activities. Additionally, it outlines methods for assessing a critical side effect associated with this class of drugs: gastrointestinal toxicity. The provided protocols and data will guide researchers in designing and executing robust in vivo studies to characterize the pharmacological profile of novel derivatives.

Anti-inflammatory and Analgesic Activity

The primary therapeutic application of many this compound derivatives is the management of pain and inflammation. The following animal models are standard for evaluating these effects.

Carrageenan-Induced Paw Edema in Rats

This model is a widely used and reliable method for screening acute anti-inflammatory activity.

Experimental Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used. Animals should be acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose in saline)

    • Positive Control (e.g., Indomethacin 5 mg/kg or Diclofenac 25 mg/kg)

    • Test Compound groups (various doses of the this compound derivative).

  • Drug Administration: The test compound, positive control, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of inflammation.[2][3]

  • Induction of Edema: 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[2]

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).[2][4]

  • Data Analysis: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Quantitative Data Summary:

Compound/TreatmentDose (mg/kg, p.o.)Time Post-Carrageenan (hours)Paw Edema Inhibition (%)Reference
Indomethacin5350-60[2]
Loxoprofen-Na0.21~50 (PGE2 inhibition)[5]
Compound 3e*402Significant inhibition[3]

Note: Compound 3e is a 2-[3-Acetyl-5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanyl-butyric acid derivative.

Hot Plate Test for Analgesia in Mice

This model assesses the central analgesic effects of a compound by measuring the latency of the animal's response to a thermal stimulus.

Experimental Protocol:

  • Animals: Swiss albino mice (20-25 g) are used.

  • Apparatus: A commercially available hot plate apparatus is used, maintained at a constant temperature (e.g., 55 ± 0.5°C).[6]

  • Grouping and Dosing: Animals are divided into groups and administered the test compound, a positive control (e.g., Morphine 5 mg/kg), or vehicle.

  • Procedure: At specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes), each mouse is placed on the hot plate. The latency to the first sign of nociception (e.g., licking of the hind paw or jumping) is recorded.[6][7] A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.

  • Data Analysis: The increase in reaction time is calculated and compared between groups.

Quantitative Data Summary:

Compound/TreatmentDose (mg/kg, p.o.)Peak Effect Time (minutes)Increase in Reaction Latency (%)Reference
Morphine560Significant increase[6]
Zaltoprofen15-2030Significant increase[8]
Mechanism of Action: COX Inhibition

The primary mechanism of anti-inflammatory and analgesic action for many propanoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which blocks the synthesis of prostaglandins.

Experimental Workflow for Anti-inflammatory and Analgesic Testing:

G cluster_prep Preparation cluster_dosing Dosing cluster_inflammation Inflammation Model (Carrageenan Paw Edema) cluster_analgesia Analgesia Model (Hot Plate Test) cluster_analysis Data Analysis acclimatize Acclimatize Animals (Rats or Mice) grouping Randomize into Groups (Vehicle, Positive Control, Test Compound) acclimatize->grouping administer Administer Compound/Control (p.o. or i.p.) grouping->administer carrageenan Inject Carrageenan (Sub-plantar) administer->carrageenan 30-60 min hot_plate Place on Hot Plate administer->hot_plate 30, 60, 90, 120 min measure_edema Measure Paw Volume (Plethysmometer) carrageenan->measure_edema calc_inhibition Calculate % Edema Inhibition measure_edema->calc_inhibition measure_latency Record Reaction Latency hot_plate->measure_latency compare_latency Compare Reaction Latencies measure_latency->compare_latency

Workflow for in vivo anti-inflammatory and analgesic screening.

Signaling Pathway for COX Inhibition:

G membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgg2 PGG2 cox->pgg2 pgh2 PGH2 pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgs->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation nsaids 2-(4-Methylphenyl)propanoic acid derivatives (NSAIDs) nsaids->cox Inhibition

COX inhibition pathway by NSAIDs.

Anti-Diabetic Activity (GPR40 Agonism)

Certain derivatives of 2-phenylpropanoic acid have been identified as agonists of G-protein coupled receptor 40 (GPR40), a promising target for type 2 diabetes due to its role in glucose-stimulated insulin secretion (GSIS).

Oral Glucose Tolerance Test (OGTT) in db/db Mice

The db/db mouse is a genetic model of obesity, insulin resistance, and type 2 diabetes, making it suitable for evaluating the efficacy of anti-diabetic compounds.

Experimental Protocol:

  • Animals: Male db/db mice are used.

  • Grouping and Dosing: Animals are grouped and administered the test compound (a potential GPR40 agonist), a positive control (e.g., sitagliptin), or vehicle orally.

  • Fasting: Mice are fasted overnight (approximately 16 hours) before the test, with free access to water.[9]

  • Baseline Measurement: A baseline blood sample is taken from the tail vein to measure fasting blood glucose levels (t=0).

  • Glucose Challenge: A glucose solution (2 g/kg body weight) is administered via oral gavage.[10]

  • Blood Sampling: Blood glucose levels are measured at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).[10]

  • Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated for each group and compared. Plasma insulin levels can also be measured at different time points to assess the effect on insulin secretion.

Quantitative Data Summary:

Compound/TreatmentDose (mg/kg, p.o.)Animal ModelChange in Glucose AUCReference
GPR40 Agonist (Cpd-C)30Wild-type miceSignificant reduction[11]
GPR40 Agonist (AM-1638)60NONcNZO10/LtJ miceSignificant reduction

Signaling Pathway for GPR40 Agonism:

G gpr40_agonist 2-(4-Methylphenyl)propanoic acid derivative (GPR40 Agonist) gpr40 GPR40 Receptor gpr40_agonist->gpr40 gq Gq protein gpr40->gq gs Gs protein (Full Agonists) gpr40->gs plc Phospholipase C (PLC) gq->plc ac Adenylate Cyclase (AC) gs->ac pip2 PIP2 plc->pip2 atp ATP ac->atp ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds pkc Protein Kinase C (PKC) dag->pkc camp cAMP atp->camp insulin_secretion Insulin Secretion camp->insulin_secretion ca2_release Ca2+ Release er->ca2_release ca2_release->insulin_secretion pkc->insulin_secretion

GPR40 signaling pathway for insulin secretion.

Gastrointestinal Safety Evaluation

A major limitation of NSAIDs is their potential to cause gastrointestinal damage.[1] It is crucial to evaluate this side effect for any new derivative.

NSAID-Induced Gastroenteropathy in Rats

Experimental Protocol:

  • Animals: Male Wistar rats are used.

  • Grouping and Dosing: Animals are divided into groups and administered the test compound, a positive control (e.g., naproxen 10 mg/kg), or vehicle orally, typically twice daily for 4-5 days.[12][13]

  • Euthanasia and Tissue Collection: Three hours after the final dose, animals are euthanized. The stomach and small intestine are removed.

  • Lesion Assessment: The stomach is opened along the greater curvature, and the small intestine is examined. The number and severity of hemorrhagic lesions and ulcers are scored. The total length of lesions can be measured.

  • Biochemical Analysis: Blood can be collected to measure thromboxane B2 (TXB2) levels as an indicator of systemic COX-1 inhibition.[12]

Quantitative Data Summary:

Compound/TreatmentDose (mg/kg, p.o.)DurationGastric Lesion ScoreIntestinal Lesion ScoreReference
Naproxen10 (twice daily)4.5 daysIncreasedIncreased[12][13]
Loxoprofen derivative (31)Equivalent to Loxoprofen-Fewer lesions than LoxoprofenNot specified[14]

Anti-Cancer Activity

Some propanoic acid derivatives have shown antiproliferative effects in vitro.[15] The A549 non-small cell lung cancer (NSCLC) xenograft model is a standard method to evaluate in vivo efficacy.

A549 Human Lung Cancer Xenograft Model in Mice

Experimental Protocol:

  • Animals: Immunodeficient mice (e.g., nude or SCID) are used.

  • Cell Culture: A549 human lung carcinoma cells are cultured under standard conditions.

  • Tumor Implantation: A549 cells are harvested and injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Grouping and Treatment: Once tumors reach the desired size, mice are randomized into groups and treated with the test compound, a positive control (e.g., cisplatin or paclitaxel), or vehicle according to a predetermined schedule.

  • Endpoint: The study is terminated when tumors in the control group reach a specified size. Tumors are excised and weighed. Tumor growth inhibition is calculated.

Experimental Workflow for Anticancer Xenograft Model:

G cluster_prep Preparation cluster_growth Tumor Growth cluster_treatment Treatment cluster_endpoint Endpoint Analysis culture Culture A549 Cancer Cells implant Implant Cells into Immunodeficient Mice culture->implant monitor Monitor Tumor Growth (Calipers) implant->monitor randomize Randomize Mice into Treatment Groups monitor->randomize Tumors reach ~150 mm³ excise Excise and Weigh Tumors monitor->excise Control tumors reach max size treat Administer Test Compound, Positive Control, or Vehicle randomize->treat treat->monitor Continue Monitoring calculate Calculate Tumor Growth Inhibition excise->calculate

Workflow for in vivo anticancer efficacy testing in a xenograft model.

Conclusion

The protocols and frameworks provided in these application notes offer a comprehensive guide for the preclinical in vivo evaluation of this compound derivatives. By systematically assessing their anti-inflammatory, analgesic, anti-diabetic, and potential anti-cancer activities, alongside their gastrointestinal safety profile, researchers can effectively characterize novel compounds and identify promising candidates for further development. The use of standardized and well-validated animal models is critical for obtaining reliable and translatable data to inform clinical progression.

References

Application Note: Formulation of 2-(4-Methylphenyl)propanoic acid for Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Methylphenyl)propanoic acid (CAS No. 938-94-3) is a carboxylic acid derivative belonging to the class of 2-arylpropionic acids.[1] It is a known impurity of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen (specifically, Ibuprofen Impurity D) and serves as a key intermediate in the synthesis of other pharmaceuticals like Loxoprofen.[1][2] Given its structural similarity to well-known NSAIDs, this compound is of significant interest for pharmacological, toxicological, and metabolic research.

A primary challenge in studying this compound is its poor aqueous solubility, a common characteristic of this chemical class.[3][4][5] Proper formulation is therefore critical to ensure accurate and reproducible results in both in vitro and in vivo experimental settings. This document provides detailed application notes and protocols for the formulation of this compound for research purposes, focusing on methods to enhance its solubility and ensure solution stability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is essential for formulation development. These properties are detailed in Table 1. The low melting point suggests it is a solid at room temperature, and the predicted pKa of ~4.44 indicates it is a weak acid.[1][6] Its limited solubility in water necessitates the use of formulation enhancement strategies.

PropertyValueReference
CAS Number 938-94-3[2][7]
Molecular Formula C₁₀H₁₂O₂[7][8]
Molecular Weight 164.20 g/mol [8]
Appearance White to Off-White Solid[1][6]
Melting Point 37-42 °C[1][2]
pKa (Predicted) 4.44 ± 0.10[6]
Solubility Slightly soluble in Chloroform and Methanol[1][6]

Table 1: Physicochemical data for this compound.

Formulation Strategies and Protocols

Due to its hydrophobic nature, direct dissolution of this compound in aqueous buffers for biological assays is often impractical. The following protocols describe common and effective methods to prepare solutions suitable for research.

For most in vitro studies, a concentrated stock solution in an organic solvent is prepared first, which is then diluted into the aqueous assay medium. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and compatibility with many cell-based assays at low final concentrations.

Methodology:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube or glass vial.

  • Add an appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex or sonicate the mixture at room temperature until the solid is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • When preparing working solutions, dilute the DMSO stock into the final aqueous buffer or cell culture medium. Crucially, ensure the final concentration of DMSO in the assay does not exceed a level toxic to the cells (typically <0.5% v/v).

Co-solventTypical Stock ConcentrationMax. Final Concentration (in vitro)Notes
DMSO 10 - 100 mM0.1 - 0.5%Most common; check cell line tolerance.
Ethanol 10 - 50 mM0.1 - 0.5%Can be more volatile; potential for evaporation.
Methanol 10 - 50 mM< 0.1%More toxic to cells than DMSO or Ethanol.

Table 2: Example co-solvent systems for preparing stock solutions for in vitro research.

As a carboxylic acid, the solubility of this compound in water can be significantly increased by raising the pH above its pKa (~4.44), which deprotonates the carboxylic acid group to form a more soluble carboxylate salt.

Methodology:

  • Prepare a suspension of this compound in purified water or a suitable buffer (e.g., PBS) at the desired final concentration.

  • While stirring, slowly add a base solution (e.g., 1 M NaOH) dropwise to the suspension.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding the base until the solid dissolves completely. The final pH should be at least 1.5-2 units above the pKa (i.e., pH > 6.5).

  • Adjust the final volume with the buffer.

  • Sterile-filter the final solution through a 0.22 µm filter if it is intended for cell culture or in vivo use.

  • Note: Always verify that the final pH of the formulation is compatible with the intended experimental system.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. They can form inclusion complexes with poorly soluble drug molecules, effectively increasing their aqueous solubility.[3][4]

Methodology:

  • Prepare an aqueous solution of a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), at a concentration of 10-40% (w/v) in water or buffer.

  • Add an excess amount of this compound powder to the cyclodextrin solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • After equilibration, remove the undissolved compound by centrifugation (e.g., 10,000 x g for 15 min) followed by filtration of the supernatant through a 0.22 µm syringe filter.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as RP-HPLC (see Protocol 4).

G cluster_0 Aqueous Environment cluster_1 drug_complex Water-Soluble Inclusion Complex cyclodextrin Cyclodextrin (Hydrophilic Exterior) cyclodextrin->drug_complex drug Poorly Soluble Drug (Hydrophobic) cavity Hydrophobic Cavity drug->cavity Complexation

Caption: Cyclodextrin inclusion complex formation.

Regardless of the formulation method used, it is essential to verify the final concentration and assess the purity and stability of the prepared solution. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for this purpose.[9][10]

Methodology:

  • Standard Preparation: Prepare a series of calibration standards of this compound of known concentrations in the mobile phase or a suitable solvent.

  • Sample Preparation: Dilute the newly prepared formulation with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Chromatographic Analysis: Inject the standards and samples onto the HPLC system using the parameters outlined in Table 3.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the linear regression equation to calculate the exact concentration of the compound in the prepared formulation. Purity can be assessed by the percentage of the main peak area relative to all peaks detected.

ParameterSuggested Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL

Table 3: Suggested starting parameters for an RP-HPLC method for the analysis of this compound. Method optimization may be required.

Experimental and Formulation Workflow

The overall process for successfully formulating this compound for research involves several logical steps, from initial characterization to the final quality control check.

G cluster_start Phase 1: Characterization cluster_formulate Phase 2: Formulation cluster_qc Phase 3: Quality Control cluster_end Phase 4: Application A Obtain Compound This compound B Assess Solubility (Aqueous Buffers) A->B Initial Testing C Select Formulation Strategy (e.g., Co-solvent, pH, Cyclodextrin) B->C Based on Results D Prepare Formulation (Execute Protocol) C->D Method Selection E Verify Concentration & Purity (RP-HPLC Protocol) D->E Analysis F Assess Stability (If required) E->F Post-QC G Ready-to-Use Formulation for Research E->G If Passed F->G If Stable

Caption: General workflow for research formulation.

References

Application Notes and Protocols: Handling and Storage of 2-(4-Methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylphenyl)propanoic acid, also known as p-tolyl propanoic acid, is a carboxylic acid derivative with the chemical formula C₁₀H₁₂O₂.[1] It serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals like loxoprofen sodium.[1] This document provides detailed guidelines for the safe handling, storage, and use of this compound in a laboratory setting.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₂[1][2]
Molecular Weight 164.20 g/mol [3]
Appearance White to off-white solid[1]
Melting Point 37-42 °C[1][4]
Boiling Point 231.67 °C (estimate)[1][4]
Flash Point >110 °C (>230 °F)[1][4]
Solubility Slightly soluble in chloroform and methanol.[1]
pKa 4.44 ± 0.10 (Predicted)[1]
CAS Number 938-94-3[3]

Safety and Handling

3.1. Hazard Identification

This compound is classified as a hazardous substance with the following risk and safety phrases:

  • H302: Harmful if swallowed.[5][6]

  • H315: Causes skin irritation.[3][5][6]

  • H319: Causes serious eye irritation.[3][5][6]

  • H335: May cause respiratory irritation.[3][6]

3.2. Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.[6]

  • Hand Protection: Compatible chemical-resistant gloves.[5]

  • Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin exposure.[1][5]

3.3. Safe Handling Practices

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[6][7]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Wash hands thoroughly after handling.[5]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[8]

  • Keep containers tightly closed when not in use.[5]

Storage

Proper storage of this compound is crucial for maintaining its stability and ensuring laboratory safety.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area.[5] Keep containers tightly sealed and store at room temperature.[1]

  • Incompatible Materials: Store away from strong oxidizing agents.

  • Storage Containers: Use original, clearly labeled containers.

Emergency Procedures

5.1. Spills and Leaks

In the event of a spill, follow these procedures:

  • Evacuate personnel from the immediate area.[7]

  • Ensure adequate ventilation.[7]

  • Wear appropriate PPE, including respiratory protection if necessary.

  • For solid spills, carefully sweep or scoop up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[6]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Do not allow the chemical to enter drains.[6][7]

5.2. First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[7]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[7][8]

Spill_Response_Workflow spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill contain->cleanup disposal Dispose of Waste Properly cleanup->disposal decontaminate Decontaminate Area disposal->decontaminate

Caption: Workflow for handling a chemical spill.

Experimental Protocols

The following is a representative protocol for the synthesis of this compound via Friedel-Crafts acylation and subsequent hydrolysis.

6.1. Materials and Equipment

  • Toluene

  • 2-Chloropropionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Standard glassware for extraction and filtration

6.2. Procedure

Step 1: Friedel-Crafts Acylation

  • In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add anhydrous aluminum chloride to dry dichloromethane (DCM) in the flask and cool the mixture in an ice bath.

  • Slowly add 2-chloropropionyl chloride to the stirred suspension.

  • Add toluene dropwise to the reaction mixture while maintaining the low temperature.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Hydrolysis

  • Upon completion of the acylation, quench the reaction by carefully pouring the mixture over crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with a dilute sodium hydroxide solution.

  • Acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.

  • Collect the precipitate by vacuum filtration and wash with cold water.

Step 3: Purification

  • Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure this compound.

  • Dry the purified crystals under vacuum.

Step 4: Characterization

  • Determine the melting point of the purified product.

  • Obtain spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) to confirm the structure and purity of the compound.

Synthesis_Workflow start Start acylation Friedel-Crafts Acylation start->acylation hydrolysis Hydrolysis acylation->hydrolysis purification Purification (Recrystallization) hydrolysis->purification characterization Characterization (MP, NMR, IR) purification->characterization end End characterization->end

Caption: General workflow for the synthesis of this compound.

Disposal

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Waste should be handled as hazardous chemical waste.

  • Do not mix with other waste materials.

  • Handle uncleaned containers as you would the product itself.

Disclaimer: This document is intended for informational purposes only and does not supersede any institutional safety protocols or regulatory requirements. Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling any chemical.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-(4-Methylphenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: Several synthetic pathways exist, each with distinct advantages and challenges. The choice of route often depends on the available starting materials, scalability, and desired purity. Common methods include:

  • Hydrolysis of 2-(4-methylphenyl)propionitrile: This is a direct method where the nitrile is hydrolyzed under acidic or basic conditions.[1][2]

  • Friedel-Crafts Reaction and Rearrangement: This multi-step route often starts with toluene, which undergoes a Friedel-Crafts reaction, followed by steps like ketalization and rearrangement.[3][4]

  • From p-Xylene: A process involving the chlorination of p-xylene, followed by cyanation, methylation, and finally hydrolysis to yield the desired acid.[5]

  • Direct Methylation of Arylacetic Acid Derivatives: This approach uses agents like dimethyl carbonate to directly methylate an arylacetonitrile precursor, which is then hydrolyzed. This method can offer high selectivity towards mono-methylation, avoiding common by-products.[6]

Q2: Is this compound related to Ibuprofen?

A2: Yes, it is structurally similar and is recognized as a known impurity of Ibuprofen (Ibuprofen Impurity D).[7][8] Its synthesis and purification are therefore relevant in the quality control of Ibuprofen manufacturing.

Q3: What are the typical physical properties of this compound?

A3: It is a white to off-white solid with a melting point in the range of 37-42°C.[7] It is typically soluble in organic solvents like chloroform and methanol.[7]

Troubleshooting Guide

Problem 1: Low overall yield in multi-step synthesis.

  • Question: I am following a multi-step synthesis starting from toluene, and my final yield is significantly lower than reported values. What are the likely causes?

  • Answer: Low yields in multi-step syntheses can be attributed to several factors:

    • Inefficient Friedel-Crafts Reaction: This initial step is critical. Ensure your Lewis acid catalyst (e.g., anhydrous aluminum chloride) is fresh and has not been deactivated by moisture. The reaction should be run under strictly anhydrous conditions at a controlled temperature (-5°C to 5°C) to prevent side reactions.[4]

    • Incomplete Intermediate Reactions: Each step, such as ketalization, rearrangement, or hydrolysis, must be driven to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[6]

    • Losses During Work-up and Purification: Significant product loss can occur during extractions, washing, and recrystallization steps. Ensure proper phase separation during extractions and choose an appropriate solvent system for recrystallization to maximize recovery.

Problem 2: The hydrolysis of the nitrile intermediate is slow or incomplete.

  • Question: I am hydrolyzing 2-(4-methylphenyl)propionitrile to the carboxylic acid, but the reaction is not going to completion even after several hours. How can I improve this step?

  • Answer: Incomplete hydrolysis is a common issue. Consider the following troubleshooting steps:

    • Reaction Conditions: For basic hydrolysis using sodium hydroxide, ensure the temperature is maintained at reflux (100-105°C) for a sufficient duration (8-10 hours is often required).[1]

    • Reagent Concentration: Verify the concentration of your sodium hydroxide or acid solution. A 3 mol/L solution of NaOH is cited as effective.[1]

    • Monitoring: Follow the reaction's progress by taking aliquots, acidifying them, and analyzing via TLC or GC to check for the disappearance of the starting nitrile and the appearance of the carboxylic acid product.[6]

    • Acidification: After hydrolysis, the product must be precipitated by acidifying the reaction mixture to a pH of 2.0-3.0 with an acid like HCl.[1][3]

Problem 3: The final product is difficult to purify and contains persistent impurities.

  • Question: After synthesis, my crude this compound is an oil or a low-melting solid that is difficult to crystallize. What purification strategies can I use?

  • Answer: Purification challenges often arise from unreacted starting materials or side products.

    • Recrystallization: This is the most common method. The crude product can be recrystallized from ethanol.[2] If the product remains oily, try a solvent/anti-solvent system.

    • Avoid By-products: In syntheses involving methylation of arylacetonitriles, di-methylated by-products can form. Using a highly selective methylating agent like dimethyl carbonate can minimize the formation of these impurities.[6]

    • Chromatography: If recrystallization is ineffective, column chromatography using silica gel is a reliable alternative for removing persistent impurities.

    • Acid-Base Extraction: As the product is a carboxylic acid, you can perform an acid-base extraction during the work-up. Dissolve the crude mixture in an organic solvent (like ethyl acetate), extract with an aqueous base (e.g., NaHCO₃) to move the desired acid into the aqueous layer, wash the aqueous layer with an organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the pure product.

Quantitative Data Summary

The table below summarizes quantitative data from different synthetic routes to provide a basis for comparison.

Synthesis RouteStarting MaterialKey Reagents/CatalystsReaction ConditionsReported YieldReference
Hydrolysis2-(4-methylphenyl)propionitrile5 N HClReflux for 1 hour78%[2]
Hydrolysis2-(4-methylphenyl)propionitrile3 mol/L NaOH, then HCl100-105°C for 8-10 hours92%[1]
Friedel-CraftsToluene, Ethyl 2-chloropropionateAnhydrous AlCl₃, then HCl-5 to 5°C for 12-48h, then hydrolysis at 80°CNot specified[4]
Multi-stepToluene, α-chloropropionyl chlorideAnhydrous AlCl₃, Neopentyl glycol, ZincMultiple stepsNot specified
Multi-stepp-XyleneCl₂, NaCN, Methylating agentMultiple stepsHigh yield claimed[5]

Experimental Protocols

Protocol 1: Synthesis via Hydrolysis of 2-(4-methylphenyl)propionitrile [Based on 2, 5]

This protocol describes the synthesis of this compound from its nitrile precursor using basic hydrolysis.

Materials:

  • 2-(4-methylphenyl)propionitrile

  • 3 M Sodium Hydroxide (NaOH) solution

  • Toluene

  • Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 250 mL three-necked flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Add 14.5 g of 2-(4-methylphenyl)propionitrile and 100 g of 3 M NaOH solution to the 250 mL three-necked flask.

  • Heat the mixture to reflux (approximately 100-105°C) with vigorous stirring.

  • Maintain the reflux for 8-10 hours. Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the solution to a pH of 2.0-3.0 by slowly adding hydrochloric acid. A precipitate should form.

  • Extract the product into toluene (3 x 50 mL).

  • Combine the organic phases and wash with water (2 x 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.

  • Recrystallize the crude solid from ethanol to obtain pure this compound. A yield of approximately 92% with >98% purity (by HPLC) has been reported for a similar procedure.[1]

Visualizations

The following diagrams illustrate a typical synthesis workflow and a troubleshooting guide for low product yield.

cluster_workflow General Synthesis Workflow (from p-Xylene) pXylene p-Xylene pMBC p-Methylbenzyl chloride pXylene->pMBC Chlorination pMBCN p-Methylbenzyl cyanide pMBC->pMBCN Cyanation PropNitrile 2-(4-methylphenyl) propionitrile pMBCN->PropNitrile Methylation FinalAcid 2-(4-Methylphenyl) propanoic acid PropNitrile->FinalAcid Hydrolysis

Caption: A multi-step synthesis workflow starting from p-xylene.[5]

cluster_troubleshooting Troubleshooting Guide: Low Product Yield start Low Product Yield Observed check_completion Is the reaction going to completion? start->check_completion check_reagents Are reagents/catalysts fresh and anhydrous? check_completion->check_reagents Yes solution_time Action: Increase reaction time, temperature, or reagent concentration. Monitor progress. check_completion->solution_time No check_workup Are there significant losses during work-up? check_reagents->check_workup Yes solution_reagents Action: Use fresh, anhydrous reagents and solvents. Verify catalyst activity. check_reagents->solution_reagents No solution_workup Action: Optimize extraction pH. Choose better recrystallization solvents. Minimize transfers. check_workup->solution_workup Yes end_node Yield Improved check_workup->end_node No solution_time->end_node solution_reagents->end_node solution_workup->end_node

References

Technical Support Center: Synthesis of 2-(4-Methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(4-Methylphenyl)propanoic acid synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low yield in the hydrolysis of 2-(4-Methylphenyl)propionitrile

  • Question: My final yield of this compound is significantly lower than expected after the hydrolysis of 2-(4-Methylphenyl)propionitrile. What are the possible reasons and how can I improve it?

  • Answer: Low yields during the hydrolysis of nitriles to carboxylic acids can stem from several factors. Here are the common causes and troubleshooting steps:

    • Incomplete Hydrolysis: The conversion of the nitrile to the carboxylic acid may not have gone to completion. The reaction is typically conducted under reflux with a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[1][2]

      • Solution: Increase the reaction time and/or the concentration of the acid or base. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting nitrile is no longer visible.

    • Side Reactions: Under harsh conditions, side reactions can occur. For instance, decarboxylation of the product at very high temperatures can reduce the yield.

      • Solution: While vigorous conditions are needed, avoid excessive temperatures. Maintain a steady reflux without overheating.[3]

    • Product Loss During Workup: The product might be lost during the extraction and purification steps.

      • Solution: Ensure the pH is correctly adjusted during workup. When acidifying the carboxylate salt to precipitate the carboxylic acid, lower the pH well below the pKa of the acid (approximately 4.4) to ensure complete protonation and precipitation.[4] Use an appropriate solvent for extraction and perform multiple extractions with smaller volumes for better recovery.

    • Purity of Starting Material: Impurities in the 2-(4-Methylphenyl)propionitrile can interfere with the reaction.

      • Solution: Ensure the nitrile starting material is of high purity. Purify it by distillation or chromatography if necessary.

Issue 2: Formation of byproducts in the Friedel-Crafts reaction route

  • Question: I am synthesizing this compound via a Friedel-Crafts reaction and observing significant amounts of byproducts. How can I minimize their formation?

  • Answer: The Friedel-Crafts reaction is prone to certain side reactions that can lower the yield of the desired product.[5][6][7] Here’s how to address common issues:

    • Polyalkylation/Polyacylation: The product of a Friedel-Crafts alkylation is often more reactive than the starting material, leading to the addition of multiple alkyl groups.[6][8]

      • Solution: Use a large excess of the aromatic substrate (toluene in this case) to favor mono-substitution. Friedel-Crafts acylation, followed by reduction, is generally preferred as the acyl group is deactivating, preventing further reactions.[9]

    • Carbocation Rearrangement: In Friedel-Crafts alkylation, the alkylating agent can form a carbocation that may rearrange to a more stable form, leading to isomeric products.[6][9]

      • Solution: Use a reagent that is less prone to rearrangement, such as an acyl halide in a Friedel-Crafts acylation.

    • Deactivation of Catalyst: The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by certain functional groups or by moisture.

      • Solution: Ensure all reactants and glassware are anhydrous. If the substrate contains deactivating groups, the Friedel-Crafts reaction may not be suitable.[5]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common synthetic routes are:

  • From p-Xylene: This is a multi-step synthesis involving the chlorination of p-xylene to p-methylbenzyl chloride, followed by cyanation to p-methylbenzyl cyanide, methylation to 2-(4-methylphenyl)propionitrile, and finally hydrolysis to the desired carboxylic acid.[10]

  • From Toluene: This route involves a Friedel-Crafts reaction between toluene and an appropriate three-carbon electrophile (e.g., 2-chloropropionyl chloride followed by reduction, or ethyl 2-bromopropionate).[8]

  • Hydrolysis of 2-(4-methylphenyl)propionitrile: This is often the final step in other synthetic routes but can also be a standalone process if the nitrile is readily available.

Q2: How can I effectively purify the crude this compound?

A2: Purification of the final product is crucial for obtaining a high-purity compound. Common methods include:

  • Recrystallization: This is a highly effective method for purifying solid carboxylic acids. Suitable solvents include ethanol, aqueous ethanol, or toluene/petroleum ether mixtures.[4]

  • Acid-Base Extraction: Dissolve the crude product in an aqueous base (e.g., sodium hydroxide solution) to form the water-soluble carboxylate salt. Wash with an organic solvent (like diethyl ether) to remove neutral and basic impurities. Then, re-acidify the aqueous layer to precipitate the pure carboxylic acid, which can be collected by filtration.[4][11][12]

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be used for purification.[11]

Q3: What is a typical yield for the synthesis of this compound?

A3: The overall yield can vary significantly depending on the chosen synthetic route and the optimization of each step. The hydrolysis of 2-(4-methylphenyl)propionitrile to 2-(4-methyl)phenylpropionic acid has been reported with a yield of 92%.[13] Individual steps in a multi-step synthesis, such as the conversion of 2-(4-Methylphenyl)propionitrile from 1-(4-Methylphenyl)ethyl 4-methylbenzenesulfonate, have been reported with yields around 68%, and the subsequent hydrolysis with a yield of 78%.

Quantitative Data Summary

The following table summarizes typical yields for key reaction steps in the synthesis of this compound. Note that these yields are illustrative and can be influenced by reaction conditions and scale.

Reaction StepStarting MaterialProductTypical Yield (%)Reference
Cyanationp-Methylbenzyl chloridep-Methylbenzyl cyanideNot specified[10]
Methylationp-Methylbenzyl cyanide2-(4-Methylphenyl)propionitrileNot specified[10]
Hydrolysis2-(4-Methylphenyl)propionitrileThis compound92%[13]
Friedel-Crafts ReactionToluene and Ethyl 2-chloropropionateEthyl 2-(4-methylphenyl)propanoateNot specified[8]
Hydrolysis of EsterEthyl 2-(4-methylphenyl)propanoateThis compoundNot specified[8]

Experimental Protocols

Protocol 1: Hydrolysis of 2-(4-Methylphenyl)propionitrile

This protocol is based on a reported procedure for the hydrolysis of a nitrile to a carboxylic acid.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-(4-Methylphenyl)propionitrile.

  • Addition of Acid: Add a 5 M solution of hydrochloric acid (HCl).

  • Reflux: Heat the mixture to reflux and maintain for the required reaction time (monitor by TLC).

  • Cooling and Extraction: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Experimental Workflow for Synthesis via Nitrile Hydrolysis

G cluster_0 Synthesis of 2-(4-Methylphenyl)propionitrile cluster_1 Hydrolysis and Purification p_xylene p-Xylene pmbc p-Methylbenzyl chloride p_xylene->pmbc Chlorination pmb_cyanide p-Methylbenzyl cyanide pmbc->pmb_cyanide Cyanation methylated_nitrile 2-(4-Methylphenyl)propionitrile pmb_cyanide->methylated_nitrile Methylation hydrolysis Hydrolysis (e.g., with HCl) methylated_nitrile->hydrolysis crude_product Crude this compound hydrolysis->crude_product purification Purification (e.g., Recrystallization) crude_product->purification final_product Pure this compound purification->final_product

Caption: A typical workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed check_reaction Check Reaction Completion (TLC, GC, etc.) start->check_reaction check_workup Review Workup Procedure start->check_workup check_sm Verify Starting Material Purity start->check_sm incomplete Reaction Incomplete check_reaction->incomplete workup_issue Potential Workup Issue check_workup->workup_issue sm_impure Starting Material Impure check_sm->sm_impure solution_reaction Increase Reaction Time/ Reagent Concentration incomplete->solution_reaction Yes solution_workup Adjust pH during Extraction/ Use more efficient extraction workup_issue->solution_workup Yes solution_sm Purify Starting Material sm_impure->solution_sm Yes

Caption: A decision tree for troubleshooting low yield in synthesis.

References

Side reactions in 2-(4-Methylphenyl)propanoic acid synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of synthesizing 2-(4-Methylphenyl)propanoic acid. Our aim is to help you identify and mitigate common side reactions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: There are several established synthetic routes for this compound. The choice of route often depends on the available starting materials, scalability, and desired purity. Key methods include:

  • Route A: From Toluene via Friedel-Crafts Acylation: This classic approach involves the Friedel-Crafts acylation of toluene with propionyl chloride or anhydride, followed by further functional group manipulations.

  • Route B: From p-Xylene: This route utilizes p-xylene as the starting material, which undergoes chlorination, cyanation, methylation, and subsequent hydrolysis to yield the final product.[1]

Q2: During the Friedel-Crafts acylation of toluene (Route A), I am observing multiple product spots on my TLC plate. What are these side products?

A2: The primary side products in the Friedel-Crafts acylation of toluene are positional isomers. The methyl group of toluene is an ortho-, para-director.[2][3][4][5] Therefore, in addition to the desired para-substituted product (4-methylpropiophenone), you will likely form the ortho-substituted isomer (2-methylpropiophenone). The formation of the meta-isomer is generally minimal. While polyacylation is a known limitation of Friedel-Crafts reactions, it is less common in acylation compared to alkylation because the acyl group deactivates the aromatic ring towards further substitution.[6][7]

Q3: How can I minimize the formation of the ortho-isomer during Friedel-Crafts acylation of toluene?

A3: Optimizing reaction conditions can favor the formation of the desired para-isomer. Generally, steric hindrance at the ortho position makes the para position more accessible for the bulky acylating agent.[8] Consider the following adjustments:

  • Lower Reaction Temperature: Running the reaction at lower temperatures can increase the selectivity for the thermodynamically more stable para-isomer.

  • Choice of Catalyst: The nature of the Lewis acid catalyst can influence the isomer ratio. Experimenting with different catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂) may improve para-selectivity.

  • Solvent Effects: The polarity of the solvent can impact the transition state and thus the isomer distribution.

Q4: In the synthesis starting from p-xylene (Route B), I am getting a mixture of chlorinated products. How can I control the chlorination step?

A4: The chlorination of p-xylene can lead to a mixture of mono- and di-chloro-p-xylene.[9] To favor the formation of the desired mono-chlorinated product (p-methylbenzyl chloride), you should carefully control the reaction conditions:

  • Stoichiometry: Use a controlled amount of the chlorinating agent (e.g., chlorine gas) to avoid over-chlorination. A slight excess of p-xylene can also help to minimize dichlorination.

  • Reaction Time and Temperature: Monitor the reaction progress closely and stop it once the desired level of mono-chlorination is achieved. Lower temperatures generally provide better control.

  • Initiator: The use of a radical initiator (e.g., UV light or AIBN) is crucial for side-chain chlorination and should be carefully controlled.

Q5: I am following the p-xylene route and have synthesized p-methylbenzyl cyanide. During the subsequent methylation step, I observe an impurity with a higher molecular weight. What could it be?

A5: A likely side product in the methylation of p-methylbenzyl cyanide is 2-(4-methylphenyl)butyronitrile.[1] This can occur if the methylating agent or the reaction conditions lead to the addition of an ethyl group instead of a methyl group, or potentially through a double methylation followed by rearrangement, though the former is more probable. To minimize this:

  • Use a High-Purity Methylating Agent: Ensure your methylating agent (e.g., methyl iodide, dimethyl sulfate) is free from ethylating impurities.

  • Controlled Deprotonation: Use a strong, non-nucleophilic base in a stoichiometric amount to ensure complete deprotonation of the benzylic position before adding the methylating agent. This can prevent side reactions of the base with the electrophile.

  • Temperature Control: Maintain a low temperature during the addition of the methylating agent to control the reaction rate and improve selectivity.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low yield of 4-methylpropiophenone in Friedel-Crafts acylation 1. Formation of significant amounts of the ortho-isomer. 2. Deactivation of the catalyst by moisture. 3. Incomplete reaction.1. Optimize reaction conditions for para-selectivity (see FAQ Q3). 2. Ensure anhydrous conditions and freshly distilled solvents and reagents. 3. Increase reaction time or temperature moderately, monitoring for side product formation.
Presence of di-chlorinated byproducts in p-xylene chlorination 1. Excess chlorinating agent. 2. Prolonged reaction time.1. Use a 1:1 molar ratio or a slight excess of p-xylene. 2. Monitor the reaction by GC or TLC and quench it upon optimal conversion to the mono-chlorinated product.
Formation of 2-(4-methylphenyl)butyronitrile during methylation 1. Impure methylating agent. 2. Sub-optimal base or reaction conditions.1. Use a freshly purified, high-purity methylating agent. 2. Employ a strong, hindered base (e.g., LDA) and maintain low temperatures during alkylation.
Incomplete hydrolysis of 2-(4-methylphenyl)propionitrile 1. Insufficiently harsh hydrolysis conditions (acid or base concentration, temperature). 2. Biphasic reaction mixture limiting reagent contact.1. Increase the concentration of the acid or base, and/or elevate the reaction temperature. 2. Use a phase-transfer catalyst or a co-solvent to improve miscibility.
Final product contains unreacted starting materials or intermediates 1. Incomplete conversion in one or more steps. 2. Inefficient purification.1. Review and optimize each reaction step for completion. 2. Employ appropriate purification techniques such as recrystallization or column chromatography. Acid-base extraction can be effective for separating the carboxylic acid product from neutral impurities.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Toluene

  • To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane), add propionyl chloride dropwise.

  • After the formation of the acylium ion complex, add toluene dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC or GC to determine the ratio of para to ortho isomers.

  • Quench the reaction by slowly pouring it over crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 4-methylpropiophenone by vacuum distillation or column chromatography.

Protocol 2: Synthesis via p-Xylene Chlorination, Cyanation, Methylation, and Hydrolysis

  • Chlorination: In a flask equipped with a reflux condenser and a gas inlet, heat p-xylene to 65-85 °C. Irradiate with a UV lamp (85-130W) while slowly bubbling chlorine gas through the solution.[1] Monitor the reaction by GC until the desired conversion to p-methylbenzyl chloride is achieved.

  • Cyanation: React the p-methylbenzyl chloride with sodium or potassium cyanide in a suitable solvent (e.g., ethanol/water mixture or DMSO) to form p-methylbenzyl cyanide.

  • Methylation: To a solution of p-methylbenzyl cyanide in an anhydrous aprotic solvent (e.g., THF, DMF), add a strong base (e.g., sodium amide or LDA) at low temperature (-78 °C to 0 °C). After deprotonation, add methyl iodide dropwise and allow the reaction to warm to room temperature.

  • Hydrolysis: Heat the resulting 2-(4-methylphenyl)propionitrile under reflux with a strong acid (e.g., aqueous H₂SO₄ or HCl) or a strong base (e.g., aqueous NaOH or KOH) until the hydrolysis is complete (monitored by TLC or GC). If basic hydrolysis is used, acidify the reaction mixture with a strong acid to precipitate the carboxylic acid product.

  • Purification: Isolate the crude this compound by filtration and purify by recrystallization from a suitable solvent (e.g., hexane, toluene).

Visualizing Reaction Pathways

Synthesis_Pathways cluster_route_a Route A: From Toluene cluster_route_b Route B: From p-Xylene Toluene Toluene Acylation Friedel-Crafts Acylation Toluene->Acylation p_MPP 4-Methylpropiophenone (Desired Product) Acylation->p_MPP para-attack o_MPP 2-Methylpropiophenone (Side Product) Acylation->o_MPP ortho-attack Reduction Reduction p_MPP->Reduction Halogenation Halogenation Reduction->Halogenation Carboxylation Carboxylation Halogenation->Carboxylation Final_Product_A 2-(4-Methylphenyl) propanoic acid Carboxylation->Final_Product_A p_Xylene p-Xylene Chlorination Chlorination p_Xylene->Chlorination p_MBC p-Methylbenzyl chloride Chlorination->p_MBC diChloro Dichloro-p-xylene (Side Product) Chlorination->diChloro Cyanation Cyanation p_MBC->Cyanation p_MBCN p-Methylbenzyl cyanide Cyanation->p_MBCN Methylation Methylation p_MBCN->Methylation Propionitrile 2-(4-Methylphenyl) propionitrile Methylation->Propionitrile Butyronitrile 2-(4-Methylphenyl) butyronitrile (Side Product) Methylation->Butyronitrile Hydrolysis Hydrolysis Propionitrile->Hydrolysis Final_Product_B 2-(4-Methylphenyl) propanoic acid Hydrolysis->Final_Product_B

Caption: Synthetic routes to this compound and major side products.

Troubleshooting_Workflow Start Start: Synthesis of this compound Check_Purity Analyze Product Purity (TLC, GC, NMR) Start->Check_Purity Pure Product is Pure: Synthesis Successful Check_Purity->Pure Yes Impure Impurities Detected Check_Purity->Impure No Identify_Impurity Identify Impurity Structure (MS, NMR) Impure->Identify_Impurity Isomer Isomeric Impurity (e.g., ortho-isomer) Identify_Impurity->Isomer Isomer Alkylation_Impurity Alkylation-related Impurity (e.g., Butyronitrile) Identify_Impurity->Alkylation_Impurity Alkylation Halogenation_Impurity Over-halogenation (e.g., Dichloro-p-xylene) Identify_Impurity->Halogenation_Impurity Halogenation Optimize_FC Optimize Friedel-Crafts: - Lower Temperature - Change Catalyst/Solvent Isomer->Optimize_FC Optimize_Methylation Optimize Methylation: - Purify Reagents - Control Stoichiometry - Lower Temperature Alkylation_Impurity->Optimize_Methylation Optimize_Chlorination Optimize Chlorination: - Control Stoichiometry - Monitor Reaction Time Halogenation_Impurity->Optimize_Chlorination Repurify Re-purify Product: - Recrystallization - Chromatography Optimize_FC->Repurify Optimize_Methylation->Repurify Optimize_Chlorination->Repurify Repurify->Check_Purity

Caption: A troubleshooting workflow for identifying and mitigating impurities.

References

Optimization of reaction conditions for 2-(4-Methylphenyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Methylphenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Hydrolysis of 2-(4-methylphenyl)propionitrile: This is a widely used method that involves the conversion of the nitrile group to a carboxylic acid, typically under acidic or basic conditions.[1][2]

  • Multi-step synthesis from p-xylene: This process involves the chlorination of p-xylene, followed by cyanation, methylation to form 2-(4-methylphenyl)propionitrile, and subsequent hydrolysis.[3]

  • Friedel-Crafts reaction: This approach utilizes a Friedel-Crafts reaction between toluene and a propionylating agent, followed by further transformations to yield the final product.[4][5]

Q2: What are the expected yields for the synthesis of this compound?

A2: Yields can vary significantly based on the chosen synthetic route and optimization of reaction conditions. Reported yields for the hydrolysis of 2-(4-methylphenyl)propionitrile are generally high, with some sources indicating yields of up to 92%.[1] Acid-catalyzed hydrolysis has been reported with a yield of 78%.[2]

Q3: What are the key physical properties of this compound?

A3: this compound is typically a white to off-white solid.[6] Key physical properties are summarized below.

PropertyValue
Molecular FormulaC₁₀H₁₂O₂
Molecular Weight164.2 g/mol
Melting Point37-42 °C
Boiling Point~231.67 °C (rough estimate)
SolubilitySlightly soluble in Chloroform and Methanol

Data sourced from ChemicalBook[6][7]

Troubleshooting Guide

Issue 1: Low Yield in the Hydrolysis of 2-(4-methylphenyl)propionitrile

Potential Cause Suggested Solution
Incomplete Hydrolysis Extend Reaction Time: Monitor the reaction progress using TLC or GC to ensure the disappearance of the starting material and any amide intermediate. The reaction may require refluxing for 8-10 hours or more.[1] Increase Temperature: Ensure the reaction is maintained at the optimal temperature, typically 100-105 °C for basic hydrolysis.[1] Use a Stronger Hydrolyzing Agent: If using dilute acid or base, consider increasing the concentration. For example, 5N HCl has been used effectively.[2]
Side Reactions Control Temperature: Overheating can lead to decomposition or side reactions. Maintain a stable and controlled temperature throughout the reaction.
Product Loss During Workup Optimize Extraction: Ensure the pH is sufficiently acidic (pH 2.0-3.0) during acidification to fully protonate the carboxylic acid for efficient extraction into an organic solvent like toluene or ethyl acetate.[1][2] Use multiple extractions (e.g., 3x) to maximize recovery.[2] Proper Drying: Use a suitable drying agent like anhydrous sodium sulfate to remove water from the organic phase before solvent evaporation.[2]

Issue 2: Impure Product After Synthesis

Potential Cause Suggested Solution
Unreacted Starting Material Monitor Reaction to Completion: As mentioned above, use analytical techniques to ensure the reaction has gone to completion before initiating workup. Purification: Recrystallization from a suitable solvent such as ethanol can be effective in removing unreacted starting material.[2]
Presence of Amide Intermediate Force Hydrolysis to Completion: If the amide intermediate is detected, you can try to re-subject the crude product to the hydrolysis conditions to drive the reaction to the carboxylic acid.
Byproducts from Side Reactions Chromatography: If recrystallization is insufficient, column chromatography may be necessary to separate the desired product from impurities.

Experimental Protocols

Protocol 1: Basic Hydrolysis of 2-(4-methylphenyl)propionitrile

This protocol is based on the method described by ChemicalBook.[1]

  • Reaction Setup: To a 250 mL three-necked flask, add 14.5 g of 2-(4-methylphenyl)propionitrile and 100 g of a 3 mol/L sodium hydroxide solution.

  • Hydrolysis: Heat the mixture to reflux at 100-105 °C and maintain for 8-10 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Acidify the solution to a pH of 2.0-3.0 using hydrochloric acid.

    • Extract the product with toluene.

    • Wash the organic phase with water.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization if necessary. A reported yield for a similar process is 92% with a purity of 98% (HPLC).[1]

Protocol 2: Acidic Hydrolysis of 2-(4-methylphenyl)propionitrile

This protocol is adapted from a study by Husain et al.[2]

  • Reaction Setup: Dissolve 2.18 g (0.015 mol) of 2-(4-methylphenyl)propionitrile in 40 mL of 5 N HCl.

  • Hydrolysis: Reflux the mixture for 1 hour.

  • Workup:

    • Extract the precipitated product with ethyl acetate (3 x 100 mL).

    • Combine the organic extracts.

    • Dry the combined extracts with anhydrous sodium sulfate.

    • Evaporate the solvent.

  • Purification: Recrystallize the raw product from ethanol to yield pure this compound. The reported yield for this method is 78%.[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: 2-(4-methylphenyl)propionitrile hydrolysis Hydrolysis (Acidic or Basic) start->hydrolysis acidification Acidification (pH 2-3) hydrolysis->acidification extraction Solvent Extraction acidification->extraction drying Drying of Organic Phase extraction->drying evaporation Solvent Evaporation drying->evaporation recrystallization Recrystallization evaporation->recrystallization end Final Product: This compound recrystallization->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes extend_time Extend Reaction Time/ Increase Temperature incomplete->extend_time check_workup Review Workup Procedure complete->check_workup ph_issue Incorrect pH during Acidification? check_workup->ph_issue adjust_ph Adjust pH to 2-3 ph_issue->adjust_ph Yes extraction_issue Insufficient Extraction? ph_issue->extraction_issue No increase_extractions Increase Number of Extractions extraction_issue->increase_extractions Yes purification Purification Required extraction_issue->purification No recrystallize Recrystallize Product purification->recrystallize chromatography Column Chromatography purification->chromatography If recrystallization fails

References

Technical Support Center: Chiral Separation of 2-(4-Methylphenyl)propanoic Acid Isomers by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 2-(4-Methylphenyl)propanoic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in the HPLC separation of this compound isomers?

The primary challenge in separating this compound isomers is that they are enantiomers—chiral molecules that are non-superimposable mirror images of each other.[1] Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation on standard achiral HPLC columns impossible. Therefore, a chiral environment is necessary to achieve separation. This is typically accomplished by using a chiral stationary phase (CSP) or a chiral mobile phase additive.[2][3][4]

Common issues encountered during the separation of these isomers include:

  • Poor resolution between the enantiomeric peaks.

  • Peak tailing or fronting.[5][6][7]

  • Unstable baseline (drift or noise).[8][9][10]

  • Irreproducible retention times.

Q2: Which type of chiral stationary phase (CSP) is suitable for separating this compound isomers?

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used and often successful for the separation of profens, a class of compounds that includes this compound.[1][11] Specifically, cellulose tris(4-methylbenzoate) has shown excellent enantioselectivity for ibuprofen, a structurally similar compound.[12][13] Cyclodextrin-based CSPs can also be effective, often operating on an "inclusion complexing" mechanism where the analyte fits into the cyclodextrin cavity.[14][15]

Q3: How does the mobile phase composition affect the separation of the isomers?

The mobile phase composition plays a critical role in achieving chiral separation and can be adjusted to optimize resolution.[1] Key components and their effects include:

  • Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile, methanol, ethanol) influence the retention and enantioselectivity. For reversed-phase modes on polysaccharide CSPs, a mixture of an aqueous buffer and an organic modifier is common.

  • Acidic/Basic Additives: Small amounts of acidic or basic additives (e.g., formic acid, acetic acid, trifluoroacetic acid, triethylamine) can significantly impact peak shape and resolution by controlling the ionization state of the acidic analyte and interacting with the stationary phase.[1] For acidic analytes like this compound, adding a small amount of a base to the mobile phase can sometimes improve peak shape.

  • Water Content: In reversed-phase and polar organic modes, the addition of water to the mobile phase can enhance enantioresolution on polysaccharide-based columns.[11]

Troubleshooting Guides

Problem 1: Poor or No Resolution Between Enantiomeric Peaks

If you are observing a single peak or two poorly resolved peaks, consider the following troubleshooting steps.

Troubleshooting Workflow for Poor Resolution

Poor_Resolution cluster_MP Mobile Phase Optimization Start Poor or No Resolution CheckCSP Verify Suitability of Chiral Stationary Phase (CSP) Start->CheckCSP OptimizeMP Optimize Mobile Phase Composition CheckCSP->OptimizeMP CSP is appropriate AdjustFlow Decrease Flow Rate OptimizeMP->AdjustFlow ChangeModifier Vary organic modifier (ACN vs. MeOH) OptimizeMP->ChangeModifier AdjustTemp Optimize Column Temperature AdjustFlow->AdjustTemp Success Resolution Achieved AdjustTemp->Success If resolution improves AddAdditive Introduce/adjust acidic or basic additive (e.g., TFA, TEA) ChangeModifier->AddAdditive

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps:

  • Verify CSP Selection: Ensure the chosen chiral stationary phase is appropriate for profens. Polysaccharide-based columns are a good starting point.

  • Optimize Mobile Phase:

    • Organic Modifier: Systematically vary the ratio of the organic modifier to the aqueous phase. If using acetonitrile, try switching to methanol or ethanol, as this can alter selectivity.

    • Additives: Introduce a small concentration (e.g., 0.1%) of an acid like formic acid or trifluoroacetic acid. This can improve interactions with the CSP.

  • Decrease Flow Rate: Chiral separations are often more efficient at lower flow rates.[14] Reducing the flow rate from a standard 1.0 mL/min to 0.5 mL/min or even lower can significantly improve resolution.[14]

  • Adjust Temperature: Temperature can have a complex and sometimes non-intuitive effect on chiral separations.[1][16][17] Both increasing and decreasing the temperature can improve resolution, and in some cases, even reverse the elution order of the enantiomers.[1][16] It is recommended to screen a range of temperatures (e.g., 10°C, 25°C, 40°C).

Quantitative Impact of Method Parameters on Resolution

ParameterChangePotential Impact on Resolution (Rs)Reference
Flow Rate Decrease from 1.0 to 0.5 mL/minIncrease[14]
Temperature Vary between 10°C and 40°CIncrease, Decrease, or No Change[1][16][18]
Mobile Phase Switch ACN for MeOHChange in selectivity and Rs
Additive Add 0.1% TFACan significantly increase Rs[9]
Problem 2: Peak Tailing or Fronting

Asymmetrical peaks can compromise accurate integration and quantification.

Logical Relationship for Peak Asymmetry

Peak_Asymmetry cluster_causes Potential Causes cluster_solutions Solutions Tailing Peak Tailing Overload Column Overload (Mass or Concentration) Tailing->Overload SecondaryInt Secondary Interactions (e.g., with silanols) Tailing->SecondaryInt ColumnVoid Column Void / Damage Tailing->ColumnVoid pH_Mismatch Mobile Phase pH Mismatch Tailing->pH_Mismatch Fronting Peak Fronting Fronting->Overload Fronting->ColumnVoid PoorSolubility Poor Sample Solubility Fronting->PoorSolubility ReduceConc Reduce Sample Concentration/ Injection Volume Overload->ReduceConc AdjustpH Adjust Mobile Phase pH/ Use Additive SecondaryInt->AdjustpH ReplaceColumn Replace Column ColumnVoid->ReplaceColumn pH_Mismatch->AdjustpH PoorSolubility->ReduceConc ChangeSolvent Change Sample Solvent PoorSolubility->ChangeSolvent

Caption: Causes and solutions for peak tailing and fronting.

Detailed Steps:

  • Reduce Sample Concentration: Overloading the column is a common cause of peak asymmetry in chiral separations.[5][19] Unlike achiral separations where overloading often causes fronting, on some CSPs it can lead to tailing.[19] Prepare a dilution series of your sample to determine if the peak shape improves at lower concentrations.

  • Adjust Mobile Phase pH: For an acidic compound like this compound, interactions between the ionized form of the analyte and active sites on the stationary phase can cause tailing.[5] Adding a small amount of an acidic modifier (e.g., 0.1% formic acid) can suppress this ionization and improve peak shape.

  • Check for Column Degradation: Peak tailing or fronting can also indicate a problem with the column itself, such as the formation of a void at the inlet or contamination.[6][20] Try flushing the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.

  • Ensure Sample Solubility: Peak fronting can occur if the sample is not fully dissolved in the mobile phase or if the injection solvent is much stronger than the mobile phase.[7][21] Ensure your sample is fully dissolved and, if possible, use the mobile phase as the sample solvent.

Problem 3: Unstable Baseline (Noise or Drift)

A stable baseline is crucial for accurate peak detection and integration, especially for low-concentration analytes.

Troubleshooting Steps:

  • Degas Mobile Phase: Air bubbles in the pump or detector are a frequent cause of baseline noise.[9][20] Ensure your mobile phase is thoroughly degassed using an inline degasser, sonication, or helium sparging.[9]

  • Check for Contamination: A drifting baseline can be caused by contamination in the mobile phase, the HPLC system, or on the column.[20] Using high-purity HPLC-grade solvents is essential.[8] If contamination is suspected, flush the system with a strong solvent (like isopropanol), excluding the column.

  • Ensure Temperature Stability: Fluctuations in ambient temperature can cause baseline drift, especially for detectors sensitive to temperature changes like refractive index detectors, but also UV detectors to a lesser extent.[10][22] Using a column oven and ensuring the lab temperature is stable can mitigate this.[10][22]

  • Assess Detector Lamp: An aging detector lamp can lead to increased noise and a wandering baseline.[10][20] Most HPLC software allows you to check the lamp intensity. If the energy is low, the lamp may need replacement.[22]

Experimental Protocols

Protocol 1: Generic Screening Method for this compound Isomers

This protocol provides a starting point for method development.

  • Column: Polysaccharide-based chiral column (e.g., Cellulose tris(4-methylbenzoate)), 4.6 x 250 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 70% A / 30% B, isocratic

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 220 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve sample in mobile phase at a concentration of 0.5 mg/mL.

Protocol 2: Mobile Phase Optimization

If the generic method provides poor resolution, systematically alter the mobile phase.

  • Vary Organic Modifier Ratio: Adjust the ratio of Mobile Phase A to B in 5% increments (e.g., 75:25, 65:35).

  • Change Organic Modifier: Prepare a new Mobile Phase B using Methanol instead of Acetonitrile and repeat step 1.

  • Change Additive: Prepare mobile phases using 0.1% Trifluoroacetic Acid (TFA) or 0.1% Acetic Acid instead of Formic Acid.

Quantitative Data from a Hypothetical Optimization Study

Mobile Phase Composition (Aqueous:Organic)Organic ModifierAdditiveResolution (Rs)
70:30Acetonitrile0.1% Formic Acid1.2
65:35Acetonitrile0.1% Formic Acid1.4
70:30Methanol0.1% Formic Acid1.6
65:35Methanol0.1% Trifluoroacetic Acid2.1

References

Technical Support Center: Purification of 2-(4-Methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2-(4-Methylphenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on removing impurities from your preparations. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide

Encountering impurities in your synthesis of this compound can be a common challenge. This guide will help you diagnose the potential source of the impurity and select the most effective purification strategy.

Q1: My final product shows the presence of starting materials (e.g., p-xylene, p-methylbenzyl chloride, p-methylbenzyl cyanide). How can I remove them?

A1: Unreacted starting materials and early-stage intermediates are common process-related impurities.[1] Their removal can typically be achieved through the following methods:

  • Acid-Base Extraction: This is a highly effective method for separating the acidic product from neutral or basic impurities. By dissolving the crude product in an organic solvent and washing with an aqueous base (like sodium bicarbonate), the this compound will be converted to its water-soluble carboxylate salt and move to the aqueous phase. The neutral starting materials will remain in the organic layer, which can then be discarded. Acidifying the aqueous layer will precipitate the pure product.

  • Recrystallization: If the concentration of starting materials is relatively low, recrystallization can be effective. A solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble, is ideal. For non-polar starting materials like p-xylene, a non-polar solvent like hexane can be a good choice for recrystallization of the more polar product.[2]

  • Column Chromatography: For more challenging separations or when high purity is essential, silica gel column chromatography can be employed. A solvent system of intermediate polarity, such as a mixture of hexane and ethyl acetate, will typically allow the less polar starting materials to elute first, followed by the more polar product.

Logical Flow for Removing Starting Material Impurities:

Troubleshooting Starting Materials start Impurity Detected: Unreacted Starting Material acid_base Perform Acid-Base Extraction start->acid_base High concentration of neutral impurities recrystallize Attempt Recrystallization start->recrystallize Low concentration of impurities column Utilize Column Chromatography acid_base->column Emulsion or poor separation end_product Pure This compound acid_base->end_product Successful Separation recrystallize->column Purity still insufficient recrystallize->end_product Achieved desired purity column->end_product Successful Separation

Caption: Decision workflow for removing starting material impurities.

Q2: I have identified byproducts from side reactions in my product mixture. What is the best way to purify my compound?

A2: Byproducts can have a wide range of polarities and chemical properties. A combination of purification techniques is often necessary.

  • Column Chromatography: This is generally the most versatile method for separating byproducts with different polarities from the desired product. By carefully selecting the mobile phase, you can achieve good separation on a silica gel column.

  • Recrystallization: If a suitable solvent is found, recrystallization can be a scalable and efficient method. It is particularly effective if the byproduct has significantly different solubility characteristics than this compound.

  • Preparative HPLC: For very challenging separations of structurally similar byproducts, preparative high-performance liquid chromatography (HPLC) can be used to obtain a highly pure product, although this method is less scalable.

Q3: My purified product appears to be degrading over time, leading to new impurities. What can I do?

A3: this compound can be susceptible to degradation under certain conditions.

  • Storage: Ensure the purified compound is stored in a cool, dry, and dark place to minimize degradation. Storing under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Re-purification: If degradation has already occurred, the purification methods described above (recrystallization or chromatography) can be used to remove the degradation products. The choice of method will depend on the nature of the degradation products.

Frequently Asked Questions (FAQs)

Q4: What are the most common impurities found in this compound preparations?

A4: The impurities can be broadly categorized as:

  • Process-Related Impurities: These arise from the synthetic route used. For a synthesis starting from p-xylene, common impurities include:

    • p-Xylene (Starting Material): Unreacted starting material.

    • p-Methylbenzyl chloride (Intermediate): An intermediate in the chlorination of p-xylene.[1]

    • p-Methylbenzyl cyanide (Intermediate): An intermediate formed after the cyanation step.[1]

  • Byproducts: These are formed from side reactions during the synthesis. Their exact nature depends on the specific reaction conditions.

  • Degradation Products: These can form during the reaction, work-up, or storage.

It is important to note that this compound itself is a known impurity (Impurity D) in Ibuprofen preparations.[3][4][5][6][7]

Diagram of Common Process-Related Impurities:

Common Impurities cluster_product Target Compound cluster_impurities Potential Process-Related Impurities This compound This compound product_struct p-Xylene p-Xylene pxylene_struct p-Methylbenzyl chloride p-Methylbenzyl chloride pmbc_struct p-Methylbenzyl cyanide p-Methylbenzyl cyanide pmbcn_struct

References

Technical Support Center: Degradation Pathways of 2-(4-Methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of 2-(4-Methylphenyl)propanoic acid under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation behavior important?

A1: this compound, also known as p-tolylpropanoic acid, is a chemical compound that is notably recognized as an impurity and a potential degradation product of Ibuprofen.[1][2] Understanding its degradation pathways under stress conditions is crucial for the development of stable pharmaceutical formulations, ensuring drug product safety and efficacy, and for the validation of stability-indicating analytical methods.

Q2: What are the typical stress conditions under which the degradation of this compound should be studied?

A2: Based on forced degradation studies of the closely related compound ibuprofen, the typical stress conditions to investigate include:

  • Acid Hydrolysis: e.g., 1M HCl at room temperature.[3]

  • Base Hydrolysis: e.g., 0.1M NaOH at room temperature.[3]

  • Oxidative Degradation: e.g., 3% hydrogen peroxide at room temperature.[3]

  • Thermal Degradation: e.g., 60°C.[3]

  • Photolytic Degradation: Exposure to a minimum of 1.2 million lux-hours and 200 Wh/m² of light.[3]

Q3: What are the likely degradation products of this compound?

A3: While specific studies on this compound are limited, based on the degradation of ibuprofen, likely degradation products could arise from reactions involving the propanoic acid side chain and the methylphenyl group. For instance, oxidative and thermal stress on ibuprofen have been shown to produce a variety of degradation products, including some resulting from the modification of the alkylphenyl moiety.[4][5] It is plausible that this compound could undergo similar transformations, such as hydroxylation of the aromatic ring or oxidation of the methyl group.

Q4: How can I analyze the degradation products of this compound?

A4: A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is the most common technique for separating and quantifying the parent compound and its degradation products.[3][6] For structural elucidation of the degradation products, liquid chromatography coupled with mass spectrometry (LC-MS), particularly with a time-of-flight (TOF) detector, is highly effective.[3][6]

Troubleshooting Guides

Issue 1: No significant degradation is observed under stress conditions.

  • Possible Cause: The stress conditions may not be harsh enough.

  • Troubleshooting Steps:

    • Increase the concentration of the stressor (e.g., use a higher concentration of acid, base, or oxidizing agent).

    • Increase the temperature of the study.

    • Extend the duration of exposure to the stress condition.

    • Ensure proper exposure to the stressor (e.g., for photostability, ensure the sample is directly exposed to the light source).

Issue 2: The parent peak disappears completely, or a very complex mixture of degradation products is formed.

  • Possible Cause: The stress conditions are too harsh, leading to extensive or secondary degradation.

  • Troubleshooting Steps:

    • Decrease the concentration of the stressor.

    • Lower the temperature of the study.

    • Reduce the duration of exposure.

    • Take multiple time points to observe the formation and potential further degradation of primary degradants.

Issue 3: Poor resolution between the parent peak and degradation product peaks in the chromatogram.

  • Possible Cause: The chromatographic method is not optimized.

  • Troubleshooting Steps:

    • Modify the mobile phase composition (e.g., change the organic modifier, its proportion, or the pH of the aqueous phase).

    • Change the column chemistry (e.g., from a C18 to a phenyl-hexyl column).

    • Adjust the gradient profile to improve separation.

    • Optimize the column temperature.

Issue 4: Inconsistent results between replicate experiments.

  • Possible Cause: Variability in experimental conditions or sample preparation.

  • Troubleshooting Steps:

    • Ensure precise control of temperature, concentration of stressors, and exposure times.

    • Standardize the sample preparation procedure.

    • Ensure the analytical instrument is properly calibrated and maintained.

Quantitative Data Summary

The following table summarizes the degradation of ibuprofen under various stress conditions, which can serve as a reference for designing studies on this compound.

Stress ConditionReagent/ParameterDuration% Degradation of Ibuprofen (API)Major Unknown Impurities Formed (Relative Retention Time - RRt)
Acid Hydrolysis 1M HCl, Room Temp.10 days3.17%RRt 0.49, RRt 0.75, RRt 0.95
Base Hydrolysis 0.1M NaOH, Room Temp.10 days-RRt 0.66, RRt 0.75
Oxidative 3% H₂O₂, Room Temp.24 hours-RRt 0.49
Photolytic 2 x 1.2 million lux-hours & 200 Wh/m²--RRt 1.28
Thermal 60°C10 days9.45%RRt 0.49, RRt 0.75, RRt 0.95
Humidity 30°C, 75% RH10 days--
Metal Ions 0.05M FeCl₃, Room Temp.24 hours--

Data adapted from a forced degradation study on ibuprofen soft gelatin capsules.[3]

Experimental Protocols

General Protocol for Forced Degradation Studies:

A general protocol for conducting forced degradation studies, based on common practices for small molecule pharmaceuticals, is outlined below.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of This compound in a suitable solvent (e.g., Methanol) acid Acid Hydrolysis (e.g., 1M HCl, RT, 10 days) prep->acid Expose aliquots base Base Hydrolysis (e.g., 0.1M NaOH, RT, 10 days) prep->base Expose aliquots oxid Oxidation (e.g., 3% H2O2, RT, 24h) prep->oxid Expose aliquots photo Photolytic (e.g., 1.2 million lux-h, 200 Wh/m²) prep->photo Expose aliquots therm Thermal (e.g., 60°C, 10 days) prep->therm Expose aliquots neut Neutralize acid/base stressed samples acid->neut base->neut dil Dilute all samples to a suitable concentration for analysis oxid->dil photo->dil therm->dil neut->dil hplc Analyze by RP-HPLC-UV dil->hplc lcms Characterize degradants by LC-MS/MS hplc->lcms

Caption: General workflow for forced degradation studies.

Detailed Methodologies:

  • Acid Hydrolysis:

    • Dissolve this compound in a small amount of methanol and dilute with 1M HCl to the final concentration.

    • Keep the solution at room temperature for up to 10 days.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 1M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve this compound in a small amount of methanol and dilute with 0.1M NaOH to the final concentration.

    • Keep the solution at room temperature for up to 10 days.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store the solid compound or a solution of the compound in a temperature-controlled oven at 60°C for up to 10 days.

    • At specified time points, withdraw a sample, allow it to cool to room temperature, and prepare a solution for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound in a photostability chamber to a total illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Prepare a control sample wrapped in aluminum foil to protect it from light.

    • After exposure, analyze both the exposed and control samples by HPLC.

Signaling Pathways and Logical Relationships

The following diagram illustrates the hypothetical degradation pathways of this compound based on the known degradation of ibuprofen.

DegradationPathways cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_oxidative Oxidative Degradation cluster_photolytic Photolytic Degradation cluster_thermal Thermal Degradation 2-(4-Methylphenyl)propanoic_acid This compound hydrolysis_products Potential esterification with excipients (if present in formulation) 2-(4-Methylphenyl)propanoic_acid->hydrolysis_products H+/OH- oxidative_products Hydroxylated derivatives (on aromatic ring or methyl group) 2-(4-Methylphenyl)propanoic_acid->oxidative_products H2O2 photolytic_products Decarboxylation and other radical-mediated products 2-(4-Methylphenyl)propanoic_acid->photolytic_products Light (hν) thermal_products Similar to oxidative products, potential for dimerization 2-(4-Methylphenyl)propanoic_acid->thermal_products Heat (Δ) decarboxylation_products Decarboxylation products oxidative_products->decarboxylation_products

Caption: Hypothetical degradation pathways of this compound.

References

Technical Support Center: Stability of 2-(4-Methylphenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols to enhance the stability of 2-(4-methylphenyl)propanoic acid and its derivatives, a class of compounds related to widely used non-steroidal anti-inflammatory drugs (NSAIDs).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound derivatives?

A1: The stability of this compound derivatives, like other 2-arylpropanoic acids (e.g., Ibuprofen), is primarily compromised by exposure to light (photodegradation), high temperatures, and oxidative stress. Photodegradation is a significant concern, especially for formulations exposed to UV light, leading to the formation of various degradation products.[1]

Q2: What are the common degradation pathways for these compounds?

A2: The most common degradation pathway is photodegradation, which can involve decarboxylation, leading to the formation of various photoproducts. Other potential pathways include oxidation of the propanoic acid side chain or reactions involving the aromatic ring, particularly under stress conditions like high heat and humidity.

Q3: How can I enhance the photostability of my compound in a formulation?

A3: Several strategies can be employed to improve photostability. The most effective methods include:

  • Use of UV-absorbent agents: Incorporating excipients that absorb UV radiation can protect the active compound.[1]

  • Supramolecular Encapsulation: Entrapping the drug molecule in matrices like cyclodextrins or liposomes can provide a physical barrier against light.[1]

  • Light-Protective Packaging: Storing the compound or formulation in amber-colored or opaque containers is a fundamental and effective measure.[1]

  • Formulating as Amorphous Solid Dispersions (ASDs): Co-formulating the drug with polymers can enhance stability by inhibiting crystallization and protecting the molecule.[2]

Q4: Can the stereochemistry of these chiral compounds affect their stability?

A4: While stability is primarily dictated by chemical structure and external factors, the stereochemistry can be relevant. In biological systems, 2-arylpropionic acids can undergo chiral inversion, where the inactive R-enantiomer is converted to the active S-enantiomer.[3][4] While this is a metabolic process, different enantiomers could potentially exhibit minor differences in susceptibility to chemical degradation, although this is less commonly reported than metabolic inversion.

Troubleshooting Guide

Issue 1: My compound shows significant degradation after exposure to ambient light in the lab.

Potential Cause Troubleshooting Step
Photolability Store all samples, standards, and formulations in amber vials or wrap containers in aluminum foil. Minimize exposure to direct sunlight or harsh fluorescent lighting.
Reactive Excipients Review the formulation components. Some excipients may act as photosensitizers. Consider replacing them or adding a photostabilizer.
Inadequate Packaging If the product is in its final packaging, verify that the packaging provides adequate UV protection as per regulatory standards (e.g., USP <661>).

Issue 2: I am observing unexpected peaks in my HPLC chromatogram during a stability study.

Potential Cause Troubleshooting Step
Degradation Products The new peaks are likely degradants. Perform forced degradation studies (acid, base, peroxide, heat, light) to intentionally generate and identify these peaks. Use a photodiode array (PDA) detector to check for peak purity and compare UV spectra.
Mobile Phase Instability Ensure the mobile phase is freshly prepared and that its components are stable over the analysis time. Some additives can degrade, causing baseline noise or spurious peaks.
Sample Solvent Interaction The compound may be reacting with the sample solvent. Analyze a sample immediately after dissolution and compare it to one that has been sitting in the solvent for several hours.

Issue 3: The physical form of my amorphous solid dispersion (ASD) is changing over time (e.g., crystallization).

Potential Cause Troubleshooting Step
High Drug Loading A high concentration of the active pharmaceutical ingredient (API) can increase the tendency to crystallize.[5] Experiment with lower drug-to-polymer ratios.
Inappropriate Polymer The selected polymer may not have sufficient interaction with the drug to maintain the amorphous state. Screen different polymers to find one with better miscibility and interaction potential (e.g., via hydrogen bonding).
Storage Conditions High temperature and humidity can plasticize the ASD, increasing molecular mobility and promoting crystallization. Store samples in a desiccator at controlled, lower temperatures.

Quantitative Data on Stability Enhancement

The following table summarizes representative data on the effect of a stabilizing agent (beta-cyclodextrin) on the photodegradation of a this compound derivative.

Condition Formulation Assay (%) after 24h Total Degradants (%) after 24h
Dark Control (25°C) Drug in Solution99.80.2
Dark Control (25°C) Drug with Cyclodextrin99.90.1
UV Light Exposure (25°C) Drug in Solution75.424.6
UV Light Exposure (25°C) Drug with Cyclodextrin92.17.9

Data is illustrative, based on typical stability improvements seen for NSAIDs when complexed with cyclodextrins.[1]

Experimental Protocols

Protocol 1: HPLC Method for Stability Indicating Assay

This protocol outlines a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for separating this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.[6]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and 20mM Phosphate Buffer (pH 3.0).

    • Initial Conditions: 40% Acetonitrile, 60% Buffer.

    • Gradient: Linearly increase to 80% Acetonitrile over 15 minutes.

    • Hold: Hold at 80% Acetonitrile for 5 minutes.

    • Re-equilibration: Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to achieve a final concentration of approximately 0.1 mg/mL.

    • Sonicate for 10 minutes to ensure complete dissolution.[7]

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, and specificity through forced degradation studies.[7]

Protocol 2: Photostability Testing

This protocol is based on ICH Q1B guidelines for assessing the photostability of a drug substance.

  • Sample Preparation:

    • Prepare solid samples of the drug substance spread in a thin layer in a chemically inert, transparent dish.

    • Prepare a solution of the drug substance (e.g., 1 mg/mL) in a suitable solvent.

    • Prepare a "dark control" sample for each condition, wrapped completely in aluminum foil to shield it from light.

  • Light Source: Use a calibrated light source that provides both cool white fluorescent light (visible spectrum) and near-ultraviolet (UV-A) light.

  • Exposure Conditions:

    • Expose the samples to an overall illumination of not less than 1.2 million lux hours.

    • Simultaneously expose the samples to an integrated near-UV energy of not less than 200 watt hours per square meter.

  • Analysis:

    • After the exposure period, analyze the light-exposed samples and the dark control samples by a validated stability-indicating method (e.g., the HPLC method described above).

    • Compare the results to determine the extent of degradation due to light. Assess for changes in physical properties (e.g., appearance, color) and assay value.

Visual Guides: Workflows and Pathways

Stability_Testing_Workflow cluster_prep 1. Preparation cluster_exposure 2. Stress Exposure cluster_analysis 3. Analysis cluster_eval 4. Evaluation Prep Sample Preparation (Drug Substance/Product) Control Prepare Dark Control (Wrap in Foil) Expose Expose to Light/Heat/Humidity (ICH Conditions) Prep->Expose HPLC HPLC Analysis (Stability-Indicating Method) Expose->HPLC Physical Physical Characterization (Appearance, DSC, etc.) Compare Compare Exposed vs. Control HPLC->Compare Identify Identify Degradants Compare->Identify Assess Assess Stability & Determine Shelf-Life Identify->Assess

Caption: A typical experimental workflow for conducting a formal stability study.

Degradation_Factors Compound 2-(4-Methylphenyl)propanoic Acid Derivative Degrad Degradation (Loss of Potency) Compound->Degrad Light Light (UV/Vis) Light->Compound Heat Heat Heat->Compound Oxygen Oxygen / Peroxides Oxygen->Compound Package Protective Packaging Package->Compound Inhibit Excipient Stabilizing Excipients (e.g., Cyclodextrins) Excipient->Compound Inhibit Formulate Amorphous Solid Dispersions (ASDs) Formulate->Compound Inhibit

Caption: Factors influencing stability and corresponding enhancement strategies.

References

Technical Support Center: Interpreting Complex NMR Spectra of 2-(4-Methylphenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 2-(4-Methylphenyl)propanoic acid and its derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for this compound?

A1: The proton NMR spectrum of this compound will typically display signals in four distinct regions. The carboxylic acid proton is highly deshielded and appears as a broad singlet between 10-12 ppm.[1][2][3] The protons on the aromatic ring usually resonate between 7.0 and 7.5 ppm. The methine proton (alpha to the carbonyl group) is expected around 3.6-3.8 ppm, and the methyl group on the propanoic acid backbone will appear further upfield, typically between 1.4 and 1.6 ppm. The methyl group attached to the phenyl ring will show a singlet around 2.3 ppm.

Q2: Why is the carboxylic acid proton signal often broad or sometimes not visible?

A2: The acidic proton of a carboxylic acid is subject to hydrogen bonding and rapid chemical exchange with other protic substances in the sample, including trace amounts of water.[1][3] This exchange process can lead to significant line broadening, sometimes to the point where the signal becomes indistinguishable from the baseline.[3][4] The chemical shift of this proton is also highly dependent on concentration and the solvent used.[2]

Q3: How can I confirm the presence of the carboxylic acid proton?

A3: A simple and effective method is to perform a D₂O exchange experiment.[1][5] After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it vigorously, and re-acquire the spectrum. The acidic proton of the carboxylic acid will exchange with deuterium, causing its signal to disappear or significantly decrease in intensity.[1][2][5]

Q4: The aromatic region of my spectrum is complex and the signals are overlapping. How can I interpret it?

A4: Overlapping signals in the aromatic region are common, especially at lower field strengths.[5][6][7] To resolve this, you can:

  • Use a higher field NMR spectrometer: This will increase the chemical shift dispersion and may resolve the overlapping multiplets.

  • Try a different deuterated solvent: Solvents like benzene-d₆ or acetone-d₆ can induce different chemical shifts compared to chloroform-d₃, potentially resolving the signals.[5]

  • Perform 2D NMR experiments: A COSY (Correlation Spectroscopy) experiment can help identify which aromatic protons are coupled to each other. HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) experiments can correlate the aromatic protons to their respective carbon atoms, aiding in unambiguous assignment.[8]

Q5: My compound is a single enantiomer, but the NMR spectrum looks like a mixture of diastereomers. What could be the cause?

A5: If you have used a chiral auxiliary or a chiral solvating agent during synthesis or for analysis, you may observe separate signals for each enantiomer, making it appear as a mixture of diastereomers in the NMR spectrum.[9] This is a common technique for determining enantiomeric excess. If no chiral agent was used, the presence of rotamers (conformational isomers that are slowly interconverting on the NMR timescale) could also lead to a more complex spectrum than expected.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Broad Peaks 1. Poor shimming of the magnet. 2. Sample is not fully dissolved or contains particulate matter.[10] 3. Sample is too concentrated.[5] 4. Presence of paramagnetic impurities (e.g., dissolved oxygen).[11]1. Reshim the spectrometer. 2. Filter the sample into a clean NMR tube.[10] Ensure complete dissolution, using sonication if necessary. 3. Dilute the sample. 4. Degas the sample by bubbling an inert gas (e.g., nitrogen or argon) through the solution.[11]
Overlapping Aromatic or Aliphatic Signals 1. Insufficient magnetic field strength. 2. Inappropriate solvent choice.[5]1. Use a higher field NMR spectrometer for better signal dispersion.[12] 2. Re-run the sample in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or methanol-d₄).[5] 3. Perform 2D NMR experiments (COSY, HSQC, HMBC) to resolve correlations.[8]
Unexpected Peaks in the Spectrum 1. Residual solvent from purification (e.g., ethyl acetate, dichloromethane).[5] 2. Presence of water in the NMR solvent.[5] 3. Impurities in the sample. 4. The compound has degraded.1. Dry the sample under high vacuum for an extended period. Co-evaporation with a suitable solvent can also help remove persistent residues.[5] 2. Use a fresh, sealed bottle of deuterated solvent. Store solvents over molecular sieves. 3. Re-purify the sample. 4. Check the stability of the compound under the experimental conditions.
Missing Carboxylic Acid Proton Signal 1. Signal is too broad and lost in the baseline.[3][4] 2. The proton has exchanged with residual D₂O in the solvent.1. Adjust the vertical scale of the spectrum to look for a very broad, low-intensity signal. 2. Ensure the use of a dry solvent and sample.
Incorrect Integration Ratios 1. Overlapping signals.[7] 2. Poor phasing or baseline correction of the spectrum. 3. The signals have different relaxation times (T1), especially in quantitative NMR.1. Identify and account for overlapping signals. 2D NMR can help deconvolve these. 2. Carefully reprocess the raw data with proper phasing and baseline correction. 3. For accurate quantitation, ensure a sufficient relaxation delay (d1) is used during acquisition.

Data Presentation

Table 1: Typical ¹H NMR Data for this compound in CDCl₃

Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration
-COOH~11.5Broad Singlet-1H
Aromatic H (ortho to alkyl)~7.20Doublet~8.02H
Aromatic H (meta to alkyl)~7.12Doublet~8.02H
-CH-~3.65Quartet~7.21H
Ar-CH₃~2.33Singlet-3H
-CH-CH₃~1.50Doublet~7.23H

Table 2: Typical ¹³C NMR Data for this compound in CDCl₃

Assignment Chemical Shift (δ) ppm
-COOH~180
Aromatic C (quaternary, ipso to alkyl)~138
Aromatic C (quaternary, ipso to acid)~137
Aromatic CH (ortho to alkyl)~129
Aromatic CH (meta to alkyl)~128
-CH-~45
Ar-CH₃~21
-CH-CH₃~18

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-25 mg of the this compound derivative.[11]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to a clean, dry vial containing the sample.[11]

  • Dissolution: Ensure the sample is fully dissolved. Vortexing or gentle sonication can be used to aid dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.[10] If any solid particles are present, filter the solution through a small plug of cotton wool in the pipette.[10]

  • Volume Check: The height of the solution in the NMR tube should be approximately 4 cm (0.5-0.6 mL).[10]

  • Internal Standard: If an exact chemical shift reference is required, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[11]

  • Cleaning: Before inserting into the spectrometer, wipe the outside of the NMR tube clean with a lint-free tissue dampened with isopropanol or acetone.[10]

Protocol 2: D₂O Exchange for Identification of -COOH Proton

  • Acquire Initial Spectrum: Prepare the sample as described in Protocol 1 and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the tube.

  • Mix: Cap the tube securely and shake vigorously for 1-2 minutes to ensure thorough mixing and facilitate proton-deuterium exchange.

  • Re-acquire Spectrum: Place the tube back into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters as the first.

  • Analysis: Compare the two spectra. The signal corresponding to the carboxylic acid proton should have disappeared or be significantly reduced in the spectrum acquired after the D₂O addition.[1][5]

Visualizations

experimental_workflow NMR Analysis Workflow for this compound Derivatives cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Interpretation cluster_troubleshoot Troubleshooting weigh Weigh 5-25 mg of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent weigh->dissolve transfer Transfer to NMR tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr process Process Data (Phasing, Baseline Correction) h1_nmr->process c13_nmr->process twoD_nmr Acquire 2D NMR (COSY, HSQC, HMBC) (if needed) analyze_2d Correlate signals using 2D data twoD_nmr->analyze_2d analyze_1h Analyze 1H: - Chemical Shift - Integration - Multiplicity process->analyze_1h analyze_13c Analyze 13C: - Number of signals - Chemical Shift process->analyze_13c problem Problem Encountered? (e.g., Overlap, Broad Peaks) process->problem analyze_1h->twoD_nmr Complex spectrum? structure Elucidate/Confirm Structure analyze_1h->structure analyze_13c->structure analyze_2d->structure solution Consult Troubleshooting Guide: - Change solvent - Adjust concentration - D2O Exchange problem->solution solution->h1_nmr Re-acquire logical_relationship Troubleshooting Logic for Overlapping Aromatic Signals start Complex/Overlapping Aromatic Signals Observed q1 Is a higher field spectrometer available? start->q1 a1_yes Re-acquire spectrum at higher field strength q1->a1_yes Yes a1_no Proceed to next step q1->a1_no No end_node Assign signals based on resolved/correlated data a1_yes->end_node q2 Can the solvent be changed? a1_no->q2 a2_yes Prepare new sample in different solvent (e.g., C6D6) q2->a2_yes Yes a2_no Proceed to 2D NMR q2->a2_no No a2_yes->end_node two_d Perform 2D NMR (COSY, HSQC, HMBC) a2_no->two_d two_d->end_node

References

Technical Support Center: Scaling Up the Synthesis of 2-(4-Methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of 2-(4-Methylphenyl)propanoic acid. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial-scale synthesis methods for this compound and its analogs like Ibuprofen?

A1: The most prevalent industrial methods include the Boots-Hoechst process, which is a three-step synthesis involving Friedel-Crafts acylation, hydrogenation, and carbonylation. Catalytic carbonylation of 4-methylstyrene is another highly efficient route. For large-scale preparation, multi-step syntheses starting from readily available materials like p-xylene are also employed.

Q2: What are the key safety precautions to consider when scaling up the synthesis of this compound, particularly via Grignard synthesis?

A2: Scaling up Grignard reactions requires stringent safety measures due to their exothermic nature and the high reactivity of the reagents.[1][2] Key precautions include:

  • Anhydrous Conditions: All glassware and solvents must be scrupulously dried to prevent quenching of the Grignard reagent and potential side reactions.[3]

  • Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Grignard reagent.[4]

  • Controlled Addition: The alkyl or aryl halide should be added slowly and in a controlled manner to manage the exothermic reaction and prevent a runaway scenario.[5]

  • Emergency Preparedness: Have an ice-water bath readily available to cool the reaction if it becomes too vigorous.[3]

  • Solvent Safety: Ethers like THF and diethyl ether are highly flammable and can form explosive peroxides upon storage.[3]

Q3: How can I purify the final this compound product on a large scale?

A3: Purification typically involves several steps. After the reaction is complete and the crude product is isolated, it is often dissolved in a suitable solvent and washed with water to remove any water-soluble impurities. The organic layer is then dried, and the solvent is removed. The crude acid can then be purified by recrystallization from a suitable solvent, such as n-hexane, or by distillation under reduced pressure.[6][7] Acid-base extraction is another powerful technique where the acidic product is extracted into an aqueous base, washed, and then re-acidified to precipitate the pure acid.

Q4: What is the significance of this compound in the pharmaceutical industry?

A4: this compound is a crucial intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), particularly those of the profen class.[8] It is also known as an impurity of Ibuprofen (Ibuprofen EP Impurity D), making it essential as a reference standard for quality control in pharmaceutical manufacturing.[9]

Troubleshooting Guides

Synthesis Route 1: Grignard Reaction
Issue Possible Cause(s) Recommended Solution(s)
Failure of Grignard reagent to form - Wet glassware or solvent.- Magnesium turnings are oxidized.- Impurities in the alkyl/aryl halide.- Flame-dry all glassware and use anhydrous solvents.- Activate magnesium turnings with a small crystal of iodine or by gentle heating.- Purify the halide before use.
Low yield of carboxylic acid - Incomplete reaction with CO2.- Grignard reagent reacting with moisture or oxygen.- Side reactions (e.g., Wurtz coupling).- Ensure a good supply of dry CO2 (e.g., from dry ice).- Maintain a strict inert atmosphere and anhydrous conditions.- Control the rate of halide addition to minimize side reactions.
Runaway reaction - Too rapid addition of the alkyl/aryl halide.- Insufficient cooling.- Add the halide dropwise and monitor the reaction temperature closely.- Use an ice bath to maintain a controlled temperature.[3]
Synthesis Route 2: Catalytic Carbonylation
Issue Possible Cause(s) Recommended Solution(s)
Low conversion of starting material - Catalyst deactivation.- Insufficient CO pressure.- Incorrect temperature.- Use fresh catalyst or regenerate the catalyst if possible.- Ensure the reaction is maintained at the optimal CO pressure.- Optimize the reaction temperature.
Poor regioselectivity (formation of linear vs. branched acid) - Ligand choice.- Solvent effects.- Presence of additives.- Screen different phosphine ligands to favor the desired isomer.- Optimize the solvent system.- The presence of an acid source like TsOH can influence selectivity.[10]
Formation of byproducts - Oxidation of the catalyst.- Dimerization or polymerization of the alkene.- Ensure the reaction is carried out under an inert atmosphere.- Optimize reaction conditions (temperature, pressure, concentration) to minimize side reactions.
Synthesis Route 3: Multi-step from p-Xylene
Issue Possible Cause(s) Recommended Solution(s)
Low yield in chlorination step - Incomplete reaction.- Formation of dichlorinated products.- Optimize reaction time and chlorine flow rate.- Control stoichiometry to favor mono-chlorination.
Difficulties in the cyanation step - Incomplete reaction.- Side reactions of the cyanide.- Use a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to improve reactivity.- Control the reaction temperature.
Incomplete hydrolysis of the nitrile - Harsh reaction conditions leading to degradation.- Insufficient reaction time.- Use a stepwise hydrolysis (e.g., to the amide first, then to the acid).- Monitor the reaction by TLC or GC to ensure completion.

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction

Step 1: Preparation of the Grignard Reagent

  • Assemble a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings to the flask.

  • Add a solution of 1-bromo-1-(4-methylphenyl)ethane in anhydrous diethyl ether to the dropping funnel.

  • Add a small portion of the halide solution to the magnesium turnings to initiate the reaction (initiation may be aided by a small crystal of iodine).

  • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation

  • Cool the Grignard reagent solution in an ice bath.

  • Slowly add crushed dry ice (solid CO2) to the reaction mixture with vigorous stirring.[11] An excess of dry ice is used to ensure complete carboxylation.

  • Continue stirring until all the dry ice has sublimated and the reaction mixture has reached room temperature.

Step 3: Work-up and Isolation

  • Slowly and carefully quench the reaction by adding a cold, dilute acid (e.g., 10% HCl) with stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or distillation.

Protocol 2: Synthesis via Palladium-Catalyzed Carbonylation of 4-Methylstyrene
  • Charge a high-pressure reactor with 4-methylstyrene, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., PPh3), a solvent (e.g., toluene), and an acid source.

  • Seal the reactor and purge with carbon monoxide (CO) gas several times.

  • Pressurize the reactor with CO to the desired pressure.

  • Heat the reaction mixture to the specified temperature with stirring for the required duration.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the CO gas in a fume hood.

  • Transfer the reaction mixture and concentrate it under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to yield this compound.

Quantitative Data Summary

Table 1: Comparison of Yields for Different Synthetic Routes

Synthesis RouteStarting MaterialKey ReagentsReported Yield (%)Reference
Hydrolysis of Nitrile2-(4-methylphenyl)propionitrileSodium Hydroxide92%[6]
Friedel-CraftsToluene, 2-chloropropionateAnhydrous AlCl3-[12]

Note: Yields can vary significantly based on reaction scale and specific conditions.

Visualizations

experimental_workflow_grignard cluster_prep Grignard Reagent Preparation cluster_carboxylation Carboxylation cluster_workup Work-up and Isolation start 1-(4-methylphenyl)ethyl bromide + Mg reagent_prep Formation of (4-methylphenyl)ethylmagnesium bromide start->reagent_prep in dry ether carboxylation Reaction with Carbon Dioxide (dry ice) reagent_prep->carboxylation acid_quench Acidic Work-up (e.g., HCl) carboxylation->acid_quench extraction Solvent Extraction acid_quench->extraction purification Purification (Recrystallization/Distillation) extraction->purification product This compound purification->product

Caption: Workflow for the Grignard synthesis of this compound.

experimental_workflow_carbonylation cluster_reaction Catalytic Carbonylation cluster_workup Work-up and Isolation start 4-Methylstyrene reaction Pd-catalyzed reaction with CO start->reaction Pd catalyst, ligand, solvent concentration Solvent Removal reaction->concentration purification Purification (Chromatography/Recrystallization) concentration->purification product This compound purification->product

Caption: Workflow for the Palladium-catalyzed carbonylation synthesis.

synthesis_from_pxylene start p-Xylene chlorination Chlorination start->chlorination Cl2, light cyanation Cyanation chlorination->cyanation NaCN methylation Methylation cyanation->methylation CH3I hydrolysis Hydrolysis methylation->hydrolysis H+ or OH- product This compound hydrolysis->product

Caption: Multi-step synthesis pathway from p-Xylene.

References

Technical Support Center: Biological Evaluation of 2-(4-Methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Methylphenyl)propanoic acid and related arylpropanoic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological target?

A1: this compound, also known as p-Methylhydratropic acid, is a chemical compound structurally related to the profen class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Its primary biological targets are believed to be the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are involved in the synthesis of prostaglandins that mediate pain, inflammation, and fever.[3][4] It is also known as an impurity of Ibuprofen (Ibuprofen EP Impurity D).[5]

Q2: My compound shows lower than expected potency in in-vitro COX inhibition assays. What are the possible reasons?

A2: Several factors can contribute to lower than expected potency:

  • Chirality: this compound is a chiral molecule, existing as (S)- and (R)-enantiomers.[6][7] For most profens, the (S)-enantiomer is significantly more active in inhibiting COX enzymes.[8] Ensure you are using the correct enantiomer or consider that a racemic mixture will have diluted potency.[9][10]

  • Protein Binding: Arylpropanoic acids are known to bind extensively to proteins, particularly albumin, in culture media and in vivo.[4][11][12] This binding can reduce the free concentration of the compound available to interact with the target enzyme.[11][13]

  • Assay Type: The choice of assay can significantly impact the results. Whole-blood assays may provide a more physiologically relevant environment compared to isolated enzyme or cell-based assays.[14][15]

  • Prodrug Activation: Some arylpropanoic acid derivatives are prodrugs that require metabolic activation to become fully active.[16][17] This activation may not occur efficiently in certain in-vitro systems.[16]

Q3: I am observing high variability in my cell viability assay results after treatment with the compound. What could be the cause?

A3: High variability in cell viability assays (e.g., MTT, XTT, WST-1) can arise from:

  • Compound Solubility: Poor solubility of the compound in the culture medium can lead to inconsistent concentrations and precipitation, affecting cell exposure.

  • Cell Culture Conditions: Factors like cell density, passage number, and serum concentration in the media can influence cellular response to NSAIDs.[18]

  • Assay Interference: The compound itself might interfere with the assay chemistry. For example, it could react with the tetrazolium dye in MTT assays, leading to false readings. It is advisable to run appropriate controls, including the compound in cell-free medium.

  • Time-Dependent Effects: The cytotoxic effects of NSAIDs can be time-dependent.[19] Ensure that the incubation time is optimized and consistent across experiments.

Q4: Should I use a racemic mixture or a single enantiomer for my initial biological evaluation?

A4: While many profens are marketed as racemic mixtures, it is highly recommended to use the individual enantiomers for initial biological evaluation.[9][10] The (S)-enantiomer is typically the active form, while the (R)-enantiomer may have different biological properties, contribute to side effects, or undergo metabolic inversion to the (S)-form in vivo.[9][10][20] Using single enantiomers provides a clearer understanding of the structure-activity relationship.[10]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in COX-1/COX-2 Inhibition Assays
Potential Cause Troubleshooting Steps
Compound Precipitation 1. Visually inspect wells for any signs of precipitation. 2. Determine the solubility of the compound in the assay buffer. 3. Use a co-solvent like DMSO, but keep the final concentration low (typically <1%) and consistent across all wells.
Protein Binding in Serum 1. Reduce the serum concentration in the assay medium if possible, or switch to a serum-free medium for a defined period. 2. Perform the assay in the presence and absence of bovine serum albumin (BSA) to assess the impact of protein binding.[11]
Enzyme Instability 1. Ensure the COX enzymes are stored correctly and handled on ice. 2. Run a positive control with a known COX inhibitor (e.g., celecoxib, indomethacin) in every experiment to verify enzyme activity.[21]
Assay Method 1. Consider using a different assay format. For example, if using a fluorescence-based assay, try a luminescence or LC-MS/MS-based method to rule out compound interference.[21][22]
Problem 2: Unexpected Cytotoxicity in Cell-Based Assays
Potential Cause Troubleshooting Steps
Off-Target Effects 1. Investigate COX-independent mechanisms of NSAID-induced cytotoxicity, such as uncoupling of oxidative phosphorylation or induction of apoptosis through other pathways.[9][10] 2. Use cell lines with varying levels of COX-1 and COX-2 expression to determine if the cytotoxicity is COX-dependent.[18]
Metabolite Toxicity 1. Consider that metabolites of the compound formed by the cells could be more toxic than the parent compound. 2. If possible, use a cell line with low metabolic activity or inhibitors of key metabolic enzymes (e.g., cytochrome P450s) to assess the role of metabolism.[23]
Assay Artifacts 1. Run parallel assays using different viability endpoints (e.g., metabolic activity vs. membrane integrity). 2. For colorimetric assays like MTT, include a control with the compound in cell-free media to check for direct reduction of the dye.[24]
Solvent Toxicity 1. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells. 2. Run a vehicle control with the same concentration of solvent used for the test compound.

Quantitative Data Summary

The following table summarizes representative IC50 values for common NSAIDs against COX-1 and COX-2, which can serve as a benchmark for evaluating this compound.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib150.04375
Indomethacin0.0160.890.018
Diclofenac0.080.018
Resveratrol>10025>4
Data is illustrative and sourced from various in-vitro assay systems. Actual values may vary depending on the specific experimental conditions.[21]

Experimental Protocols

Protocol 1: In-Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and common literature procedures.[22]

  • Reagents and Materials:

    • Human recombinant COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Fluorometric probe (e.g., ADHP)

    • Heme

    • Assay buffer (e.g., Tris-HCl)

    • Test compound (this compound) and reference inhibitors

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a series of dilutions of the test compound and reference inhibitors in assay buffer.

    • In a 96-well plate, add the assay buffer, heme, and the COX enzyme (COX-1 or COX-2).

    • Add the test compound dilutions or reference inhibitors to the appropriate wells. Include a vehicle control (e.g., DMSO).

    • Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid and the fluorometric probe to all wells.

    • Immediately measure the fluorescence at the appropriate excitation and emission wavelengths in kinetic mode for 5-10 minutes.

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is a standard method for assessing cell viability based on metabolic activity.[18][24]

  • Reagents and Materials:

    • Cell line of interest (e.g., A549, HT-29)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well clear microplate

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compound dilutions. Include a vehicle control and a no-cell control.

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

    • After incubation, add MTT solution to each well and incubate for an additional 2-4 hours.

    • Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration to determine the EC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis compound_prep Compound Dilution treatment Incubation with Compound compound_prep->treatment cell_culture Cell Seeding cell_culture->treatment assay_step Add Assay Reagent (e.g., MTT, COX substrate) treatment->assay_step measurement Data Acquisition (Absorbance/Fluorescence) assay_step->measurement data_analysis Calculate % Inhibition/Viability measurement->data_analysis ic50_calc Determine IC50/EC50 data_analysis->ic50_calc signaling_pathway membrane Cell Membrane AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Prostaglandins (Physiological) COX1->PGs_phys Stomach lining, Platelet aggregation PGs_inflam Prostaglandins (Inflammatory) COX2->PGs_inflam Inflammation, Pain, Fever compound 2-(4-Methylphenyl) propanoic acid compound->COX1 compound->COX2 troubleshooting_logic start Inconsistent Assay Results check_solubility Check Compound Solubility start->check_solubility Is precipitation observed? check_protein Assess Protein Binding Effect start->check_protein Are results different with/without serum? check_controls Verify Positive/ Vehicle Controls start->check_controls Are controls performing as expected? optimize Optimize Assay Conditions check_solubility->optimize check_protein->optimize check_assay Consider Assay Interference check_controls->check_assay If controls are OK check_assay->optimize

References

Technical Support Center: Optimizing the Derivatization of 2-(4-Methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of 2-(4-Methylphenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency and reproducibility of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for gas chromatography (GC) analysis?

A1: this compound, a carboxylic acid, is a polar and relatively non-volatile compound. Direct injection onto a GC column can lead to poor peak shape, tailing, and low sensitivity due to interactions with the stationary phase and potential thermal degradation. Derivatization converts the polar carboxyl group into a less polar, more volatile, and more thermally stable ester or silyl ester. This improves chromatographic performance, leading to sharper peaks, better resolution, and increased sensitivity.[1][2]

Q2: What are the most common derivatization methods for this compound?

A2: The two most common and effective methods for derivatizing this compound for GC analysis are silylation and methylation (esterification).

  • Silylation: This method replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group. The most common reagent for this is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1][3]

  • Methylation: This method converts the carboxylic acid to its methyl ester. Common reagents include diazomethane (generated in situ for safety), or methanol with an acid catalyst like boron trifluoride (BF₃) or acetyl chloride.[4][5]

Q3: Which derivatization method is more efficient?

A3: The "best" method depends on your specific analytical requirements, including sample matrix, available equipment, and safety protocols. Both silylation and methylation can provide high derivatization yields when optimized. For fatty acids, which are structurally similar to this compound, methylation with an acidic catalyst like acetyl chloride in methanol has been shown to achieve high yields, around 80%.[5] However, silylation with BSTFA is also widely used and known for its rapid and complete reaction with many polar compounds.[2] A comparative study on fatty acid derivatization found that a methylation method using m-(trifluoromethyl)phenyltrimethylammonium hydroxide (TMTFTH) was the most accurate in terms of reproducibility and efficiency.[2] For ibuprofen, a closely related compound, derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% trimethylchlorosilane (TMCS) in pyridine and ethyl acetate has been optimized for analysis in wastewater and surface waters.[1]

Q4: How can I determine the yield of my derivatization reaction?

A4: To determine the derivatization yield, you can analyze a known amount of a this compound standard. After derivatization, the peak area of the derivative is compared to the peak area of a known amount of the pure, pre-synthesized derivative standard. An internal standard can also be used to correct for variations in injection volume and detector response. In some cases where the reaction is expected to go to completion under optimized conditions, the presence of a peak for the derivatizing agent in the chromatogram can indicate that the reagent was in excess and the reaction is likely complete.[6]

Troubleshooting Guides

Issue 1: Low or No Peak for the Derivatized Analyte
Possible Cause Troubleshooting Step
Presence of Moisture Silylating reagents like BSTFA are extremely sensitive to moisture, which can consume the reagent and prevent derivatization. Ensure all glassware is thoroughly dried, and that solvents are anhydrous. If the sample is in an aqueous solution, evaporate it to dryness before adding the derivatization reagent.[2]
Incomplete Reaction The derivatization reaction may not have gone to completion. Increase the reaction time and/or temperature. For silylation with BSTFA, heating at 60-70°C for 20-30 minutes is often sufficient, though some sterically hindered compounds may require longer heating.[1][2] For methylation with BF₃-methanol, a reaction time of 60 minutes at 60°C is a good starting point.[1]
Insufficient Reagent The derivatizing reagent should be in molar excess to drive the reaction to completion. A general rule is to use at least a 2:1 molar ratio of silylating reagent to active hydrogens.[2] For methylation, using a significant excess of the alcohol and catalyst is also recommended.
Analyte Adsorption The underivatized analyte may be adsorbing to active sites in the GC inlet or column. Ensure the GC liner is clean and consider using a deactivated liner. Injecting some derivatizing reagent into the GC can sometimes temporarily passivate active sites.
Derivative Instability Some derivatives, particularly certain silyl esters, can be susceptible to hydrolysis. Analyze the samples as soon as possible after derivatization.
Issue 2: Tailing or Asymmetric Peak Shape
Possible Cause Troubleshooting Step
Incomplete Derivatization Residual underivatized this compound will interact more strongly with the GC column, leading to peak tailing. Re-optimize the derivatization conditions (time, temperature, reagent concentration) to ensure complete conversion.
Active Sites in the GC System Active sites in the injector liner, column, or detector can cause peak tailing. Perform regular maintenance, including cleaning the injector, trimming the column, and using deactivated liners.
Column Overload Injecting too concentrated a sample can lead to peak fronting or tailing. Dilute the sample and re-inject.
Issue 3: Presence of Extraneous Peaks
Possible Cause Troubleshooting Step
Reagent Byproducts The derivatization reaction itself can produce byproducts. For example, silylation with BSTFA produces trimethylsilyltrifluoroacetamide and trifluoroacetamide, which are volatile and may appear in the chromatogram.[2] These usually elute early and do not interfere with the analyte peak.
Side Reactions Under certain conditions, side reactions can occur. For example, with diazomethane, reactions with ketones, aldehydes, or even solvents can occur, leading to artifact peaks.[7]
Contaminated Reagents or Solvents Use high-purity reagents and solvents to avoid introducing contaminants. Always run a reagent blank (all components except the sample) to identify any peaks originating from the reagents or solvent.
Sample Matrix Interference Other components in the sample matrix may also be derivatized and appear as peaks in the chromatogram. If the matrix is complex, a sample cleanup step (e.g., solid-phase extraction) may be necessary before derivatization.

Data Presentation: Comparison of Derivatization Methods

Derivatization MethodReagentsTypical Reaction ConditionsReported Yield for Similar CompoundsKey Considerations
Silylation BSTFA + 1% TMCS60°C for 30-60 minGenerally high, often considered quantitative. For ibuprofen, optimized conditions led to complete derivatization.[8]Highly sensitive to moisture. Reagents can be corrosive.[2]
Methylation (Acid-Catalyzed) Acetyl Chloride in MethanolReflux for 1 hour~80% for phthalic acid (aromatic) and octacosanoic acid (aliphatic).[5]Requires removal of acidic catalyst before injection.
Methylation (Diazomethane) In situ generated DiazomethaneRoom temperature, instantaneousHigh yields with minimal byproducts.[4]Diazomethane is toxic and explosive; requires specialized equipment and safety precautions.

Experimental Protocols

Protocol 1: Silylation with BSTFA + 1% TMCS

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, dry reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a stream of nitrogen.

  • Reagent Addition: Add 100 µL of a suitable anhydrous solvent (e.g., acetonitrile, pyridine, or ethyl acetate) to dissolve the sample. Add 100 µL of BSTFA containing 1% TMCS.

  • Reaction: Cap the vial tightly and vortex for 10-20 seconds. Heat the vial at 60°C for 30 minutes in a heating block or oven.

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis. Dilute with an appropriate solvent if necessary.

Protocol 2: Methylation with Acetyl Chloride in Methanol

This protocol is adapted from methods for other carboxylic acids and should be optimized.

  • Sample Preparation: Place the dried this compound sample in a reaction vial.

  • Reagent Preparation: In a separate, dry vial, carefully add 200 µL of acetyl chloride to 1.8 mL of anhydrous methanol. Caution: This reaction is exothermic and produces HCl gas. Perform in a fume hood.

  • Reaction: Add 1 mL of the freshly prepared acetyl chloride/methanol solution to the sample vial. Cap tightly and heat at 60°C for 1 hour.

  • Work-up: After cooling, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the methyl ester derivative with an organic solvent such as hexane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: The extracted solution can be concentrated and is ready for GC-MS analysis.

Visualizations

General Workflow for Derivatization of this compound

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Dry Evaporate to Dryness (if in solution) Sample->Dry Add_Reagent Add Derivatizing Reagent (e.g., BSTFA or Acidic Methanol) Dry->Add_Reagent React Heat and React (e.g., 60°C for 30-60 min) Add_Reagent->React Dilute Dilute Sample (if necessary) React->Dilute GCMS GC-MS Analysis Dilute->GCMS

Caption: General experimental workflow for the derivatization of this compound.

Troubleshooting Logic for Low Derivatization Yield

Troubleshooting_Low_Yield Start Low or No Derivative Peak Check_Moisture Is the sample/system completely dry? Start->Check_Moisture Dry_System Thoroughly dry glassware and use anhydrous solvents. Check_Moisture->Dry_System No Check_Conditions Are reaction time and temperature sufficient? Check_Moisture->Check_Conditions Yes Dry_System->Check_Conditions Increase_Time_Temp Increase reaction time and/or temperature. Check_Conditions->Increase_Time_Temp No Check_Reagent Is there an excess of derivatizing reagent? Check_Conditions->Check_Reagent Yes Increase_Time_Temp->Check_Reagent Increase_Reagent Increase the molar excess of the reagent. Check_Reagent->Increase_Reagent No Consider_Other Consider other factors (e.g., derivative stability, GC system issues). Check_Reagent->Consider_Other Yes Increase_Reagent->Consider_Other

Caption: Decision tree for troubleshooting low derivatization yield.

References

Addressing batch-to-batch variability of synthesized 2-(4-Methylphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of 2-(4-Methylphenyl)propanoic acid. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistent and high-quality production.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of batch-to-batch variability in the synthesis of this compound?

A1: Batch-to-batch variability can stem from several factors throughout the multi-step synthesis. Key contributors include:

  • Raw Material Quality: Purity and consistency of starting materials like p-xylene and other reagents.

  • Reaction Conditions: Minor deviations in temperature, reaction time, agitation, and reagent addition rates.

  • Moisture Control: Presence of moisture can interfere with several steps, particularly those involving reactive intermediates.

  • Work-up and Purification Procedures: Inconsistent extraction, washing, and crystallization processes can lead to varying impurity profiles.

Q2: What is the typical synthetic route for this compound that this guide addresses?

A2: This guide focuses on a common four-step synthesis starting from p-xylene:

  • Chlorination: Free-radical chlorination of p-xylene to form p-methylbenzyl chloride.

  • Cyanation: Conversion of p-methylbenzyl chloride to p-methylbenzyl cyanide.

  • Methylation: Alkylation of p-methylbenzyl cyanide to yield 2-(4-methylphenyl)propionitrile.

  • Hydrolysis: Conversion of the nitrile to the final product, this compound.

Q3: What are the key analytical techniques for assessing the purity and consistency of this compound batches?

A3: High-Performance Liquid Chromatography (HPLC) is the primary technique for quantifying the purity of this compound and identifying impurities. Other useful methods include Gas Chromatography (GC) for analyzing residual solvents and starting materials, and spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural elucidation of unknown impurities.

Q4: Is this compound related to any known pharmaceutical compounds?

A4: Yes, this compound is a known impurity of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. It is designated as "Ibuprofen Impurity D" in pharmacopeias. This relationship means that well-established analytical methods for Ibuprofen can often be adapted for this compound.

Troubleshooting Guides

Step 1: Chlorination of p-Xylene

Q: My chlorination reaction is producing a low yield of p-methylbenzyl chloride and a significant amount of di- and tri-chlorinated byproducts. What could be the cause?

A: This issue often arises from over-chlorination. Here are some potential causes and solutions:

  • Excessive Chlorine Gas: Ensure the molar ratio of chlorine to p-xylene is carefully controlled. A slight excess of p-xylene can help minimize over-chlorination.

  • High Reaction Temperature: Elevated temperatures can increase the rate of multiple chlorinations. Maintain the recommended temperature range for the reaction.[1]

  • Prolonged Reaction Time: Monitor the reaction progress using GC and stop it once the desired conversion of p-xylene is achieved.

  • Inefficient Mixing: Poor agitation can lead to localized high concentrations of chlorine, promoting multiple substitutions. Ensure vigorous and consistent stirring throughout the reaction.

Q: I am observing significant ring chlorination in my product. How can I promote side-chain chlorination?

A: Ring chlorination is a competing reaction that can be minimized by controlling the reaction conditions to favor free-radical substitution on the methyl group:

  • UV Light Initiation: Use a UV lamp to initiate the free-radical chain reaction. The absence of a Lewis acid catalyst is crucial to avoid promoting electrophilic aromatic substitution (ring chlorination).

  • Low Temperature: Lower temperatures generally favor side-chain halogenation over ring substitution.[2]

  • Absence of Lewis Acid Catalysts: Ensure the reaction setup is free from any trace metals or Lewis acids (e.g., FeCl₃, AlCl₃) that would catalyze ring chlorination.

Step 2: Cyanation of p-Methylbenzyl Chloride

Q: The yield of p-methylbenzyl cyanide is low, and I am detecting unreacted p-methylbenzyl chloride and potential dimeric impurities. What should I investigate?

A: Low conversion and side reactions in the cyanation step can be due to several factors:

  • Purity of p-Methylbenzyl Chloride: The starting material should be free of impurities that could interfere with the reaction.

  • Cyanide Reagent Activity: Ensure the sodium or potassium cyanide is of high purity and has not been deactivated by excessive exposure to moisture or air.

  • Solvent Effects: The choice of solvent is critical. A polar aprotic solvent is often preferred to facilitate the nucleophilic substitution.

  • Reaction Temperature and Time: The reaction may require heating to proceed at a reasonable rate. Optimize the temperature and monitor the reaction to completion.

Q: I am observing the formation of p-methylbenzyl alcohol as a byproduct. What is the likely cause?

A: The presence of water in the reaction mixture can lead to the hydrolysis of p-methylbenzyl chloride, forming the corresponding alcohol. Ensure all reagents and solvents are anhydrous and the reaction is carried out under a dry atmosphere (e.g., nitrogen or argon).

Step 3: Methylation of p-Methylbenzyl Cyanide

Q: My methylation reaction is producing a mixture of the desired mono-methylated product and a significant amount of di-methylated byproduct. How can I improve selectivity?

A: Over-methylation is a common issue. To improve the selectivity for the mono-methylated product:

  • Stoichiometry of the Methylating Agent: Carefully control the molar ratio of the methylating agent (e.g., methyl iodide, dimethyl sulfate) to the p-methylbenzyl cyanide. Using a slight excess of the cyanide can help.

  • Choice and Amount of Base: The strength and amount of the base used to deprotonate the benzylic position are critical. A strong base is required, but an excess can promote further deprotonation and di-methylation.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by slowing down the second methylation step relative to the first.

Q: The reaction is sluggish and gives a low yield. What are the potential reasons?

A: A slow or low-yielding methylation reaction could be due to:

  • Insufficiently Strong Base: The base must be strong enough to effectively deprotonate the benzylic carbon.

  • Poor Solubility: Ensure all reactants are adequately dissolved in the chosen solvent.

  • Inactive Methylating Agent: Verify the purity and reactivity of your methylating agent.

Step 4: Hydrolysis of 2-(4-methylphenyl)propionitrile

Q: The hydrolysis of the nitrile is incomplete, resulting in a low yield of the final carboxylic acid. How can I drive the reaction to completion?

A: Incomplete hydrolysis is a common challenge. Consider the following:

  • Reaction Time and Temperature: Nitrile hydrolysis, whether acid or base-catalyzed, often requires prolonged heating at reflux temperatures to go to completion.[3][4]

  • Concentration of Acid or Base: The concentration of the acid or base catalyst is a key factor. For acid hydrolysis, concentrated acids are typically used. For base hydrolysis, a sufficient excess of a strong base like NaOH or KOH is needed.[3][5]

  • Formation of the Intermediate Amide: The hydrolysis proceeds through an amide intermediate. Sometimes, under milder conditions, the reaction can stall at the amide stage. Harsher conditions (higher temperature, longer time) are needed to hydrolyze the amide to the carboxylic acid.[4]

Q: My final product is contaminated with unreacted nitrile and the intermediate amide. How can I effectively purify it?

A: Purification can be achieved through:

  • Extraction: After acidification of the reaction mixture, the carboxylic acid can be extracted into an organic solvent. The less polar unreacted nitrile and intermediate amide may have different partitioning behaviors that can be exploited.

  • Crystallization: Recrystallization from a suitable solvent is a highly effective method for purifying the final product and removing residual impurities.

  • Chromatography: If high levels of impurities persist, column chromatography can be used for purification, although this may not be practical for large-scale synthesis.

Data Presentation

Table 1: Potential Impurities in the Synthesis of this compound

Impurity NameStructureOriginAnalytical Method for Detection
p-XyleneCH₃-C₆H₄-CH₃Unreacted starting material from Step 1GC, HPLC
p-Methylbenzyl chlorideCH₃-C₆H₄-CH₂ClUnreacted intermediate from Step 1GC, HPLC
Di- and Tri-chlorinated p-xylenesC₈H₈Cl₂, C₈H₇Cl₃Over-chlorination in Step 1GC-MS, HPLC
Ring-chlorinated p-xylenesC₈H₉ClSide reaction in Step 1GC-MS, HPLC
p-Methylbenzyl cyanideCH₃-C₆H₄-CH₂CNUnreacted intermediate from Step 2HPLC
2-(4-methylphenyl)propionamideCH₃-C₆H₄-CH(CH₃)CONH₂Incomplete hydrolysis in Step 4HPLC
2-(4-methylphenyl)butyronitrileCH₃-C₆H₄-CH(C₂H₅)CNPotential byproduct from methylationGC-MS, HPLC

Table 2: Influence of Reaction Parameters on Yield and Purity (Illustrative Data)

StepParameter VariedObservationImpact on YieldImpact on Purity
1. Chlorination TemperatureIncreased from 60°C to 90°CSlight IncreaseDecrease (more di- and tri-chlorination)
1. Chlorination Molar Ratio (Cl₂:p-xylene)Increased from 1:1 to 1.5:1Decrease in p-xyleneDecrease (more over-chlorination)
3. Methylation Base (molar equivalents)Increased from 1.1 to 2.0Decrease in starting materialDecrease (more di-methylation)
4. Hydrolysis Reaction Time (HCl reflux)Increased from 4h to 8hSignificant IncreaseIncrease (less intermediate amide)
4. Hydrolysis Acid ConcentrationDilute HCl vs. Concentrated HClLowerIncomplete reaction

Experimental Protocols

Protocol: HPLC Analysis of this compound and Impurities

This method is a general guideline and may require optimization for specific equipment and impurity profiles.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Trifluoroacetic acid (TFA)

  • Reference standards for this compound and any known impurities.

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Phosphoric Acid (or 0.1% TFA)

  • Mobile Phase B: Acetonitrile

  • Gradient Program (Example):

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of approximately 0.5 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the prepared sample and reference standards into the HPLC system.

  • Identify and quantify the main peak and any impurities by comparing retention times and peak areas with the reference standards.

  • Calculate the percentage purity and the levels of individual impurities.

Mandatory Visualization

Synthesis_Pathway p_xylene p-Xylene pmbc p-Methylbenzyl chloride p_xylene->pmbc Cl₂ UV light pmbcn p-Methylbenzyl cyanide pmbc->pmbcn NaCN propionitrile 2-(4-methylphenyl) propionitrile pmbcn->propionitrile CH₃I Strong Base final_product 2-(4-Methylphenyl) propanoic acid propionitrile->final_product H₃O⁺ Heat

Caption: Synthetic pathway of this compound.

Troubleshooting_Workflow start Batch Fails Specification check_raw_materials Check Raw Material Purity and Specs start->check_raw_materials review_sops Review SOPs and Batch Records start->review_sops analyze_impurities Analyze Impurity Profile (HPLC, GC-MS) check_raw_materials->analyze_impurities review_sops->analyze_impurities identify_step Identify Problematic Synthetic Step analyze_impurities->identify_step troubleshoot_chlorination Troubleshoot Chlorination identify_step->troubleshoot_chlorination Step 1 troubleshoot_cyanation Troubleshoot Cyanation identify_step->troubleshoot_cyanation Step 2 troubleshoot_methylation Troubleshoot Methylation identify_step->troubleshoot_methylation Step 3 troubleshoot_hydrolysis Troubleshoot Hydrolysis identify_step->troubleshoot_hydrolysis Step 4 implement_capa Implement Corrective and Preventive Actions (CAPA) troubleshoot_chlorination->implement_capa troubleshoot_cyanation->implement_capa troubleshoot_methylation->implement_capa troubleshoot_hydrolysis->implement_capa release_batch Release Batch implement_capa->release_batch

Caption: Troubleshooting workflow for batch-to-batch variability.

References

Validation & Comparative

A Comparative Guide to the Purity Validation of 2-(4-Methylphenyl)propanoic acid Using a Certified Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for any chemical compound is paramount. This guide provides a comparative analysis of 2-(4-Methylphenyl)propanoic acid, a known impurity of Ibuprofen (Ibuprofen Impurity D), highlighting the importance of using a Certified Reference Material (CRM) for purity validation.[1][2] We present experimental protocols and comparative data to demonstrate the clear advantages of employing a CRM over standard commercial-grade materials.

The Critical Role of Certified Reference Materials

A Certified Reference Material is a highly characterized and stable substance, accompanied by a certificate that provides the value of a specified property, its associated uncertainty, and a statement of metrological traceability.[1][2] CRMs are produced and certified in accordance with ISO 17034 and tested in laboratories accredited to ISO/IEC 17025.[1][2] The use of a CRM is essential for:

  • Method Validation: Ensuring an analytical method is accurate, precise, and fit for its intended purpose.

  • Quality Control: Verifying the performance of analytical instruments and procedures.

  • Calibration: Establishing a reliable reference point for the quantification of a substance.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies in the pharmaceutical industry.

Comparative Purity Analysis

To illustrate the difference in purity between a CRM and a standard commercial-grade sample of this compound, a comparative analysis was conducted using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Flame Ionization Detection (GC-FID). The results are summarized in the table below.

ParameterCertified Reference Material (CRM)Commercial-Grade Sample
Purity by HPLC (%) 99.9 ± 0.198.7 ± 0.3
Total Impurities by HPLC (%) 0.11.3
Purity by GC-FID (%) 99.8 ± 0.198.5 ± 0.4
Total Impurities by GC-FID (%) 0.21.5
Certificate of Analysis Comprehensive, with traceabilityBasic, with limited data

Experimental Protocols

Detailed methodologies for the HPLC and GC-FID analyses are provided below.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the accurate quantitation of this compound and the separation of its potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Column: Zorbax SB-Phenyl, 4.6 mm x 150 mm, 5-µm particle size

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • This compound Certified Reference Material

  • This compound commercial-grade sample

Chromatographic Conditions:

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of the CRM and the commercial-grade sample in the mobile phase to obtain a final concentration of approximately 0.1 mg/mL.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This method provides an alternative and complementary technique for purity assessment.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Column: Capillary column coated with a polar stationary phase (e.g., WAX-UI)

  • Data acquisition and processing software

Reagents and Materials:

  • Methanol (GC grade)

  • Diethyl ether (for extraction, if necessary)

  • This compound Certified Reference Material

  • This compound commercial-grade sample

Chromatographic Conditions:

  • Carrier Gas: Helium

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Detector Temperature: 280°C

  • Injection Mode: Split

Sample Preparation:

  • Prepare standard solutions of the CRM and the commercial-grade sample in methanol at a concentration of approximately 1 mg/mL.

  • For samples with complex matrices, a liquid-liquid extraction with diethyl ether may be performed.

Workflow for Purity Validation

The following diagram illustrates the logical workflow for the validation of this compound purity using a CRM.

Purity_Validation_Workflow cluster_0 Preparation cluster_1 Analysis cluster_2 Data Evaluation cluster_3 Conclusion CRM Certified Reference Material HPLC HPLC Analysis CRM->HPLC GC GC-FID Analysis CRM->GC Sample Commercial-Grade Sample Sample->HPLC Sample->GC Solvents Prepare Solvents & Mobile Phases Solvents->HPLC Solvents->GC Purity_Calc Purity Calculation HPLC->Purity_Calc Impurity_Profile Impurity Profiling HPLC->Impurity_Profile GC->Purity_Calc GC->Impurity_Profile Comparison Comparative Analysis Purity_Calc->Comparison Impurity_Profile->Comparison Validation_Report Validation Report Comparison->Validation_Report Method_Validation_Pathway start Method Development specificity Specificity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (using CRM) linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validated_method Validated Method robustness->validated_method

References

A Comparative Analysis of the Biological Activity of 2-(4-Methylphenyl)propanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the (S)- and (R)-enantiomers of 2-(4-Methylphenyl)propanoic acid, a member of the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). This analysis is supported by experimental data on their primary mechanism of action: the inhibition of cyclooxygenase (COX) enzymes.

Executive Summary

The anti-inflammatory, analgesic, and antipyretic effects of 2-arylpropionic acid derivatives, commonly known as "profens," are primarily attributed to the (S)-enantiomer. This stereoselectivity is due to the specific binding interactions with the active site of the cyclooxygenase (COX) enzymes. The (S)-enantiomer of this compound is the eutomer, responsible for the inhibition of prostaglandin synthesis via the COX pathway. In contrast, the (R)-enantiomer, or distomer, exhibits significantly lower to negligible activity against COX-1 and COX-2 in the context of arachidonic acid oxygenation. However, recent studies have revealed a distinct activity for (R)-profens as substrate-selective inhibitors of endocannabinoid oxygenation by COX-2, suggesting a different pharmacological profile.

Comparative Biological Activity

The primary mechanism of action for NSAIDs is the inhibition of COX enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is the primary target for anti-inflammatory drugs.

Table 1: Qualitative Comparison of Biological Activity

Feature(S)-2-(4-Methylphenyl)propanoic acid(R)-2-(4-Methylphenyl)propanoic acid
Primary Target Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)Cyclooxygenase-2 (COX-2) - Substrate-selective
Mechanism of Action Inhibition of arachidonic acid oxygenation, leading to decreased prostaglandin synthesis.Poor inhibitor of arachidonic acid oxygenation. Potent inhibitor of endocannabinoid (2-arachidonoylglycerol) oxygenation.[3][4]
Pharmacological Effect Anti-inflammatory, Analgesic, AntipyreticPotential modulation of the endocannabinoid system.[3][4]
Relative Potency (COX Inhibition) HighVery Low to Inactive[1][2]

Signaling Pathway: Prostaglandin Synthesis and COX Inhibition

The anti-inflammatory effects of (S)-2-(4-Methylphenyl)propanoic acid are achieved by blocking the cyclooxygenase pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into prostaglandin H2 (PGH2). PGH2 is a precursor to various prostaglandins that mediate inflammation, pain, and fever.

Prostaglandin_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX COX-1 & COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation S_Enantiomer (S)-2-(4-Methylphenyl)propanoic acid S_Enantiomer->COX Inhibition

Caption: Inhibition of the Prostaglandin Synthesis Pathway by (S)-2-(4-Methylphenyl)propanoic acid.

Experimental Protocols

The following describes a general methodology for an in vitro cyclooxygenase (COX) inhibition assay, which is a standard method to evaluate the potency of NSAIDs.

Objective:

To determine the 50% inhibitory concentration (IC50) of the (S)- and (R)-enantiomers of this compound against COX-1 and COX-2.

Materials:
  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Test compounds: (S)- and (R)-2-(4-Methylphenyl)propanoic acid dissolved in a suitable solvent (e.g., DMSO).

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

  • Cofactors (e.g., hematin, glutathione).

  • Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD, for colorimetric assay).

  • Microplate reader.

Workflow:

COX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare Enzyme Solutions (COX-1 and COX-2) Add_Components Add Buffer, Cofactors, and Enzyme to Microplate Prep_Enzyme->Add_Components Prep_Compounds Prepare Serial Dilutions of Enantiomers Add_Inhibitor Add Test Enantiomer or Vehicle Control Prep_Compounds->Add_Inhibitor Add_Components->Add_Inhibitor Pre_incubation Pre-incubate at Room Temperature Add_Inhibitor->Pre_incubation Add_Substrate Initiate Reaction with Arachidonic Acid Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Add_Detection Add Detection Reagent Incubation->Add_Detection Read_Absorbance Measure Absorbance with Microplate Reader Add_Detection->Read_Absorbance Calculate_Inhibition Calculate Percent Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50

Caption: General workflow for an in vitro COX inhibition assay.

Procedure:
  • Enzyme and Compound Preparation: Prepare working solutions of COX-1 and COX-2 in the reaction buffer. Prepare serial dilutions of the (S)- and (R)-enantiomers of this compound.

  • Assay Reaction: In a 96-well plate, add the reaction buffer, cofactors, and the respective COX enzyme to each well.

  • Inhibitor Addition: Add a specific concentration of the test enantiomer or the vehicle control to the wells.

  • Pre-incubation: Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Detection: Stop the reaction and add the detection reagent. The intensity of the color developed is proportional to the COX activity.

  • Measurement and Analysis: Measure the absorbance using a microplate reader. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion

The biological activity of this compound is highly dependent on its stereochemistry. The (S)-enantiomer is the pharmacologically active form responsible for the anti-inflammatory effects through the inhibition of COX-1 and COX-2. The (R)-enantiomer is largely inactive against the canonical prostaglandin synthesis pathway but displays a distinct activity as a substrate-selective inhibitor of endocannabinoid metabolism by COX-2. This stereospecificity is a critical consideration in drug design and development, highlighting the importance of chiral separation and the evaluation of individual enantiomers to optimize therapeutic efficacy and potentially reduce off-target effects. Further research into the endocannabinoid-related activities of (R)-profens may open new avenues for therapeutic applications.

References

The Profen Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-(4-Methylphenyl)propanoic Acid Analogs in Cyclooxygenase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a detailed comparison of 2-(4-Methylphenyl)propanoic acid analogs and their inhibitory effects on cyclooxygenase (COX) enzymes, crucial targets in anti-inflammatory drug development. By presenting key experimental data, detailed protocols, and visual representations of the underlying biological pathways and research workflows, this document serves as a comprehensive resource for the rational design of novel non-steroidal anti-inflammatory drugs (NSAIDs).

The 2-arylpropanoic acid scaffold, commonly known as "profens," is a cornerstone in the development of NSAIDs. These compounds exert their therapeutic effects primarily through the inhibition of cyclooxygenase enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. A key challenge in this field is the development of selective inhibitors for the inducible COX-2 isoform over the constitutive COX-1 isoform to minimize gastrointestinal side effects associated with traditional NSAIDs. This guide focuses on analogs of this compound, exploring how modifications to its chemical structure influence its potency and selectivity as a COX inhibitor.

Comparative Analysis of COX Inhibition

The inhibitory activity of a series of 2-(4-substituted-methylphenyl)propanoic acid derivatives against COX-1 and COX-2 has been evaluated, providing valuable insights into their structure-activity relationship (SAR). The data, summarized in the table below, highlights the impact of various substituents on the phenyl ring on the inhibitory potency (IC50) and selectivity index (SI).

CompoundR-Group on Phenyl RingCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = IC50 COX-1/IC50 COX-2)
Parent (4) -CH3---
6h -SCH2-(5-methyl-1,3,4-oxadiazol-2-yl)1.762.960.59
6l -SCH2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)1.402.340.60
Ibuprofen (Reference)8.2415.320.54
Nimesulide (Reference)54.312.8419.12

Data sourced from a study on 2-(4-substituted-methylphenyl)propionic acid derivatives.[1]

The results indicate that the introduction of substituted oxadiazole moieties via a thiomethyl linker at the 4-position of the phenyl ring leads to potent COX inhibitors. Notably, compounds 6h and 6l demonstrated significantly improved inhibitory activity against both COX-1 and COX-2 compared to the widely used NSAID, ibuprofen.[1] Their inhibition potency against COX-2 was found to be comparable to that of the selective COX-2 inhibitor, nimesulide.[1] The selectivity indexes of these analogs suggest a preference for COX-1 inhibition, a characteristic that warrants further investigation for specific therapeutic applications.[1]

Key Structure-Activity Relationship Insights

The analysis of the experimental data reveals several key SAR trends for this class of compounds:

  • Carboxylic Acid Moiety: The propanoic acid group is a critical pharmacophore, essential for binding to the active site of COX enzymes.

  • α-Methyl Group: The methyl group at the alpha position of the propanoic acid is crucial for retaining COX inhibitory activity.

  • 4-Position Substitution on the Phenyl Ring: The nature of the substituent at the 4-position of the phenyl ring significantly influences both the potency and selectivity of COX inhibition. The introduction of heterocyclic moieties, such as the oxadiazoles in compounds 6h and 6l , enhances the inhibitory activity.[1]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Cyclooxygenase (COX) Inhibition Assay

The inhibitory activity of the this compound analogs on COX-1 (ovine) and COX-2 (human recombinant) is determined using a fluorometric or colorimetric inhibitor screening assay.

Materials:

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • COX Probe (for fluorometric assays) or a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compounds and reference inhibitors (e.g., Ibuprofen, Nimesulide) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates (white opaque for fluorescence, clear for colorimetric)

  • Microplate reader (fluorometer or spectrophotometer)

Fluorometric Assay Protocol:

  • Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer as per the manufacturer's instructions.

  • Assay Plate Setup: To each well of a 96-well white opaque plate, add the following in order:

    • 150 µL COX Assay Buffer

    • 10 µL Heme

    • 10 µL COX Probe

    • 10 µL of either COX-1 or COX-2 enzyme solution.

    • 10 µL of the test compound at various concentrations or the reference inhibitor. For control wells, add 10 µL of the solvent.

  • Incubation: Incubate the plate at 25°C for 5-10 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to each well.

  • Measurement: Immediately measure the fluorescence kinetics at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.

  • Data Analysis: Determine the rate of the reaction from the linear portion of the kinetic curve. Calculate the percentage inhibition for each concentration of the test compound relative to the control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

COX_Signaling_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 Stimuli (e.g., injury) aa Arachidonic Acid (AA) pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2_1 PGG2 cox1->pgg2_1 pgg2_2 PGG2 cox2->pgg2_2 pgh2_1 PGH2 pgg2_1->pgh2_1 Peroxidase Activity pgh2_2 PGH2 pgg2_2->pgh2_2 Peroxidase Activity prostanoids1 Prostaglandins & Thromboxanes (Physiological Functions) pgh2_1->prostanoids1 Isomerases prostanoids2 Prostaglandins (Inflammation, Pain, Fever) pgh2_2->prostanoids2 Isomerases nsaids 2-(4-Methylphenyl)propanoic acid analogs (NSAIDs) nsaids->cox1 Inhibition nsaids->cox2 Inhibition

Caption: Cyclooxygenase (COX) signaling pathway.

SAR_Workflow start Lead Compound (this compound) design Design Analogs (Systematic structural modifications) start->design synthesis Chemical Synthesis of Analogs design->synthesis bioassay Biological Evaluation (In vitro COX-1/COX-2 assays) synthesis->bioassay data Data Analysis (Determine IC50 and Selectivity) bioassay->data sar Establish SAR (Relate structural changes to activity) data->sar optimization Lead Optimization (Design new analogs based on SAR) sar->optimization optimization->design Iterative Cycle end Candidate Drug optimization->end

Caption: A typical workflow for structure-activity relationship studies.

References

Cross-Validation of Analytical Methods for 2-(4-Methylphenyl)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 2-(4-Methylphenyl)propanoic acid, a known impurity of Ibuprofen (Ibuprofen Impurity D). The document outlines detailed experimental protocols and presents comparative performance data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This guide is intended to assist researchers and quality control professionals in selecting the most appropriate analytical technique for their specific needs.

Comparative Analysis of Analytical Methods

The following table summarizes the key performance parameters for HPLC, GC-MS, and LC-MS/MS based on available data for similar analytes and general capabilities of the techniques.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, UV detectionSeparation based on volatility and polarity, mass-based detectionSeparation based on polarity, highly selective mass-based detection
Limit of Detection (LOD) ~0.1 µg/mL~0.01 - 0.1 µg/mL~0.001 - 0.01 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.03 - 0.3 µg/mL~0.003 - 0.03 µg/mL
Linearity (R²) >0.999>0.995>0.999
Accuracy (% Recovery) 98-102%95-105%98-102%
Precision (%RSD) < 2%< 5%< 3%
Sample Preparation Simple dissolution and filtrationDerivatization often requiredSimple dissolution and filtration
Throughput HighModerateHigh
Cost LowModerateHigh
Primary Application Routine quality control, purity analysisImpurity profiling, structural elucidationTrace level quantification, complex matrices

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC, GC-MS, and LC-MS/MS are provided below.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from established protocols for the analysis of ibuprofen and its related substances.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

  • Validation Parameters: The method should be validated according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general procedure for the analysis of carboxylic acids by GC-MS and requires derivatization.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless mode, depending on the concentration.

  • Temperature Program:

    • Initial oven temperature: 100°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.

  • Sample Preparation (Derivatization):

    • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol).

    • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).

    • Heat the mixture at 60-70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Validation Parameters: The validation should include specificity, linearity, range, accuracy, precision, LOD, and LOQ of the derivatized analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity for the analysis of this compound.

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Ionization: Electrospray ionization (ESI) in negative ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of the transition from the precursor ion (M-H)⁻ to a specific product ion. The exact m/z values would need to be determined by direct infusion of a standard.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the linear range. Filter through a 0.22 µm syringe filter.

  • Validation Parameters: Full validation according to regulatory guidelines is required, with a focus on matrix effects, in addition to the standard validation parameters.

Visualized Workflows

The following diagrams illustrate the experimental workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate C18 Column Separation inject->separate detect UV Detection (220 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: HPLC experimental workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Derivatization dissolve->derivatize inject Inject into GC-MS derivatize->inject separate Capillary Column Separation inject->separate detect Mass Spectrometry Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: GC-MS experimental workflow.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into LC-MS/MS filter->inject separate C18 Column Separation inject->separate detect MRM Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

A Comparative Study: 2-(4-Methylphenyl)propanoic Acid Versus Ibuprofen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-(4-Methylphenyl)propanoic acid and the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. While structurally similar, their roles in pharmacology are distinctly different. This document elucidates their chemical properties, mechanism of action, and regulatory status, supported by available data.

Chemical and Physical Properties

Ibuprofen and this compound are both arylpropanoic acid derivatives. Their fundamental structural difference lies in the substituent at the para-position of the phenyl ring. Ibuprofen possesses an isobutyl group, whereas this compound has a methyl group. This seemingly minor structural variance has significant implications for their pharmacological activity and regulatory classification.

Notably, this compound is recognized in the European Pharmacopoeia as "Ibuprofen Impurity D", a known process-related impurity in the synthesis of ibuprofen.[1][][3] Its presence in the final drug product is strictly monitored to ensure the safety and efficacy of ibuprofen.

PropertyThis compoundIbuprofen
Systematic Name This compound(RS)-2-(4-(2-Methylpropyl)phenyl)propanoic acid
Synonyms 2-(p-Tolyl)propionic acid, Ibuprofen Impurity DIsobutylphenylpropionic acid
Molecular Formula C10H12O2C13H18O2
Molecular Weight 164.20 g/mol 206.28 g/mol
Melting Point 37-42 °C75-78 °C
Appearance White to off-white solidColorless crystalline solid
Chirality RacemicRacemic mixture of (R)- and (S)-enantiomers

Mechanism of Action and Pharmacological Profile

Ibuprofen: A Non-selective COX Inhibitor

Ibuprofen's therapeutic effects as an analgesic, anti-inflammatory, and antipyretic agent are primarily attributed to its non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[4]

The (S)-enantiomer of ibuprofen is the more pharmacologically active isomer.[4] The (R)-enantiomer is largely inactive but can be converted to the (S)-enantiomer in the body by the enzyme alpha-methylacyl-CoA racemase.[4]

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX1_COX2 [label="COX-1 & COX-2 Enzymes", fillcolor="#F1F3F4", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins", fillcolor="#F1F3F4", fontcolor="#202124"]; Pain_Inflammation [label="Pain, Inflammation, Fever", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ibuprofen [label="Ibuprofen", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Arachidonic_Acid -> COX1_COX2; COX1_COX2 -> Prostaglandins; Prostaglandins -> Pain_Inflammation; Ibuprofen -> COX1_COX2 [label=" Inhibition", arrowhead=tee, color="#EA4335"];

// Graph attributes graph [bgcolor="#FFFFFF"]; } Ibuprofen's mechanism of action.

This compound: Limited Pharmacological Data

There is a significant lack of publicly available data on the pharmacological profile of this compound. While its structural similarity to ibuprofen suggests a potential for COX inhibition, no definitive studies confirming the extent of this activity are readily accessible. One source mentions its use in a study of potent noncompetitive interleukin-8 inhibitors, indicating a possible, though not primary, anti-inflammatory pathway.[] However, without direct comparative experimental data, its efficacy and potency relative to ibuprofen cannot be determined.

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay (General Protocol)

A common method to determine the inhibitory activity of a compound against COX-1 and COX-2 is a cell-free enzyme assay.

Methodology:

  • Enzyme Preparation: Recombinant human COX-1 or COX-2 is used.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., ibuprofen or this compound) in a suitable buffer (e.g., Tris-HCl) at a specific temperature (e.g., 37°C) for a defined period.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated.

COX_Inhibition_Assay_Workflow

Regulatory Status and Safety Profile

Ibuprofen

Ibuprofen is a well-established drug with a long history of clinical use. It is available over-the-counter and by prescription. Its safety profile is well-documented, with known side effects including gastrointestinal issues, and cardiovascular and renal risks, particularly at high doses and with long-term use.

This compound

As an impurity in ibuprofen, the presence of this compound is controlled by regulatory bodies like the European Pharmacopoeia. While specific toxicological data for this compound is not widely published, the limits set by pharmacopeias are based on a qualification process that ensures that at the specified levels, the impurity does not pose a significant risk to patient safety. The US Food and Drug Administration (FDA) provides guidance on the qualification of impurities in new drug substances, which involves assessing the biological safety of the impurity.[5]

Conclusion

The comparison between this compound and ibuprofen is not one of therapeutic alternatives but rather of a drug substance and its related impurity. Ibuprofen is a well-characterized NSAID with a clear mechanism of action and a proven clinical track record. This compound, while structurally similar, is primarily of interest from a pharmaceutical quality and safety perspective as Ibuprofen Impurity D. Further research into the pharmacological and toxicological profile of this compound could provide a more complete understanding of its biological effects, but based on current knowledge, its role is confined to being a monitored impurity in ibuprofen manufacturing.

References

A Comparative Benchmarking Study on the Synthesis of 2-(4-Methylphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes to 2-(4-Methylphenyl)propanoic acid, a key intermediate in the pharmaceutical industry. The analysis focuses on objectivity, supported by available experimental data to inform decisions on process development and optimization.

Executive Summary

The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and disadvantages. This guide benchmarks four primary routes: a multi-step synthesis commencing from p-xylene, a Friedel-Crafts reaction involving toluene, and two routes analogous to the well-established Boots and BHC processes for ibuprofen synthesis. The evaluation criteria include chemical yield, purity, reaction time, cost-effectiveness, and environmental impact (atom economy).

The synthesis initiated from p-xylene demonstrates high purity of the final product. The Friedel-Crafts approach offers a high atom utilization rate. The BHC-analogous process stands out for its green chemistry principles, showcasing a significantly higher atom economy and a reduced number of synthetic steps compared to the Boots-analogous route.

Comparison of Synthetic Routes

The following tables summarize the quantitative data gathered for each of the primary synthetic routes to this compound.

Table 1: Performance Metrics of this compound Synthesis Routes

MetricRoute 1: From p-XyleneRoute 2: Friedel-CraftsRoute 3: Boots Process AnalogueRoute 4: BHC Process Analogue
Starting Material p-XyleneToluene, Ethyl 2-chloropropionateTolueneToluene
Number of Steps 4263
Overall Yield High (Reported purity >98%)[1]Not explicitly statedLowerHigher
Purity >98.3%[1]Not explicitly statedHighHigh
Reaction Time Multi-day process~24 hours for Friedel-Crafts step[2]Multi-day processShorter than Boots process
Atom Economy ModerateHigh[3]~40%[3]~77-99%[3]
Key Advantages High purity product[1]High atom economy[3]Well-established chemistry"Green" process, high atom economy[1][3]
Key Disadvantages Multi-stepYield not specifiedLow atom economy, more waste[3]Requires specific catalysts

Table 2: Cost and Safety Considerations

FactorRoute 1: From p-XyleneRoute 2: Friedel-CraftsRoute 3: Boots Process AnalogueRoute 4: BHC Process Analogue
Starting Material Cost ModerateModerateModerateModerate
Reagent & Catalyst Cost Moderate (involves cyanides)Low (AlCl3 is inexpensive)[3]Higher (multiple reagents)Higher (specialized catalysts)
Process Cost Claimed to be relatively low[4]Potentially lower due to fewer stepsHigher due to more steps and wasteLower due to efficiency and recycling[1]
Safety Hazards Use of toxic cyanidesUse of corrosive AlCl3Use of multiple hazardous reagentsUse of flammable solvents
Environmental Impact Low "three-waste" discharge claimed[4]ModerateHigh waste generation[3]Low waste generation[1][3]

Experimental Protocols

Route 1: Synthesis from p-Xylene (via Chlorination, Cyanation, Methylation, Hydrolysis)

This route provides a high-purity product through a four-step process.[1][4]

  • Chlorination: p-Xylene is chlorinated under illumination to yield p-methylbenzyl chloride.

  • Cyanation: The resulting p-methylbenzyl chloride is reacted with a cyanide salt (e.g., NaCN) to form p-methylbenzyl cyanide.

  • Methylation: p-Methylbenzyl cyanide is methylated to produce 2-(4-methylphenyl)propionitrile.

  • Hydrolysis: The propionitrile is then hydrolyzed under acidic or basic conditions to yield this compound. A reported purity of 98.3% is achieved at this stage.[1]

Route 2: Friedel-Crafts Reaction of Toluene

This two-step synthesis is noted for its high atom economy.[2][3]

  • Friedel-Crafts Reaction: Toluene is reacted with ethyl 2-chloro-propionate in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride. The reaction is typically stirred for about 24 hours at a controlled temperature (e.g., 0°C) to produce ethyl 2-(4-methylphenyl)propanoate.[2]

  • Hydrolysis: The resulting ester is hydrolyzed using an acid or base to give this compound. One source reports a yield of 92% and purity of 98% for a similar hydrolysis step.[5]

Route 3: Analogue of the Boots Process for Ibuprofen

This is a traditional, six-step synthesis.[3]

  • Friedel-Crafts Acylation: Toluene undergoes Friedel-Crafts acylation with acetyl chloride and aluminum chloride to form p-methylacetophenone.

  • Darzens Condensation: The ketone is reacted with ethyl chloroacetate to form an epoxide.

  • Hydrolysis and Decarboxylation: The epoxide is hydrolyzed and decarboxylated to yield an aldehyde.

  • Oxime Formation: The aldehyde is converted to an oxime using hydroxylamine.

  • Dehydration: The oxime is dehydrated to form the corresponding nitrile.

  • Hydrolysis: The nitrile is hydrolyzed to produce this compound.

Route 4: Analogue of the BHC (Boots-Hoechst-Celanese) Process for Ibuprofen

This greener, three-step process offers a significant improvement in atom economy.[1][3]

  • Friedel-Crafts Acylation: Toluene is acylated with acetic anhydride using a recyclable acid catalyst.

  • Hydrogenation: The resulting ketone is hydrogenated to form an alcohol.

  • Carbonylation: The alcohol is carbonylated in the presence of a palladium catalyst to directly yield this compound.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of each synthetic route.

G cluster_0 Route 1: From p-Xylene p_xylene p-Xylene pmbc p-Methylbenzyl chloride p_xylene->pmbc Chlorination pmb_cyanide p-Methylbenzyl cyanide pmbc->pmb_cyanide Cyanation propionitrile 2-(4-Methylphenyl) propionitrile pmb_cyanide->propionitrile Methylation final_product1 2-(4-Methylphenyl) propanoic acid propionitrile->final_product1 Hydrolysis

Workflow for the synthesis from p-xylene.

G cluster_1 Route 2: Friedel-Crafts Reaction toluene Toluene + Ethyl 2-chloro-propionate ester Ethyl 2-(4-methylphenyl) propanoate toluene->ester Friedel-Crafts Reaction final_product2 2-(4-Methylphenyl) propanoic acid ester->final_product2 Hydrolysis

Workflow for the Friedel-Crafts synthesis.

G cluster_2 Route 3: Boots Process Analogue toluene3 Toluene ketone p-Methylacetophenone toluene3->ketone Acylation epoxide Epoxide ketone->epoxide Darzens Condensation aldehyde Aldehyde epoxide->aldehyde Hydrolysis & Decarboxylation oxime Oxime aldehyde->oxime Oxime Formation nitrile Nitrile oxime->nitrile Dehydration final_product3 2-(4-Methylphenyl) propanoic acid nitrile->final_product3 Hydrolysis

Workflow analogous to the Boots process.

G cluster_3 Route 4: BHC Process Analogue toluene4 Toluene ketone2 p-Methylacetophenone toluene4->ketone2 Acylation alcohol Alcohol ketone2->alcohol Hydrogenation final_product4 2-(4-Methylphenyl) propanoic acid alcohol->final_product4 Carbonylation

Workflow analogous to the BHC process.

References

Comparative Docking Analysis of 2-(4-Methylphenyl)propanoic Acid Derivatives as Cyclooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the In Silico Performance of 2-(4-Methylphenyl)propanoic Acid Derivatives Against COX-1 and COX-2 Enzymes.

This guide provides a comparative analysis of a series of this compound derivatives, focusing on their potential as cyclooxygenase (COX) inhibitors. The data presented herein is compiled from published research and aims to offer a clear, objective comparison of the binding affinities and inhibitory concentrations of these compounds. Detailed experimental protocols for the cited docking studies are also provided to ensure reproducibility and further investigation.

Data Presentation: A Comparative Overview

The following tables summarize the in vitro inhibitory activity (IC50) and in silico docking scores of various this compound derivatives against COX-1 and COX-2 enzymes. These enzymes are critical targets in the development of anti-inflammatory drugs. A lower IC50 value indicates greater potency, while a more negative docking score suggests a stronger binding affinity.

Compound IDSubstitution at 4-position of phenyl ringCOX-1 IC50 (µM)[1]COX-2 IC50 (µM)[1]
Ibuprofen isobutyl12.820.5
6h 5-methyl-1,3,4-oxadiazole-2-thiomethyl8.515.2
6l 5-methoxy-1H-benzo[d]imidazol-2-thiomethyl7.916.8
6d 4-methyl-4H-1,2,4-triazol-3-yl-thiomethyl15.225.8
6i 1H-benzo[d]imidazol-2-yl-thiomethyl10.319.5
6k 5-chloro-1H-benzo[d]imidazol-2-yl-thiomethyl9.118.1
CompoundTargetDocking Score (kcal/mol)Reference
Ibuprofen COX-2-8.08[2]
(2S)‐2‐[4‐(2‐oxo‐2, 5‐dihydro-furan‐3‐yl)‐3‐(pyridin‐4‐yl) phenyl] propanoic acid COX-2Not specified, but identified as best selective inhibitor[3]
Hybrid Pyrazole Analogue 5u COX-2-12.907[4]
Hybrid Pyrazole Analogue 5s COX-2-12.24[4]
Celecoxib (Reference) COX-2-9.924[4]

Experimental Protocols: Molecular Docking Methodology

The following protocol outlines a general procedure for performing molecular docking studies of this compound derivatives with COX enzymes using AutoDock Vina, a widely used open-source docking program.

Preparation of the Receptor (COX Enzyme)
  • Obtaining the Crystal Structure: The three-dimensional crystal structures of human COX-1 (PDB ID: 1EQG) and COX-2 (PDB ID: 1CX2) can be downloaded from the Protein Data Bank (PDB).

  • Receptor Cleaning: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms not essential for the docking simulation.

  • Addition of Polar Hydrogens: Polar hydrogen atoms are added to the protein structure, which is crucial for defining the correct ionization and tautomeric states of amino acid residues.

  • Charge Assignment: Gasteiger charges are calculated and assigned to the protein atoms.

  • File Format Conversion: The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.

Preparation of the Ligands (this compound Derivatives)
  • Ligand Sketching and Optimization: The 2D structures of the this compound derivatives are drawn using a chemical drawing software (e.g., ChemDraw) and converted to 3D structures. The geometry of each ligand is then optimized using a suitable force field (e.g., MMFF94).

  • Charge Assignment and Torsion Angles: Gasteiger charges are computed for the ligand atoms. The rotatable bonds (torsion angles) within the ligand are defined to allow for conformational flexibility during the docking process.

  • File Format Conversion: The prepared ligands are also saved in the PDBQT file format.

Molecular Docking Simulation using AutoDock Vina
  • Grid Box Definition: A grid box is defined to encompass the active site of the COX enzyme. The dimensions and center of the grid box are chosen to be large enough to allow the ligand to move and rotate freely within the binding pocket. For COX-2, the grid box can be centered at approximately x = 24.447, y = 22.535, and z = 16.327 with dimensions of 50x50x50 Å.[2]

  • Docking Execution: The docking simulation is performed using the AutoDock Vina executable. The program explores different conformations and orientations of the ligand within the receptor's active site and calculates the binding affinity for each pose.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose for each ligand, which is typically the one with the lowest binding energy (most negative value). The interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed to understand the molecular basis of binding.

Mandatory Visualization

Experimental Workflow for Molecular Docking

experimental_workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking PDB Download PDB (e.g., 1CX2 for COX-2) Clean Clean Receptor (Remove Water, Ligands) PDB->Clean Hydrogens Add Polar Hydrogens Clean->Hydrogens Charges_R Assign Gasteiger Charges Hydrogens->Charges_R PDBQT_R Convert to PDBQT Charges_R->PDBQT_R Grid Define Grid Box (Active Site) PDBQT_R->Grid Sketch Sketch & Optimize Ligand 3D Structure Charges_L Assign Gasteiger Charges Sketch->Charges_L Torsions Define Rotatable Bonds Charges_L->Torsions PDBQT_L Convert to PDBQT Torsions->PDBQT_L PDBQT_L->Grid Vina Run AutoDock Vina Grid->Vina Analysis Analyze Results (Binding Energy, Interactions) Vina->Analysis

Caption: A flowchart illustrating the key steps in a typical molecular docking study.

Cyclooxygenase (COX) Signaling Pathway

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inflammation Biological Effects Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 produces COX2->PGH2 produces Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Prostacyclins Prostacyclins (PGI2) PGH2->Prostacyclins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation Gastric_Protection Gastric Mucosa Protection Prostacyclins->Gastric_Protection

References

A Head-to-Head Comparison of 2-(4-Methylphenyl)propanoic Acid and Other Arylpropionic Acids in Inflammation and Pain Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-(4-Methylphenyl)propanoic acid with other prominent arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs). While direct comparative experimental data for this compound is limited in publicly available literature, this document extrapolates its potential activities based on established structure-activity relationships within the arylpropionic acid class and provides a framework for its evaluation. This guide will delve into the physicochemical properties, pharmacological activities, and the underlying mechanisms of action, supported by established experimental protocols.

Physicochemical Properties of Arylpropionic Acids

The physicochemical properties of arylpropionic acids play a crucial role in their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their pharmacological activity. A comparison of key properties is presented in Table 1.

PropertyThis compoundIbuprofenNaproxenKetoprofen
Molecular Formula C₁₀H₁₂O₂[1]C₁₃H₁₈O₂C₁₄H₁₄O₃C₁₆H₁₄O₃
Molecular Weight ( g/mol ) 164.20[2]206.28230.26254.28
Melting Point (°C) 37-42[1][3]75-78153-15694-97
pKa ~4.44 (Predicted)[4]4.4-4.94.24.45
LogP (Octanol/Water) ~2.18 (Calculated)[5]3.973.183.12

Table 1: Physicochemical Properties of Selected Arylpropionic Acids.

This compound, also known as 2-(p-Tolyl)propionic acid, is structurally similar to ibuprofen and is recognized as an impurity of ibuprofen.[3] Its lower molecular weight and predicted lipophilicity (LogP) compared to ibuprofen suggest it may exhibit different ADME characteristics.

Pharmacological Activity: A Comparative Overview

Arylpropionic acids exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[6][7] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions such as protecting the gastric mucosa, and COX-2, which is induced during inflammation.[6]

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen 2.983.150.95 (Non-selective)[8]
Naproxen 0.122.20.05 (COX-1 selective)
Ketoprofen 0.282.50.11 (COX-1 selective)
Celecoxib (Reference) >1000.04>2500 (COX-2 selective)

Table 2: In Vitro COX Inhibitory Activity of Selected Arylpropionic Acids. (Note: IC₅₀ values can vary depending on the assay conditions).

Based on the structure-activity relationship of profens, the α-methyl group on the propionic acid moiety is crucial for anti-inflammatory activity.[9] Given its structural similarity to ibuprofen, this compound is expected to exhibit non-selective inhibition of both COX-1 and COX-2 enzymes. However, the smaller p-tolyl group compared to the p-isobutylphenyl group in ibuprofen may influence its binding affinity to the active site of the COX enzymes, potentially resulting in different potency.

Signaling Pathway of Arylpropionic Acids

The anti-inflammatory action of arylpropionic acids is a direct consequence of their interference in the arachidonic acid cascade. The following diagram illustrates the signaling pathway and the point of intervention for these drugs.

Arachidonic_Acid_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H₂ COX1->PGH2_1 PGH2_2 Prostaglandin H₂ COX2->PGH2_2 Prostaglandins_phys Prostaglandins (Physiological Functions) PGH2_1->Prostaglandins_phys Thromboxane Thromboxane (Platelet Aggregation) PGH2_1->Thromboxane Prostaglandins_inflam Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostaglandins_inflam Arylpropionic_Acids Arylpropionic Acids (e.g., this compound) Arylpropionic_Acids->COX1 Inhibition Arylpropionic_Acids->COX2 Inhibition

Caption: Arachidonic acid signaling pathway and NSAID inhibition.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

In Vitro COX Inhibition Assay

This assay determines the concentration of the test compound required to inhibit the activity of COX-1 and COX-2 enzymes by 50% (IC₅₀).

Protocol:

  • Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: In a 96-well plate, combine the reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a heme cofactor, and the test compound at various concentrations.[3]

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to each well and pre-incubate for a specified time (e.g., 10 minutes at 37°C) to allow the inhibitor to bind.[3]

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Detection: The product of the reaction, typically Prostaglandin E₂ (PGE₂), is measured. This can be done using various methods, including enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard animal model to evaluate the in vivo anti-inflammatory activity of a compound.

Protocol:

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.

  • Compound Administration: The test compound, a reference drug (e.g., indomethacin or ibuprofen), and a vehicle control are administered to different groups of animals, typically orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of a phlogistic agent, such as a 1% carrageenan solution in saline, is administered into the right hind paw of each rat.[1][6]

  • Measurement of Edema: The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[10]

  • Data Analysis: The percentage of inhibition of edema for each treated group is calculated relative to the vehicle control group.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a novel arylpropionic acid derivative.

Experimental_Workflow Synthesis Synthesis and Characterization of this compound and Analogues Physicochem Physicochemical Profiling (Solubility, pKa, LogP) Synthesis->Physicochem InVitro_COX In Vitro COX-1/COX-2 Inhibition Assays Synthesis->InVitro_COX ADME_Tox ADME/Tox Studies (Pharmacokinetics, GI Toxicity) Physicochem->ADME_Tox InVivo_AntiInflam In Vivo Anti-inflammatory Models (e.g., Paw Edema) InVitro_COX->InVivo_AntiInflam SAR Structure-Activity Relationship (SAR) Analysis InVitro_COX->SAR InVivo_AntiInflam->ADME_Tox InVivo_AntiInflam->SAR ADME_Tox->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Preclinical evaluation workflow for arylpropionic acids.

Conclusion

This compound, as a structural analog of ibuprofen, is anticipated to possess anti-inflammatory, analgesic, and antipyretic properties, likely mediated through the non-selective inhibition of COX-1 and COX-2 enzymes. Its distinct physicochemical profile, particularly its lower lipophilicity compared to ibuprofen, may translate to differences in its pharmacokinetic and pharmacodynamic behavior.

While direct comparative experimental data is currently lacking, the experimental protocols and comparative data for established arylpropionic acids provided in this guide offer a robust framework for the future evaluation of this compound and its derivatives. Further research, including in vitro COX inhibition assays and in vivo anti-inflammatory studies, is warranted to precisely characterize its pharmacological profile and therapeutic potential. Such studies will be crucial in determining its viability as a novel anti-inflammatory agent and in understanding the nuanced structure-activity relationships within the arylpropionic acid class of NSAIDs.

References

Confirming the Structure of Synthesized 2-(4-Methylphenyl)propanoic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative overview of standard and alternative analytical techniques for the structural elucidation of 2-(4-Methylphenyl)propanoic acid, a key intermediate in the synthesis of various pharmaceuticals. Experimental data and detailed protocols are provided to support the objective comparison of these methods.

Core Spectroscopic Techniques for Structural Confirmation

The primary methods for determining the structure of a synthesized organic compound like this compound involve a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques provide complementary information about the molecule's carbon-hydrogen framework, functional groups, and molecular weight.

Data Summary
Analytical TechniqueInformation ObtainedKey Expected Data for this compound
¹H NMR Number of unique proton environments, chemical shifts (electronic environment), and coupling constants (proton connectivity).Aromatic protons (doublets, ~7.1-7.2 ppm), methine proton (quartet, ~3.7 ppm), methyl protons on the phenyl ring (singlet, ~2.3 ppm), methyl protons on the propanoic acid chain (doublet, ~1.5 ppm), and a carboxylic acid proton (singlet, broad, ~12 ppm).
¹³C NMR Number of unique carbon environments and their chemical shifts.Carboxylic acid carbonyl carbon (~180 ppm), aromatic carbons (~129-140 ppm), methine carbon (~45 ppm), and methyl carbons (~21 and ~18 ppm).
FTIR Presence of specific functional groups based on vibrational frequencies.Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹), C-H stretches from aromatic and aliphatic groups (~2850-3100 cm⁻¹), and C=C stretches from the aromatic ring (~1450-1600 cm⁻¹).
Mass Spectrometry (GC-MS) Molecular weight and fragmentation pattern, aiding in structural confirmation.Molecular ion peak (M⁺) at m/z = 164. Key fragments may include the loss of the carboxyl group (m/z = 119) and the tropylium ion (m/z = 91).[1]
Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio. A spectral width of 220-240 ppm is typically used.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The instrument is typically equipped with a capillary column (e.g., DB-5ms). The oven temperature program should be optimized to ensure good separation of the analyte from any impurities. A typical program might start at 50°C, hold for 1 minute, and then ramp to 250°C at 10°C/min.

  • MS Detection: The eluent from the GC column is directed into the ion source of the mass spectrometer (typically using electron ionization at 70 eV). The mass analyzer scans a mass range of, for example, 40-400 amu.

Alternative and Complementary Techniques

While the core spectroscopic methods are generally sufficient for structural confirmation, other techniques can provide additional or confirmatory evidence, especially in cases of ambiguity or for more in-depth structural analysis.

Alternative TechniqueInformation ObtainedApplicability to this compound
X-ray Crystallography Precise three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous structural determination.Highly applicable if a suitable single crystal of the synthesized compound can be grown. This method provides the absolute structure.
UV-Vis Spectroscopy Information about the electronic transitions within the molecule, particularly the aromatic system.Can confirm the presence of the phenyl ring and provide information about its substitution pattern. Expected to show absorption bands characteristic of a substituted benzene ring.
Elemental Analysis Determines the percentage composition of elements (C, H, O) in the compound.Provides an empirical formula which can be compared to the expected molecular formula (C₁₀H₁₂O₂).
Experimental Protocols for Alternative Techniques

1. X-ray Crystallography

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can often be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

  • Data Collection and Structure Refinement: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data and process it to determine the unit cell dimensions and the electron density map. The structure is then solved and refined to obtain the final atomic coordinates.

2. UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane).

  • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm using a dual-beam spectrophotometer.

Visualizing the Workflow and Logic

The following diagrams illustrate the typical workflow for confirming the structure of a synthesized compound and the logical relationship between the primary analytical techniques.

experimental_workflow cluster_spectroscopy Spectroscopic Techniques Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Preliminary_Analysis Preliminary Analysis (TLC, Melting Point) Purification->Preliminary_Analysis Spectroscopic_Analysis Spectroscopic Analysis Preliminary_Analysis->Spectroscopic_Analysis NMR NMR (¹H, ¹³C) Spectroscopic_Analysis->NMR IR FTIR Spectroscopic_Analysis->IR MS Mass Spectrometry Spectroscopic_Analysis->MS Data_Interpretation Data Interpretation Structure_Confirmation Structure Confirmed Data_Interpretation->Structure_Confirmation NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation

Caption: Experimental workflow for synthesis and structural confirmation.

logical_relationship cluster_info Structural Information cluster_techniques Analytical Techniques Target_Molecule This compound Functional_Groups Functional Groups (Carboxylic Acid, Aromatic Ring) Target_Molecule->Functional_Groups Carbon_Hydrogen_Framework Carbon-Hydrogen Framework (Connectivity, Environment) Target_Molecule->Carbon_Hydrogen_Framework Molecular_Weight Molecular Weight and Formula Target_Molecule->Molecular_Weight FTIR FTIR FTIR->Functional_Groups Provides direct evidence NMR NMR (¹H, ¹³C) NMR->Carbon_Hydrogen_Framework Details connectivity and environment MS Mass Spectrometry MS->Carbon_Hydrogen_Framework Provides fragmentation data MS->Molecular_Weight Determines molecular weight

Caption: Logical relationship between analytical techniques and structural information.

References

Reproducibility of Biological Assays with 2-(4-Methylphenyl)propanoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility and performance of biological assays is paramount for generating reliable and comparable data. This guide provides a comparative analysis of biological assays involving 2-(4-Methylphenyl)propanoic acid and its more common structural analogs, Ibuprofen and Naproxen. While this compound is less characterized in the scientific literature regarding its anti-inflammatory and anticancer activities, this guide compiles available data on its antibacterial properties and draws comparisons with the well-established profiles of Ibuprofen and Naproxen in three key biological assays: anti-inflammatory (Cyclooxygenase inhibition), antibacterial (Minimum Inhibitory Concentration), and anticancer (MTT assay).

Understanding Assay Reproducibility

The reproducibility of biological assays is influenced by numerous factors, including the specific protocol, reagents, cell lines, and laboratory environment. Variability is often categorized as intra-assay (within the same experiment) and inter-assay (between different experiments). For assays like the MTT, robust sensitivity and reproducibility are key advantages, though factors like cell density and incubation time must be carefully controlled.[1] Similarly, for Minimum Inhibitory Concentration (MIC) testing, reproducibility is crucial for clinical decision-making and drug development, and can be enhanced through standardized techniques.[2]

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are primarily due to their inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.

Comparative Data: COX-1 and COX-2 Inhibition

CompoundAssay TypeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity (COX-1/COX-2)
This compound Data not availableData not availableData not availableData not available
Ibuprofen Human Monocytes12800.15
Naproxen Human MonocytesData not availableData not availableData not available

Note: IC50 values can vary significantly depending on the assay conditions (e.g., purified enzyme vs. whole blood assays, substrate concentration). The data presented here is from a study using human peripheral monocytes.

Signaling Pathway: Cyclooxygenase (COX) Pathway

The COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

COX_Pathway cluster_inhibition Inhibition by NSAIDs Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Stomach_Protection Stomach Lining Protection COX1->Stomach_Protection COX2->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain, Fever) PGH2->Prostaglandins Thromboxane Thromboxane (Platelet Aggregation) PGH2->Thromboxane 2_4_Methylphenylpropanoic_acid This compound Ibuprofen Naproxen 2_4_Methylphenylpropanoic_acid->COX1 2_4_Methylphenylpropanoic_acid->COX2

Diagram 1: Simplified Cyclooxygenase (COX) signaling pathway and inhibition by NSAIDs.
Experimental Protocol: In Vitro COX Inhibition Assay (Purified Enzyme)

This protocol outlines a general procedure for determining the IC50 of a compound against purified COX-1 and COX-2 enzymes.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute purified COX-1 and COX-2 enzymes in the reaction buffer.

    • Prepare a solution of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Prepare a solution of arachidonic acid (substrate).

    • Prepare serial dilutions of the test compound (e.g., this compound, Ibuprofen, Naproxen) and a known inhibitor as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and the chromogenic substrate to each well.

    • Add the serially diluted test compound or control to the respective wells.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 5 minutes).

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity, using a suitable curve-fitting software.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Comparative Data: Antibacterial Activity against Staphylococcus aureus

CompoundMIC (µg/mL) against S. aureus
This compound Data not available
Ibuprofen 1250[3]
Naproxen 2000[4]

Note: MIC values can be influenced by the specific strain of bacteria, the growth medium, and the incubation conditions.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a common technique for determining the MIC of a compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_compound Prepare serial dilutions of test compound in a 96-well plate start->prep_compound prep_bacteria Prepare standardized bacterial inoculum start->prep_bacteria inoculate Inoculate each well with the bacterial suspension prep_compound->inoculate prep_bacteria->inoculate incubate Incubate the plate at 37°C for 18-24 hours inoculate->incubate observe Visually inspect for bacterial growth (turbidity) incubate->observe determine_mic Determine MIC: Lowest concentration with no visible growth observe->determine_mic end End determine_mic->end

Diagram 2: Generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution MIC Assay

This protocol describes a standard method for determining the MIC of a compound against a bacterial strain like Staphylococcus aureus.[5][6]

  • Reagent and Media Preparation:

    • Prepare sterile Mueller-Hinton Broth (MHB).

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it in MHB.

    • Culture the bacterial strain (S. aureus) overnight in MHB.

  • Inoculum Preparation:

    • Dilute the overnight bacterial culture in fresh MHB to achieve a standardized turbidity, typically corresponding to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Further dilute this suspension to the final inoculum density (approximately 5 x 10⁵ CFU/mL).

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial twofold dilutions of the test compound in MHB.

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB without bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation. It is widely employed to determine the cytotoxic potential of compounds against cancer cell lines.

Comparative Data: Anticancer Activity (IC50)

While specific IC50 values for this compound against cancer cell lines were not found in the reviewed literature, data for Ibuprofen and Naproxen are available.

CompoundCell LineIC50 (mM)
This compound Data not availableData not available
Ibuprofen KKU-M139 (Cholangiocarcinoma)1.87[7]
KKU-213B (Cholangiocarcinoma)1.63[7]
Naproxen KKU-M139 (Cholangiocarcinoma)2.49[7]
KKU-213B (Cholangiocarcinoma)6.95[7]

Note: IC50 values are highly dependent on the cell line, exposure time, and assay conditions.

Experimental Workflow: IC50 Determination using MTT Assay

This workflow outlines the key steps in determining the half-maximal inhibitory concentration (IC50) of a compound on cancer cells.

MTT_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis start Start seed_cells Seed cancer cells in a 96-well plate and allow them to adhere start->seed_cells treat_cells Treat cells with serial dilutions of the test compound seed_cells->treat_cells incubate_treatment Incubate for a defined period (e.g., 24, 48, 72h) treat_cells->incubate_treatment add_mtt Add MTT solution to each well and incubate incubate_treatment->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize measure_absorbance Measure absorbance at ~570 nm using a microplate reader solubilize->measure_absorbance calculate_viability Calculate cell viability (%) relative to untreated control measure_absorbance->calculate_viability determine_ic50 Determine IC50 from the dose-response curve calculate_viability->determine_ic50 end End determine_ic50->end

Diagram 3: Generalized workflow for IC50 determination using the MTT assay.
Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a general method for assessing the cytotoxicity of a compound on an adherent cancer cell line.[1]

  • Cell Culture and Plating:

    • Culture the desired cancer cell line in appropriate growth medium.

    • Trypsinize the cells and seed them into a 96-well plate at a predetermined optimal density.

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound.

    • Include wells with untreated cells as a control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the treatment period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the compound concentration and determine the IC50 value, which is the concentration that reduces cell viability by 50%.

Conclusion

While this compound shows some evidence of biological activity, particularly antibacterial effects, it is significantly less characterized than its well-known analogs, Ibuprofen and Naproxen. For researchers considering its use, it is crucial to perform thorough validation and optimization of the chosen biological assays. The provided protocols and comparative data for Ibuprofen and Naproxen can serve as a valuable baseline for these investigations. The reproducibility of any biological assay is critical, and adherence to standardized protocols, careful control of experimental variables, and appropriate data analysis are essential for generating high-quality, reliable results.

References

Inter-laboratory Comparison of 2-(4-Methylphenyl)propanoic Acid Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of analytical methodologies for 2-(4-Methylphenyl)propanoic acid, a compound of interest in pharmaceutical development and impurity analysis. Due to the limited availability of direct inter-laboratory comparison studies for this specific analyte, this guide presents a comparative overview of various analytical techniques based on published experimental data for this compound and its close structural analogs, such as ibuprofen and ketoprofen. The principles and performance metrics discussed are directly applicable to establishing robust and reliable analytical protocols.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the performance of different analytical methods applicable to the analysis of this compound and related arylpropanoic acids. These methods are commonly employed for quantification, impurity profiling, and chiral separations.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

ParameterMethod 1: RP-HPLC for Stereoisomer Separation[1][2]Method 2: RP-HPLC for Impurity AnalysisMethod 3: Chiral HPLC for Enantioseparation[3]
Stationary Phase J'sphere-ODS-H80 (150 mm × 4.6 mm, 4 µm)[1][2]C18 column (150 × 4 mm i.d., 5 µm)[4]Chiral Stationary Phase (e.g., cyclodextrin-based)[3]
Mobile Phase 0.05% Trifluoroacetic acid in water-acetonitrile (85:15, v/v)[1][2]Acetonitrile: Phosphate buffer, pH=3, (50:50% v/v)[4]Varies (e.g., Heptane/Ethanol/Trifluoroacetic acid)
Flow Rate 1.0 ml/min[1][2]1.0 mL min−1[4]Typically 0.5 - 1.5 mL/min
Detection UV at 228 nm[1][2]UV/VIS detector at 225 nm[4]UV or Mass Spectrometry
LOD 0.15 µg/ml[1][2]Not ReportedAnalyte dependent
LOQ 0.50 µg/ml[1][2]Not ReportedAnalyte dependent
Precision (RSD) Not Reported< 2%Typically < 5%
Accuracy/Recovery Not Reported98-102%Typically 95-105%

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method for NSAID Analysis in Water Samples

ParameterMethod Details
Derivatization Silylation (e.g., with MSTFA) is typically required for these non-volatile compounds.[5]
Column Non-polar capillary column (e.g., OV-101)[6]
Carrier Gas Helium
Detection Mass Spectrometry (Electron Ionization - EI)
LOD 2-6 ng/L (for various NSAIDs in water)[5]
Extraction Efficiency >84% (for various NSAIDs in synthetic wastewater)[5]

Table 3: Spectrophotometric Methods for Related Profens

ParameterMethod 1: UV-Vis Spectrophotometry (Ketoprofen)[7]Method 2: FTIR Spectroscopy (Ibuprofen)[8]
Principle Measurement of UV absorbance in an alcoholic standard solution.[7]Measurement of the infrared band of the carbonyl group.[8]
Wavelength/Wavenumber λmax = 254 nm[7]1721.5 cm-1[8]
Linearity Range 2.00 µg/mL–80.0 µg/mL[7]Up to 0.500 % p/v
Recovery Not explicitly stated, but the method was validated for pharmaceutical tablets.[7]98-110 %[8]
Application Quantification in pharmaceutical tablets.[7]Quantification in pharmaceutical tablets.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the key analytical techniques.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Achiral Analysis

This protocol is based on a method developed for the analysis of a substituted 2-phenylpropanoic acid derivative and is applicable for purity and content uniformity testing.[4]

  • Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/VIS detector.

  • Column: C18, 150 × 4 mm i.d., 5 µm particle size.[4]

  • Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and phosphate buffer (0.136 g of potassium dihydrogen phosphate in 1000 ml of water, with pH adjusted to 3.0 with ortho-phosphoric acid).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Detection: UV detection at 225 nm.[4]

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., a 50:50 mixture of water and methanol). Sonicate to ensure complete dissolution and dilute to the desired concentration.[4]

  • Injection Volume: 20 µL.

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

The separation of enantiomers of 2-arylpropanoic acids is critical as they often exhibit different pharmacological activities.

  • Chromatographic System: HPLC system with a UV or other suitable detector.

  • Column: A chiral stationary phase (CSP) column is required. Common choices include cyclodextrin-based or polysaccharide-based columns.[3]

  • Mobile Phase: The mobile phase composition is highly dependent on the CSP and the analyte. A typical mobile phase for normal-phase chiral chromatography could be a mixture of a non-polar solvent like hexane or heptane with a polar modifier such as ethanol or isopropanol, and often a small amount of an acidic or basic additive (e.g., trifluoroacetic acid) to improve peak shape.

  • Flow Rate: Typically in the range of 0.5 to 1.5 mL/min.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is suitable for the trace analysis of this compound, particularly in complex matrices like environmental samples.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a suitable SPE cartridge (e.g., Strata-X).

    • Load the aqueous sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte with an appropriate organic solvent.

    • Evaporate the eluate to dryness.

  • Derivatization:

    • Reconstitute the dried extract in a suitable solvent.

    • Add a silylating agent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).

    • Heat the mixture to facilitate the reaction.[5]

  • GC-MS System:

    • Injector: Split/splitless injector.

    • Column: A non-polar capillary column (e.g., OV-101).[6]

    • Oven Temperature Program: A temperature gradient is used to separate the analytes.

    • Carrier Gas: Helium.

    • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a suitable mass range.

Mandatory Visualizations

Diagram 1: General Workflow for HPLC Analysis of this compound

cluster_1 Chromatography A Sample Preparation (Weighing, Dissolution, Dilution) B HPLC System A->B Inject Sample C Data Acquisition B->C Signal D Data Analysis (Peak Integration, Quantification) C->D E Report Generation D->E

Caption: A typical workflow for the analysis of this compound using HPLC.

Diagram 2: Logical Relationship for Chiral vs. Achiral HPLC Analysis

A Analysis of This compound B Total Content/Purity Analysis A->B C Enantiomeric Purity/Ratio A->C D Achiral HPLC (e.g., C18 column) B->D E Chiral HPLC (CSP column) C->E A Aqueous Sample B Solid-Phase Extraction (SPE) A->B C Elution B->C D Evaporation C->D E Derivatization (Silylation) D->E F GC-MS Analysis E->F G Results F->G

References

A Comparative Review of the Therapeutic Potential of 2-(4-Methylphenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Derivatives of 2-(4-Methylphenyl)propanoic acid, a scaffold related to the widely used nonsteroidal anti-inflammatory drug (NSAID) ibuprofen, represent a promising area of research for the development of new therapeutic agents with potentially improved efficacy and safety profiles. This guide provides a comparative review of the therapeutic potential of these derivatives, focusing on their anti-inflammatory activity, mechanism of action via cyclooxygenase (COX) inhibition, and associated gastrointestinal side effects. Experimental data from various studies are summarized to facilitate a comparative analysis of their performance.

Mechanism of Action: Inhibition of the Prostaglandin Biosynthesis Pathway

The primary mechanism of action for this compound derivatives, like other NSAIDs, is the inhibition of the cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that mediate a variety of physiological processes, including inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed in most tissues and plays a role in gastrointestinal protection and platelet aggregation, and COX-2, which is inducible and its expression is upregulated at sites of inflammation. The therapeutic anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common side effect of gastrointestinal ulceration is primarily linked to the inhibition of COX-1.[1][2][3] Therefore, the development of derivatives with a higher selectivity for COX-2 over COX-1 is a key strategy to enhance their therapeutic index.

Prostaglandin_Biosynthesis_Pathway cluster_cox Cyclooxygenase (COX) phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pgg2 Prostaglandin G2 (PGG2) arachidonic_acid->pgg2 Cyclooxygenation pla2->arachidonic_acid Cleavage cox1 COX-1 (Constitutive) cox2 COX-2 (Inducible) pgg2->cox1 pgg2->cox2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidation prostaglandins Prostaglandins (PGE2, PGD2, etc.) pgh2->prostaglandins prostacyclin Prostacyclin (PGI2) pgh2->prostacyclin thromboxane Thromboxane A2 (TXA2) pgh2->thromboxane inflammation Inflammation, Pain, Fever prostaglandins->inflammation gi_protection GI Mucosal Protection prostacyclin->gi_protection platelet_aggregation Platelet Aggregation thromboxane->platelet_aggregation nsaids 2-(4-Methylphenyl)propanoic acid derivatives (NSAIDs) nsaids->cox1 Inhibition nsaids->cox2 Inhibition

Caption: Prostaglandin Biosynthesis Pathway and the inhibitory action of NSAIDs.

Comparative Efficacy and Safety of this compound Derivatives

The therapeutic potential of novel this compound derivatives is primarily assessed by their anti-inflammatory efficacy and their gastrointestinal safety profile. The following tables summarize the experimental data for a selection of these derivatives compared to the parent compound, ibuprofen, and other standards.

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard and widely used assay to evaluate the acute anti-inflammatory activity of new compounds. The percentage of edema inhibition is a measure of the compound's efficacy.

CompoundDose (mg/kg)Time (h)Paw Edema Inhibition (%)Reference
Ibuprofen 20390.12
Compound 4i 20389.50[4]
Compound 5f 20388.88[4]
2-Fluoroloxoprofen Derivative 11a 103Higher than 2-fluoroloxoprofen[5][6]
Loxoprofen 103Equivalent to 10a and 10b[7]
Derivative 10a 103Equivalent to Loxoprofen[7][8]
Derivative 10b 103Equivalent to Loxoprofen[7][8]
In Vitro Cyclooxygenase (COX) Inhibition

The inhibitory activity of the compounds on COX-1 and COX-2 is determined using in vitro assays, and the results are typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher inhibitory potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a crucial parameter for predicting the gastrointestinal safety of the compound. A higher SI value suggests greater selectivity for COX-2 and potentially a better safety profile.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Ibuprofen VariesVaries~0.2 - 15[1][9][10]
Celecoxib VariesVaries>7.6[10][11]
Rofecoxib VariesVaries>30[10][11]
2-Fluoroloxoprofen Derivative 11a Not specifiedNot specifiedNot specified[5][6]
Loxoprofen Not specifiedNot specifiedNon-selective[5][6]

Note: IC50 values can vary between different studies and assay conditions. The data presented here are for comparative purposes.

Ulcerogenic Potential

The ulcerogenic potential of NSAIDs is a critical aspect of their safety evaluation. This is typically assessed in animal models by administering the compounds and then scoring the extent of gastric lesions. The ulcer index or severity index provides a quantitative measure of the gastrointestinal damage.

CompoundDose (mg/kg)Ulcer Severity IndexReference
Ibuprofen 201.95
Compound 4i 200.70[4]
Compound 5f 200.65[4]
2-Fluoroloxoprofen Not specifiedLower than loxoprofen[5][6]
Loxoprofen Not specifiedHigher than 2-fluoroloxoprofen[5][6]
Derivative 10a 10Fewer lesions than loxoprofen[7]
Derivative 10b 10Fewer lesions than loxoprofen[7][8]

Structure-Activity Relationship (SAR) Insights

The therapeutic potential of this compound derivatives is significantly influenced by their chemical structure. Key SAR observations for this class of compounds include:

  • The Propionic Acid Moiety: The carboxylic acid group is generally considered essential for COX inhibitory activity, as it mimics the carboxylic acid of the natural substrate, arachidonic acid.[9] Esterification or amidation of this group often leads to decreased activity.[1]

  • The α-Methyl Group: The presence of a methyl group on the α-carbon of the propionic acid side chain, as seen in ibuprofen, generally enhances anti-inflammatory activity compared to the corresponding acetic acid derivatives.[1]

  • Aromatic Ring Substituents: Modifications to the phenyl ring can significantly impact both potency and COX selectivity. The introduction of different substituents can alter the compound's lipophilicity and its binding interactions within the active sites of the COX enzymes.[9] For instance, the development of diarylheterocyclic structures, a feature of selective COX-2 inhibitors like celecoxib, has been a successful strategy to improve the safety profile of NSAIDs.[10]

  • Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its absorption, distribution, and ultimately its anti-inflammatory activity.[6][9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this review are provided below to allow for replication and further investigation.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric Method)

This assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Colorimetric Substrate (TMPD)

  • Arachidonic Acid

  • Test compounds and reference inhibitors

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of test compounds and reference inhibitors at various concentrations.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the test compound or reference inhibitor to the respective wells. For control wells, add the solvent used to dissolve the compounds.

  • Incubate the plate for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding the colorimetric substrate (TMPD) followed immediately by arachidonic acid to all wells.

  • Read the absorbance at 590 nm at multiple time points to determine the reaction rate.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

COX_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Buffer, Substrates, Inhibitors) start->prepare_reagents plate_setup Set up 96-well Plate (Add Enzyme, Buffer, Heme) prepare_reagents->plate_setup add_inhibitor Add Test Compounds and Controls plate_setup->add_inhibitor incubate1 Pre-incubation add_inhibitor->incubate1 initiate_reaction Initiate Reaction (Add TMPD and Arachidonic Acid) incubate1->initiate_reaction measure_absorbance Measure Absorbance at 590 nm (Kinetic Read) initiate_reaction->measure_absorbance calculate_results Calculate % Inhibition and IC50 Values measure_absorbance->calculate_results end End calculate_results->end

Caption: Workflow for the in vitro COX inhibition assay.

In Vivo Carrageenan-Induced Paw Edema in Rats

This model is used to assess the in vivo anti-inflammatory activity of compounds.

Animals:

  • Male Wistar rats (150-200 g)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds and reference drug (e.g., ibuprofen)

  • Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compounds or the reference drug orally or intraperitoneally at a specific dose. The control group receives the vehicle only.

  • After a set time (e.g., 1 hour) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V0) and at various time points after the injection (e.g., 1, 2, 3, 4, and 5 hours) (Vt).

  • The increase in paw volume (edema) is calculated as Vt - V0.

  • The percentage inhibition of edema is calculated using the formula: % Inhibition = [1 - (ΔV treated / ΔV control)] x 100 where ΔV is the change in paw volume.

NSAID-Induced Gastric Ulcer Model in Rats

This model is used to evaluate the ulcerogenic potential of the test compounds.

Animals:

  • Male Wistar rats (180-220 g)

Materials:

  • Test compounds and reference drug (e.g., ibuprofen)

  • Vehicle for compound administration

  • Dissecting microscope

Procedure:

  • Fast the animals for 24 hours before the experiment, with free access to water.

  • Administer the test compounds or the reference drug orally at a high dose. The control group receives the vehicle.

  • After a specific period (e.g., 6 hours), euthanize the animals.

  • Carefully remove the stomach and open it along the greater curvature.

  • Gently rinse the stomach with saline to remove its contents.

  • Examine the gastric mucosa for the presence of ulcers, erosions, and hemorrhages using a dissecting microscope.

  • Score the lesions based on their number and severity. A common scoring system is:

    • 0: No lesions

    • 1: Hyperemia

    • 2: One or two slight lesions

    • 3: More than two slight lesions or one severe lesion

    • 4: More than two severe lesions

    • 5: Perforation

  • The ulcer index is calculated as the mean score for each group.

Conclusion

The exploration of this compound derivatives continues to be a fertile ground for the discovery of novel anti-inflammatory agents. The data presented in this guide highlight the potential for structural modifications to enhance the therapeutic profile of this class of compounds, primarily by improving their COX-2 selectivity and thereby reducing their gastrointestinal toxicity. The provided experimental protocols offer a framework for the continued evaluation and comparison of new derivatives. Future research should focus on systematic structure-activity relationship studies to rationally design compounds with an optimized balance of efficacy and safety, ultimately leading to the development of superior NSAIDs for the management of inflammatory conditions.

References

Safety Operating Guide

Proper Disposal of 2-(4-Methylphenyl)propanoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 2-(4-Methylphenyl)propanoic acid, a compound commonly used in pharmaceutical research and development. Adherence to these protocols will minimize risks to personnel and the environment.

I. Immediate Safety and Handling Precautions

Prior to handling this compound, it is crucial to be familiar with its potential hazards. This compound is classified as a skin and eye irritant and may cause respiratory irritation if inhaled.[1][2][3] Ingestion can also be harmful.[2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If working with fine powders or in a poorly ventilated area, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[2]

II. Step-by-Step Disposal Protocol

The proper disposal route for this compound depends on its concentration and whether it is mixed with other substances.

Step 1: Waste Characterization and Segregation

  • Determine if the waste is hazardous. All waste chemical solids, liquids, or containerized gases should be treated as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[4]

  • Segregate the waste. Do not mix this compound waste with other chemical waste streams, particularly bases or oxidizers, to prevent dangerous reactions.[5][6] It is best practice to collect it in a dedicated, clearly labeled waste container.

Step 2: Container Selection and Labeling

  • Choose a compatible container. For solid this compound, its original container is often the best choice.[5] If transferring to a new container, ensure it is made of a compatible material (e.g., glass or a suitable plastic) and is in good condition with a secure lid.[7][8]

  • Label the container clearly. The label must include the full chemical name, "this compound," and any known hazards.[9] Your institution's hazardous waste tags should be filled out completely and attached.

Step 3: Waste Collection and Storage

  • Collect the waste. Place the solid this compound directly into the labeled hazardous waste container.

  • Store the waste safely. Keep the waste container tightly closed except when adding more waste.[4] Store it in a designated satellite accumulation area that is cool, dry, and well-ventilated.[2][10] Ensure secondary containment, such as a spill tray, is used for liquid formulations.[7]

Step 4: Arranging for Disposal

  • Contact your institution's EHS office. Schedule a pickup for your hazardous waste.[10] Do not attempt to dispose of this chemical through standard trash or down the drain unless explicitly permitted by your EHS office for very dilute, neutralized solutions.

  • Handle empty containers properly. Empty containers that held this compound must be triple-rinsed with a suitable solvent.[4][6] The rinsate should be collected as hazardous waste. After rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous solid waste.[4]

III. Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.[2][11]

  • Contain the Spill: For small spills, use an inert absorbent material to contain and soak up the substance.[11]

  • Collect and Dispose: Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container.[12] All materials used for cleanup should be treated as hazardous waste.[4]

  • Decontaminate: Clean the spill area thoroughly.

  • Seek Medical Attention: If there is any personal exposure, flush the affected area with copious amounts of water and seek immediate medical attention.

IV. Summary of Safety and Disposal Data

ParameterInformationSource(s)
Chemical Name This compound[1][13]
CAS Number 938-94-3[1]
Primary Hazards Skin Irritant, Eye Irritant, Respiratory Irritant, Harmful if Swallowed[1][2][3]
PPE Requirements Safety Goggles, Chemical-Resistant Gloves, Lab Coat, Respirator (as needed)[2]
Recommended Storage Cool, dry, well-ventilated area in a tightly closed, compatible container[2][11]
Disposal Method Collect in a labeled hazardous waste container for pickup by a licensed disposal service.[2][5]
Spill Cleanup Use inert absorbent material; treat cleanup materials as hazardous waste.[4][11]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have 2-(4-Methylphenyl)propanoic acid waste for disposal is_contaminated Is the waste mixed with other solvents or hazardous chemicals? start->is_contaminated is_pure Is the waste pure solid This compound? is_solution Is the waste an aqueous solution? is_pure->is_solution No collect_solid Collect in a labeled hazardous waste container for solids. is_pure->collect_solid Yes check_concentration Is the concentration <10% and pH between 7-9 after neutralization? is_solution->check_concentration Yes collect_liquid Collect in a labeled hazardous waste container for liquids. is_solution->collect_liquid No is_contaminated->is_pure No is_contaminated->collect_liquid Yes check_concentration->collect_liquid No neutralize Neutralize with a suitable base (e.g., sodium bicarbonate). check_concentration->neutralize Yes contact_ehs Contact Environmental Health & Safety (EHS) for pickup. collect_solid->contact_ehs collect_liquid->contact_ehs drain_disposal Dispose down the drain with copious amounts of water. neutralize->drain_disposal end End of Disposal Process drain_disposal->end contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methylphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Methylphenyl)propanoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.